1-(Aminomethyl)cyclopropanol
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
1-(aminomethyl)cyclopropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c5-3-4(6)1-2-4/h6H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJORHGRCCODBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00504275 | |
| Record name | 1-(Aminomethyl)cyclopropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00504275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74592-33-9 | |
| Record name | 1-(Aminomethyl)cyclopropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00504275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 74592-33-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-(Aminomethyl)cyclopropanol chemical properties and structure
An In-Depth Technical Guide to 1-(Aminomethyl)cyclopropanol: Properties, Synthesis, and Applications
Foreword for the Modern Drug Discovery Professional
In the ever-evolving landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that offer enhanced pharmacological profiles is paramount. Among these, strained ring systems, particularly cyclopropane derivatives, have garnered significant attention for their unique conformational rigidity and metabolic stability. This guide provides a comprehensive technical overview of this compound, a versatile building block whose distinct structural features are increasingly leveraged in the design of next-generation therapeutics. As a Senior Application Scientist, my objective is to distill the complex chemistry of this compound into a practical resource, elucidating the causal relationships between its structure, properties, and applications. This document is intended for researchers, scientists, and drug development professionals seeking to harness the potential of this intriguing molecule.
Molecular Structure and Isomeric Considerations
This compound is a deceptively simple molecule that packs a significant degree of chemical complexity into its small frame. Its structure is characterized by a strained three-membered cyclopropane ring, substituted with both a hydroxyl (-OH) and an aminomethyl (-CH₂NH₂) group at the same carbon atom.[1] This geminal substitution pattern is central to its chemical reactivity and utility as a synthetic intermediate.
The molecular formula is C₄H₉NO, with a molecular weight of approximately 87.12 g/mol .[2][3] The inherent strain of the cyclopropane ring, with C-C-C bond angles forced to 60°, deviates significantly from the ideal 109.5° for sp³-hybridized carbons. This ring strain profoundly influences the molecule's reactivity, making it susceptible to ring-opening reactions under certain conditions.[4]
It is crucial to recognize that this compound is a chiral molecule. However, it is most commonly supplied and utilized as a racemic mixture. The stereochemistry of cyclopropane-containing compounds can be a critical determinant of biological activity, and enantiomerically pure forms may be required for specific applications, necessitating either asymmetric synthesis or chiral resolution.[5]
Physicochemical Properties: A Quantitative Overview
A thorough understanding of the physicochemical properties of a synthetic building block is fundamental to its effective application in multi-step syntheses and for predicting the characteristics of its derivatives. The data presented below has been compiled from various sources to provide a comprehensive profile of this compound.
| Property | Value | Source(s) |
| CAS Number | 74592-33-9 | [2][3][6][7] |
| Molecular Formula | C₄H₉NO | [2][3][6][7] |
| Molecular Weight | 87.12 g/mol | [2][3][6][7] |
| Appearance | Yellow solid or liquid | [7][] |
| Boiling Point | 153.7°C at 760 mmHg | [6][] |
| Density | 1.186 g/cm³ | [6][] |
| Flash Point | 46.7°C | [6] |
| pKa (Predicted) | 12.99 ± 0.20 | [3][6] |
| Topological Polar Surface Area (TPSA) | 46.25 Ų | [2][3] |
| logP (Predicted) | -0.53 | [2] |
Expert Insights: The presence of both an amino and a hydroxyl group confers a high degree of polarity to the molecule, as indicated by the low predicted logP value and significant TPSA. This suggests good solubility in polar solvents. The basicity of the primary amine and the acidity of the hydroxyl group allow for a range of chemical modifications. The hydrochloride salt is also commercially available and may offer advantages in terms of handling and stability.[1]
Synthesis of this compound: A Methodological Deep Dive
Several synthetic routes to this compound and its derivatives have been reported. A common and illustrative approach involves the hydroxymethylation of an aminocyclopropane derivative. The following protocol is a generalized representation based on established synthetic strategies.
Protocol: Synthesis via Hydroxymethylation
Objective: To synthesize racemic this compound.
Materials:
-
Appropriate aminomethyl-substituted cyclopropane precursor
-
Hydroxylating agent (e.g., a peroxy acid or other suitable oxidant)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Quenching agent (e.g., sodium thiosulfate solution)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane, methanol)
Procedure:
-
Preparation of the Precursor: An aminomethylated cyclopropane intermediate is first synthesized. This can be achieved through various methods, such as the reaction of an appropriate alkene with a carbene source followed by functional group manipulation to introduce the aminomethyl group.
-
Hydroxylation Reaction: The aminomethyl-substituted cyclopropane is dissolved in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). The solution is cooled to a suitable temperature (typically 0 °C to room temperature).
-
Addition of Hydroxylating Agent: The hydroxylating agent is added portion-wise to the stirred solution, maintaining the reaction temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Reaction Quench: Upon completion, the reaction is carefully quenched by the addition of a suitable quenching agent to neutralize any unreacted oxidant.
-
Work-up: The reaction mixture is diluted with an organic solvent and washed sequentially with water and brine. The organic layer is separated, dried over an anhydrous drying agent, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using an appropriate solvent system to afford pure this compound.
-
Characterization: The structure and purity of the final product are confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality in Experimental Choices: The use of an anhydrous solvent and an inert atmosphere is critical to prevent unwanted side reactions with moisture and oxygen. The portion-wise addition of the hydroxylating agent at a controlled temperature helps to manage the exothermicity of the reaction and improve selectivity. The choice of quenching agent is dependent on the specific oxidant used.
Visualizing the Synthetic Workflow
Caption: A generalized workflow for the synthesis of this compound.
Chemical Reactivity and Synthetic Utility
The chemical reactivity of this compound is dominated by the functional groups present: the primary amine, the tertiary alcohol, and the strained cyclopropane ring.
-
Reactions of the Amino Group: The primary amine is nucleophilic and can undergo a wide range of reactions, including acylation, alkylation, arylation, and sulfonylation. This allows for the introduction of diverse substituents and the construction of more complex molecular architectures.
-
Reactions of the Hydroxyl Group: The tertiary hydroxyl group can be oxidized to the corresponding ketone, although this may be challenging. It can also be converted to a leaving group for substitution reactions or protected to allow for selective modification of the amino group.
-
Ring-Opening Reactions: The strained cyclopropane ring can undergo ring-opening reactions under certain conditions, such as in the presence of strong acids or electrophiles. This property can be exploited in synthetic strategies to generate acyclic compounds with specific stereochemistry.
The Role of this compound in Drug Discovery
The unique structural features of this compound make it a valuable building block in medicinal chemistry, particularly as a bioisostere.[5][9] Bioisosterism is the strategy of replacing a functional group in a lead compound with another group that has similar physical or chemical properties to improve the compound's pharmacological profile.[5][9]
The cyclopropyl group is often used as a bioisosteric replacement for a gem-dimethyl group or an alkene.[9][10] The rigid nature of the cyclopropane ring can lock a molecule into a bioactive conformation, leading to increased binding affinity for its biological target.[11] Furthermore, the cyclopropyl moiety is generally more resistant to metabolic degradation than linear alkyl chains, which can lead to an improved pharmacokinetic profile.[11]
Derivatives of this compound have been investigated for a range of therapeutic applications, including as anti-inflammatory agents through the inhibition of 5-lipoxygenase activating protein (FLAP).[6][][12]
Illustrative Signaling Pathway: Inhibition of the 5-Lipoxygenase Pathway
Caption: Inhibition of FLAP by a this compound derivative.
Conclusion and Future Perspectives
This compound is a versatile and valuable building block for medicinal chemistry and drug discovery. Its unique combination of a strained cyclopropane ring, a primary amine, and a tertiary alcohol provides a rich platform for the synthesis of novel and structurally diverse compounds. The use of the cyclopropyl moiety as a bioisostere offers a powerful strategy for improving the potency, selectivity, and pharmacokinetic properties of drug candidates. As our understanding of the interplay between molecular structure and biological activity continues to grow, we can expect to see the increasing application of this compound and its derivatives in the development of innovative therapeutics.
References
- 1. This compound | 74592-33-9 | Benchchem [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. Page loading... [guidechem.com]
- 4. Cyclopropanol - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Cas 74592-33-9,1-(AMINOMETHYL)-CYCLOPROPANOL | lookchem [lookchem.com]
- 7. This compound 95% | CAS: 74592-33-9 | AChemBlock [achemblock.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
- 12. 1-(AMINOMETHYL)-CYCLOPROPANOL | 74592-33-9 [chemicalbook.com]
1-(Aminomethyl)cyclopropanol CAS number 74592-33-9
An In-depth Technical Guide to 1-(Aminomethyl)cyclopropanol (CAS: 74592-33-9): A Versatile Building Block in Modern Drug Discovery
Authored by a Senior Application Scientist
Abstract
This compound, identified by CAS number 74592-33-9, is a unique bifunctional molecule that has garnered considerable attention in medicinal chemistry and drug development.[1][2] Its structure, which combines a strained cyclopropane ring with primary amine and hydroxyl functionalities, offers a compelling scaffold for creating novel therapeutics. The inherent ring strain and the strategic placement of reactive groups make it a valuable building block for introducing conformational rigidity, improving metabolic stability, and enhancing binding affinity of drug candidates.[3] This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, chemical reactivity, and diverse applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the Cyclopropyl Moiety
The cyclopropane ring, though seemingly simple, is a powerhouse in medicinal chemistry.[4] Its rigid, three-membered ring structure is fundamentally different from linear alkyl chains, offering a way to lock molecules into a specific, bioactive conformation. This conformational constraint can significantly enhance a drug's binding potency and selectivity for its target, thereby reducing off-target effects.[5] Furthermore, the cyclopropyl group is often resistant to metabolic degradation, leading to improved pharmacokinetic profiles and longer in-vivo half-lives for drug candidates.[5]
This compound embodies these advantages while providing two key functional handles—an aminomethyl group and a hydroxyl group.[1] This bifunctionality allows for versatile chemical modifications and integration into larger, more complex molecules, making it an invaluable intermediate in the synthesis of novel therapeutic agents.[1][2]
Physicochemical and Structural Properties
Understanding the fundamental properties of this compound is critical for its effective use in synthesis and formulation. The molecule's compact structure and functional groups dictate its solubility, reactivity, and handling requirements.
| Property | Value | Source |
| CAS Number | 74592-33-9 | [2][6] |
| Molecular Formula | C₄H₉NO | [1][2][7] |
| Molecular Weight | 87.12 g/mol | [1][2][7] |
| Appearance | Solid, semi-solid, or liquid | [6] |
| Boiling Point | 153.7°C at 760 mmHg | [2][] |
| Density | 1.186 g/cm³ | [2][] |
| Flash Point | 46.7°C | [2] |
| Topological Polar Surface Area | 46.2 Ų | [9] |
| XLogP3 | -1 | [9] |
| InChI Key | JXJORHGRCCODBV-UHFFFAOYSA-N | [1][6][] |
Note: Physical properties can vary depending on purity and experimental conditions.
Synthesis Methodologies: Constructing the Core Scaffold
The synthesis of this compound and its derivatives requires precise control over the formation of the strained cyclopropane ring. Several effective methods have been developed, each with specific advantages depending on the desired scale and downstream application.
Protocol 1: From α-Acylamino-acrylic Acid Esters
One established route involves a multi-step process starting from α-acylamino-acrylic acid esters. This method is advantageous for its controlled introduction of the amino functionality in a protected form.
Workflow:
-
Cyclopropanation: React an α-acylamino-acrylic acid ester with diazomethane. This reaction proceeds via a 1,3-dipolar cycloaddition to form a pyrazoline intermediate.
-
Pyrolysis: The pyrazoline intermediate is then heated (pyrolyzed), leading to the extrusion of nitrogen gas (N₂) and the formation of the desired 1-acylamino-cyclopropane-carboxylic acid ester. The choice of this pathway is driven by the stability of the nitrogen molecule, which provides a strong thermodynamic driving force for the reaction.
-
Saponification & Decarboxylation: The resulting ester is saponified using a strong base, such as sodium or potassium hydroxide, at elevated temperatures (70–150 °C).[1] This hydrolyzes the ester to a carboxylate salt. Subsequent workup leads to the free amino derivative.
Diagram: Synthesis via Pyrazoline Intermediate
Caption: General workflow for synthesizing the cyclopropane core.
Protocol 2: From Cyclopropanol Precursors
Alternatively, functionalization can occur on a pre-formed cyclopropane ring. The inherent reactivity of cyclopropanols, which can act as homoenolate equivalents, makes them versatile starting points.[10][11]
Workflow:
-
Generation of Cyclopropanol: Cyclopropanols can be readily prepared from esters or lactones via methods like the Kulinkovich reaction.[10][12]
-
Oxidative Ring Opening: Under oxidative conditions (e.g., using Mn(III) salts), the cyclopropanol can undergo a single-electron oxidation and ring-opening to generate a highly reactive β-keto radical.[12][13]
-
Radical Trapping and Cyclization: This radical intermediate can be "trapped" by various acceptors. For instance, reaction with biaryl isonitriles or N-aryl acrylamides initiates a tandem cyclization process, efficiently forming complex heterocyclic scaffolds like phenanthridines and oxindoles in a single step.[12] The causality here is the high reactivity of the radical, which seeks to form a more stable species through addition to an unsaturated system.
This radical-based approach is powerful for building molecular complexity rapidly from a simple cyclopropanol core.[12]
Chemical Reactivity and Mechanistic Insights
The chemical behavior of this compound is dominated by the interplay between its strained ring and its functional groups.
-
Ring Strain: The C-C bonds in the cyclopropane ring have significant p-character, making the ring susceptible to cleavage reactions under various conditions (e.g., oxidative, acidic).[3][13] This property is often exploited to generate reactive intermediates like β-keto radicals.[12]
-
Functional Groups:
-
The hydroxyl group (-OH) can be oxidized to a carbonyl, or it can participate in esterification or etherification reactions.
-
The aminomethyl group (-CH₂NH₂) is nucleophilic and basic. It readily undergoes reactions typical of primary amines, such as acylation, alkylation, and formation of Schiff bases.[1]
-
These functional groups are also key to the molecule's biological activity, as they can form hydrogen bonds and electrostatic interactions with molecular targets like enzymes and receptors, potentially leading to inhibition of their activity.[1]
Diagram: Key Reactive Sites
Caption: Functional groups dictating the molecule's reactivity.
Applications in Drug Discovery
This compound is not just a synthetic intermediate; it is a strategic tool for designing better drugs. Its derivatives have shown promise across multiple therapeutic areas.
As a Bioisostere and Conformational Lock
The cyclopropyl group can serve as a bioisostere for a gem-dimethyl group or a carbonyl group, but with a fixed conformation. This rigidity helps in:
-
Enhancing Potency: By locking a flexible molecule into its bioactive conformation, the entropic penalty of binding to a receptor is reduced, often leading to higher affinity.[5]
-
Improving Selectivity: A rigid conformation can better fit the specific topology of a target's active site while being a poor fit for off-targets.
Key Therapeutic Areas:
-
Inflammatory Diseases: It is a key reactant in preparing inhibitors of 5-lipoxygenase activating protein (FLAP), which are investigated for treating inflammatory conditions.[2][]
-
Oncology: Derivatives have demonstrated potential in cancer treatment. Studies have shown they can delay tumor growth and increase sensitivity to radiation therapy, possibly by inducing apoptosis without causing DNA damage.[1]
-
Infectious Diseases: The compound itself has been noted for potential antimicrobial and antiviral activities, making it a scaffold of interest for developing new anti-infective agents.[1]
-
Central Nervous System (CNS) Disorders: A notable application is in the synthesis of antidepressants. For example, derivatives of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid have been developed, with one compound, Midalcipran, advancing to clinical trials.[14]
Diagram: Drug Discovery Workflow
Caption: From building block to preclinical candidate.
Analytical Characterization
The identity and purity of this compound are typically confirmed using standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly informative. The ¹H NMR spectrum provides characteristic signals for the protons on the cyclopropane ring and the aminomethyl group, confirming the structure's integrity.[15] Other common methods include Mass Spectrometry (for molecular weight confirmation) and chromatography (for purity assessment).
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound is essential.
Hazard Identification:
The compound is associated with the following hazard statements:
-
H332: Harmful if inhaled.[9]
Recommended Precautions:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6][9]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][9]
Storage:
For optimal stability, this compound should be stored under an inert atmosphere (e.g., nitrogen or argon) at 2–8 °C, protected from light.[6] Its hydrochloride salt form is also available and may offer enhanced stability for certain applications.[1]
Conclusion and Future Outlook
This compound is more than a simple organic molecule; it is a strategically valuable scaffold in the drug discovery toolkit. Its unique combination of a strained ring system and versatile functional groups provides a reliable platform for creating conformationally constrained molecules with improved pharmacological properties. As medicinal chemists continue to tackle challenges like drug resistance, metabolic instability, and off-target toxicity, the demand for sophisticated building blocks like this compound will undoubtedly grow. Its proven applications in inflammation, oncology, and CNS disorders pave the way for future innovations, cementing the crucial role of the cyclopropyl fragment in the development of next-generation therapeutics.[5]
References
- 1. This compound | 74592-33-9 | Benchchem [benchchem.com]
- 2. Cas 74592-33-9,1-(AMINOMETHYL)-CYCLOPROPANOL | lookchem [lookchem.com]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | 74592-33-9 [sigmaaldrich.cn]
- 7. chemscene.com [chemscene.com]
- 9. angenechemical.com [angenechemical.com]
- 10. researchgate.net [researchgate.net]
- 11. Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ‐Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Radical Cyclopropanol Ring Opening Initiated Tandem Cyclizations for Efficient Synthesis of Phenanthridines and Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BJOC - Oxidative radical ring-opening/cyclization of cyclopropane derivatives [beilstein-journals.org]
- 14. 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 1-(AMINOMETHYL)-CYCLOPROPANOL(74592-33-9) 1H NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to the Spectroscopic Characterization of 1-(Aminomethyl)cyclopropanol
Preamble: The Analytical Imperative for Novel Building Blocks
In the landscape of modern drug discovery and materials science, the demand for novel, three-dimensional molecular scaffolds is insatiable. Compounds incorporating strained ring systems, such as cyclopropanes, are of particular interest due to their unique conformational rigidity and electronic properties. 1-(Aminomethyl)cyclopropanol is one such building block, merging the strained cyclopropyl core with two key functional groups: a primary amine and a tertiary alcohol. This combination makes it a versatile synthon for introducing a 1,1-disubstituted cyclopropane motif into larger molecules, a strategy often employed to enhance metabolic stability or fine-tune binding interactions.
Molecular Structure and Predicted Spectroscopic Overview
A rigorous analytical strategy begins with a foundational understanding of the molecule's structure. This compound possesses a molecular formula of C₄H₉NO and a molecular weight of 87.12 g/mol .[1][2] Its key structural features are:
-
A tertiary alcohol , where the hydroxyl group is attached to a quaternary carbon.
-
A primary amine on a methylene (-CH₂-) spacer.
-
A highly strained cyclopropane ring .
These features will manifest in a predictable manner across different spectroscopic techniques. We anticipate strong, broad infrared absorptions for the O-H and N-H groups, a unique upfield resonance for the cyclopropyl protons in ¹H NMR, and characteristic fragmentation patterns in mass spectrometry driven by the amine and alcohol functionalities.
Figure 1: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For a small, polar molecule like this compound, solvent selection is critical. Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are appropriate choices to ensure solubility; however, they will result in the exchange of the labile O-H and N-H protons with deuterium, causing their signals to disappear from the ¹H spectrum. Using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) would allow for the observation of all protons.
Predicted Proton (¹H) NMR Spectrum
The strained cyclopropane ring exerts a significant anisotropic effect, causing its protons to be shielded and appear at an unusually high field (low ppm value).[3] This is a hallmark diagnostic feature.
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆, 400 MHz)
| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| -OH (from O6) | 2.5 - 4.0 | Broad singlet (br s) | 1H | Labile proton, chemical shift is concentration and temperature dependent. |
| -NH₂ (from N5) | 1.5 - 3.0 | Broad singlet (br s) | 2H | Labile protons, chemical shift is concentration and temperature dependent. |
| -CH₂-N (H5, H6) | ~2.7 | Singlet (s) | 2H | Methylene group adjacent to an amine and a quaternary carbon. No adjacent protons to couple with. |
| Ring -CH₂- (H1-H4) | 0.4 - 0.8 | Multiplet (m) | 4H | Diastereotopic protons of the cyclopropane ring. They exhibit complex geminal and cis/trans coupling, often appearing as two overlapping pseudo-triplets or a complex multiplet. The high-field shift is characteristic of cyclopropanes.[3] |
Predicted Carbon-¹³ (¹³C) NMR Spectrum
A proton-decoupled ¹³C NMR spectrum will provide a direct count of the unique carbon environments. Due to molecular symmetry, the two methylene groups of the cyclopropane ring (C2 and C3) are chemically equivalent.
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆, 100 MHz)
| Carbon (Label) | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C-OH (C1) | 55 - 65 | Quaternary carbon attached to an electronegative oxygen atom (tertiary carbinol center). |
| -CH₂-N (C4) | 40 - 50 | Methylene carbon attached to a primary amine. Typical range for such carbons.[4] |
| Ring -CH₂- (C2, C3) | 10 - 20 | Methylene carbons within the strained cyclopropane ring. These appear significantly upfield compared to typical alkane CH₂ groups.[4] |
Infrared (IR) Spectroscopy
FT-IR spectroscopy is unparalleled for the rapid identification of functional groups. The spectrum of this compound will be dominated by absorptions from the O-H and N-H bonds.
Table 3: Predicted Key IR Absorption Bands
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Expected Intensity | Notes |
|---|---|---|---|---|
| Alcohol O-H | Stretch (H-bonded) | 3200 - 3550 | Strong, Broad | The broadness is a classic indicator of intermolecular hydrogen bonding, a defining feature of alcohols.[2] |
| Primary Amine N-H | Symmetric & Asymmetric Stretch | 3250 - 3400 | Medium | Often appears as a distinct doublet (two peaks) superimposed on the broad O-H band.[5] |
| Alkane C-H | Stretch | 2850 - 3000 | Medium-Strong | Corresponds to the C-H bonds of the aminomethyl and cyclopropyl methylene groups. |
| Amine N-H | Bend (Scissoring) | 1550 - 1640 | Medium | Characteristic bending vibration for primary amines.[6] |
| Alcohol C-O | Stretch | 1000 - 1250 | Strong | Strong absorption typical for the C-O single bond in alcohols.[2] |
The presence of both a very broad O-H stretch and a medium intensity N-H doublet in the 3200-3500 cm⁻¹ region is the most conclusive IR evidence for the compound's structure. Data from the related compound (aminomethyl)cyclopropane confirms the expected C-H and N-H vibrations for the core structure.[7]
Mass Spectrometry (MS)
Mass spectrometry provides crucial information on the molecular weight and fragmentation patterns, which act as a structural fingerprint. Using a soft ionization technique like Electrospray Ionization (ESI), we expect to observe the protonated molecule [M+H]⁺.
Table 4: Predicted Key Mass Spectral Peaks (ESI-MS)
| m/z Value | Proposed Ion | Rationale for Formation |
|---|---|---|
| 88.076 | [M+H]⁺ (C₄H₁₀NO⁺) | Protonated molecular ion. Confirms the molecular weight of 87.12 Da. |
| 70.065 | [M+H - H₂O]⁺ | Loss of a neutral water molecule (18 Da) from the protonated alcohol. This is a very common fragmentation pathway for alcohols.[8] |
| 58.065 | [M+H - CH₂O]⁺ | Potential rearrangement and loss of formaldehyde (30 Da). |
| 30.034 | [CH₄N]⁺ | Alpha-cleavage, a dominant fragmentation for amines, resulting in the stable [CH₂=NH₂]⁺ ion.[8] This is often the base peak for primary amines. |
The mass spectrum of the related (aminomethyl)cyclopropane shows a molecular ion at m/z 71 and a base peak at m/z 56, corresponding to the loss of the amine group.[9] For our molecule, the alpha-cleavage leading to m/z 30 is anticipated to be a highly favorable pathway.
Experimental Protocols
To ensure data integrity and reproducibility, standardized protocols are essential. The following are generalized methodologies for acquiring the spectroscopic data discussed herein.
Workflow for Spectroscopic Analysis
Figure 2: General workflow for full spectroscopic characterization.
Protocol for NMR Data Acquisition
-
Sample Preparation: Accurately weigh 2-5 mg of this compound and dissolve in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean vial.
-
Transfer: Filter the solution through a small cotton plug into a clean, dry 5 mm NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer (e.g., 400 MHz). Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition: Acquire a one-dimensional proton spectrum using a standard pulse program. A spectral width of 12-16 ppm and 16-32 scans are typically sufficient.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A spectral width of 220-240 ppm and a longer acquisition time (e.g., 1024 scans or more) are required due to the low natural abundance of ¹³C.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Protocol for FT-IR Data Acquisition (ATR)
-
Instrument Preparation: Record a background spectrum on the clean, unobstructed Attenuated Total Reflectance (ATR) crystal.
-
Sample Application: Place a small amount (a single drop or a few crystals) of the neat sample directly onto the ATR crystal.
-
Acquisition: Apply pressure with the anvil and collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are adequate.
-
Processing: The spectrum is automatically ratioed against the background by the instrument software. Label the significant peaks.
Protocol for Mass Spectrometry Data Acquisition (ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.
-
Instrument Calibration: Calibrate the mass spectrometer (e.g., a Time-of-Flight or Orbitrap instrument) using a known calibration standard.
-
Infusion: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-200 amu).
-
Data Analysis: Identify the [M+H]⁺ ion and analyze the observed fragment ions to confirm the predicted fragmentation pathways.
Conclusion
The spectroscopic profile of this compound is a direct reflection of its unique chemical architecture. The ¹H NMR is distinguished by the highly shielded cyclopropyl protons, while the ¹³C NMR confirms the four distinct carbon environments. FT-IR provides definitive evidence of the primary amine and tertiary alcohol functional groups through their characteristic N-H and O-H stretching vibrations. Finally, mass spectrometry confirms the molecular weight and reveals predictable fragmentation patterns, notably alpha-cleavage of the amine and dehydration of the alcohol. This comprehensive, predictive guide serves as a robust analytical framework for any researcher synthesizing or utilizing this valuable chemical building block, ensuring identity, purity, and quality through a multi-technique, mechanistically grounded approach.
References
- 1. 1-(AMINOMETHYL)-CYCLOPROPANOL(74592-33-9) 1H NMR [m.chemicalbook.com]
- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 6. eng.uc.edu [eng.uc.edu]
- 7. (Aminomethyl)cyclopropane [webbook.nist.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. (Aminomethyl)cyclopropane [webbook.nist.gov]
A Senior Application Scientist's Guide to the Mass Spectrum of 1-(Aminomethyl)cyclopropanol
Abstract
This technical guide provides an in-depth analysis of the mass spectrometric behavior of 1-(Aminomethyl)cyclopropanol, a unique bifunctional molecule. Designed for researchers and drug development professionals, this document moves beyond simple spectral interpretation to explain the causal mechanisms behind ion formation and fragmentation. We will explore the predictable fragmentation patterns under both hard (Electron Ionization) and soft (Electrospray Ionization) techniques, offer field-proven protocols for data acquisition, and present a logical framework for structural elucidation. All claims are grounded in established principles of mass spectrometry and supported by authoritative references.
Introduction: The Analytical Challenge
This compound (C₄H₉NO, Monoisotopic Mass: 87.0684 Da) is a saturated carbocyclic compound featuring both a primary amine and a primary alcohol. These functional groups, attached to a strained cyclopropane ring, create a molecule with distinct chemical properties that directly influence its behavior in a mass spectrometer. Understanding its mass spectrum is crucial for confirming its identity in synthetic schemes, identifying it in complex matrices, and studying its metabolic fate. This guide provides the scientific rationale needed to confidently interpret its spectral data.
Ionization Methodologies: Choosing the Right Tool
The choice of ionization technique is paramount and depends entirely on the analytical context, particularly the sample introduction method.
-
Electron Ionization (EI): As a hard ionization technique typically coupled with Gas Chromatography (GC-MS), EI imparts significant energy (~70 eV) to the analyte. This energy input is sufficient to not only ionize the molecule but also to induce extensive, reproducible fragmentation. While the molecular ion may be weak or absent, the resulting fragmentation pattern is highly characteristic and serves as a structural fingerprint.[1] Given the polarity of this compound, derivatization (e.g., silylation) is often required to improve volatility for GC-MS analysis.[2][3][4]
-
Electrospray Ionization (ESI): As a soft ionization technique, ESI is ideal for analytes in solution and is the standard for Liquid Chromatography (LC-MS).[5][6] It imparts minimal excess energy, typically resulting in an abundant ion corresponding to the protonated molecule ([M+H]⁺).[5] This makes ESI excellent for molecular weight determination. Structural information is then obtained by subjecting the protonated molecule to collision-induced dissociation (CID) in a tandem mass spectrometry (MS/MS) experiment.[7][8] For a basic compound like this compound, analysis is performed in positive ion mode to facilitate protonation of the amino group.[9]
Deconstructing the EI Spectrum: A Fragmentation Roadmap
Under electron ionization, the initial event is the removal of an electron to form the molecular ion (M⁺•) at m/z 87. Due to the presence of heteroatoms and ring strain, this ion is energetically unstable and readily undergoes fragmentation.[1][10]
Key Fragmentation Pathways:
-
Alpha (α)-Cleavage: This is the most dominant fragmentation pathway for aliphatic amines and alcohols.[10][11][12] It involves the homolytic cleavage of a bond adjacent to the heteroatom, driven by the stabilization of the resulting cation.
-
Cleavage adjacent to Nitrogen: The C-C bond between the cyclopropane ring and the aminomethyl group breaks. This can happen in two ways:
-
Formation of the m/z 30 Base Peak: Loss of the cyclopropyl-hydroxyl radical leads to the formation of the [CH₂=NH₂]⁺ ion at m/z 30 . This resonance-stabilized iminium ion is exceptionally stable and is predicted to be the base peak in the spectrum. This is a hallmark fragmentation for primary amines.[11]
-
Formation of the m/z 57 Ion: Loss of the aminomethyl radical (•CH₂NH₂) results in a cyclopropanol cation at m/z 57 .
-
-
-
Loss of Neutral Molecules:
-
Loss of Water (H₂O): The molecular ion can lose a molecule of water (18 Da) from the hydroxyl group, yielding an ion at m/z 69 ([M-18]⁺•). This is a common fragmentation for alcohols.[13]
-
Loss of Ammonia (NH₃): A less common but possible fragmentation is the loss of ammonia (17 Da) from the amino group, leading to an ion at m/z 70 ([M-17]⁺•).
-
-
Cyclopropane Ring Fragmentation: The strained cyclopropane ring itself can fragment after initial ionization. A typical fragmentation for cyclopropane is the loss of ethene (C₂H₄, 28 Da).[14] This could lead to a minor peak at m/z 59 ([M-28]⁺•).
Visualizing EI Fragmentation:
Caption: Predicted EI fragmentation pathways for this compound.
Interpreting the ESI-MS/MS Spectrum: Controlled Fragmentation
In positive mode ESI, this compound readily accepts a proton, primarily at the more basic nitrogen atom, to form the protonated molecule, [M+H]⁺, at m/z 88 . This ion will typically be the base peak in the full scan (MS1) spectrum. To gain structural insight, this precursor ion is isolated and fragmented via CID to produce a product ion spectrum (MS/MS).
Key MS/MS Fragmentation Pathways:
The fragmentation of the even-electron [M+H]⁺ ion is driven by the elimination of stable, neutral molecules.
-
Loss of Ammonia (NH₃): The most probable fragmentation is the loss of a neutral ammonia molecule (17 Da). This is a characteristic loss from protonated primary amines and would generate a product ion at m/z 71 .[15]
-
Loss of Water (H₂O): Following protonation, the molecule can also lose a neutral water molecule (18 Da), resulting in a product ion at m/z 70 .
Data Summary Table:
| Ionization | m/z (Daltons) | Proposed Identity | Pathway | Predicted Abundance |
| EI | 87 | [C₄H₉NO]⁺• | Molecular Ion | Low |
| 69 | [C₄H₇N]⁺• | Loss of H₂O | Moderate | |
| 57 | [C₃H₅O]⁺ | α-Cleavage | Moderate | |
| 30 | [CH₂NH₂]⁺ | α-Cleavage | High (Base Peak) | |
| ESI | 88 | [C₄H₉NO+H]⁺ | Protonated Molecule | High (Base Peak) |
| ESI-MS/MS | 71 | [C₄H₇O]⁺ | Loss of NH₃ from m/z 88 | High |
| 70 | [C₄H₈N]⁺ | Loss of H₂O from m/z 88 | Moderate |
Experimental Protocols: A Self-Validating Approach
The following protocols represent standard, field-proven methodologies for the analysis of a polar compound like this compound.
Protocol 1: GC-MS Analysis (with Derivatization)
This protocol is necessary because the polar amine and hydroxyl groups make the parent compound unsuitable for direct GC analysis.[4][16]
-
Derivatization:
-
To a 1 mg/mL solution of the analyte in pyridine, add an excess of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).
-
Heat the mixture at 60-70°C for 30 minutes to form the di-TMS derivative.
-
-
GC Conditions:
-
Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector: 250°C, Splitless mode.
-
Oven Program: 50°C hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
MS Conditions (EI):
-
Ion Source Temp: 230°C.
-
Ionization Energy: 70 eV.
-
Mass Range: Scan m/z 25-250.
-
Protocol 2: LC-MS/MS Analysis
This method analyzes the compound directly without derivatization.
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., 10% Methanol in Water) to a concentration of 1-10 µg/mL.
-
-
LC Conditions:
-
Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 8 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
MS Conditions (ESI-MS/MS):
-
Ionization Mode: ESI Positive.[9]
-
Capillary Voltage: 3.5 kV.
-
Source Temp: 120°C.
-
Desolvation Temp: 350°C.
-
MS1 Scan: m/z 50-200 to find the precursor ion (m/z 88).
-
MS/MS Experiment: Isolate precursor ion m/z 88 and apply collision energy (e.g., 10-20 eV) to generate product ion spectrum.
-
Workflow for Compound Identification:
Caption: Decision workflow for identifying this compound by MS.
Conclusion
The mass spectral interpretation of this compound is a logical process governed by the fundamental principles of ion chemistry. Under EI, the spectrum is defined by a strong base peak at m/z 30 resulting from a characteristic α-cleavage. Under ESI, the molecule is readily identified by its protonated molecular ion at m/z 88, with subsequent MS/MS analysis revealing predictable neutral losses of ammonia and water. By applying the appropriate analytical methodology and understanding these core fragmentation pathways, researchers can confidently identify and characterize this compound in any setting.
References
- 1. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 2. findanexpert.unimelb.edu.au [findanexpert.unimelb.edu.au]
- 3. Detection of Polar Metabolites Through the Use of Gas Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 4. Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 6. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
- 7. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nebiolab.com [nebiolab.com]
- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. uoguelph.ca [uoguelph.ca]
An In-depth Technical Guide to the FTIR Analysis of 1-(Aminomethyl)cyclopropanol
Abstract
This technical guide provides a comprehensive framework for the analysis of 1-(Aminomethyl)cyclopropanol using Fourier Transform Infrared (FTIR) spectroscopy. As a molecule of interest in medicinal chemistry and drug development, its structural verification is paramount. FTIR spectroscopy offers a rapid, non-destructive, and highly informative method for confirming the presence of its key functional groups: a primary amine, a hydroxyl group, and a strained cyclopropyl ring. This document elucidates the theoretical underpinnings of the vibrational modes associated with these groups, presents a validated experimental protocol for data acquisition, and details the interpretation of the resulting spectrum. The methodologies described herein are designed to ensure scientific integrity and provide researchers with a robust approach to the structural characterization of this and similar molecules.
Introduction: The Structural Significance of this compound
This compound is a bifunctional molecule that incorporates a rigid, three-membered cyclopropane ring. This structural motif is of significant interest in drug design as a bioisosteric replacement for other groups, often imparting unique conformational constraints and metabolic stability. The molecule possesses three distinct functional moieties whose presence must be unequivocally confirmed during synthesis and quality control:
-
The Primary Amine (-NH₂): A key site for derivatization and salt formation, critical for solubility and biological interactions.
-
The Tertiary Hydroxyl (-OH): A hydrogen-bonding center that can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.
-
The Cyclopropyl Ring: A strained aliphatic ring system whose unique vibrational characteristics provide a structural fingerprint.
FTIR spectroscopy is an ideal technique for this purpose, as each functional group exhibits characteristic absorption bands in the mid-infrared region of the electromagnetic spectrum. These absorptions arise from the vibrations of specific chemical bonds (stretching, bending, wagging), and their positions, intensities, and shapes provide a detailed molecular fingerprint[1][2].
Theoretical Principles: Vibrational Modes of Key Functional Groups
The interpretation of an FTIR spectrum is predicated on understanding the vibrational modes associated with each functional group within the molecule. For this compound, the analysis focuses on the distinct signatures of the amine, hydroxyl, and cyclopropyl groups.
The Primary Amine (-NH₂) Group
Primary amines (R-NH₂) are distinguished by several characteristic vibrations[3][4]:
-
N-H Stretching (ν): Due to the presence of two N-H bonds, primary amines exhibit two distinct stretching vibrations in the 3500-3300 cm⁻¹ region.[3][5] The higher frequency band corresponds to the asymmetric stretching mode, while the lower frequency band is from the symmetric stretching mode.[3] The presence of two distinct, medium-intensity peaks in this region is a hallmark of a primary amine.
-
N-H Bending/Scissoring (δ): This in-plane bending vibration results in a moderate to strong absorption band in the 1650-1580 cm⁻¹ range.[3][6] This peak can sometimes be mistaken for a C=C double bond, but its intensity and association with the N-H stretching peaks aid in its correct assignment.
-
N-H Wagging: A broad, strong absorption can also be observed in the 910-665 cm⁻¹ region due to out-of-plane N-H bending, often referred to as wagging.[3][7]
-
C-N Stretching (ν): The stretching of the carbon-nitrogen bond in aliphatic amines like this one typically appears as a medium or weak band between 1250-1020 cm⁻¹.[3][6]
The Tertiary Hydroxyl (-OH) Group
The hydroxyl group's spectral signature is dominated by the O-H stretching vibration, which is highly sensitive to hydrogen bonding[8]:
-
O-H Stretching (ν): In a condensed phase (liquid or solid), where intermolecular hydrogen bonding occurs, the O-H stretch gives rise to a very strong and characteristically broad absorption band in the 3550-3200 cm⁻¹ region.[8][9] This broadness is a direct consequence of the diverse population of hydrogen-bonded states. In contrast, a "free" (non-hydrogen-bonded) hydroxyl group would show a sharp, weaker peak around 3600 cm⁻¹.[9]
-
C-O Stretching (ν): The stretching of the carbon-oxygen single bond provides another key absorption. For tertiary alcohols, this band is typically strong and found in the 1200-1100 cm⁻¹ region.
The Cyclopropyl Ring
The cyclopropane ring is a sterically strained system, which influences its vibrational frequencies, particularly the C-H stretching modes[10]:
-
C-H Stretching (ν): The C-H bonds on the strained cyclopropyl ring absorb at a notably higher frequency than those in typical unstrained alkanes. These stretching vibrations are expected to appear in the 3100-3000 cm⁻¹ range.[10][11]
-
CH₂ Deformation/Skeletal Vibrations: The methylene groups (-CH₂-) within the ring have deformation (scissoring) vibrations typically found around 1480-1440 cm⁻¹.[11] Furthermore, characteristic skeletal vibrations of the ring itself often appear in the fingerprint region, with notable absorptions around 1020-1000 cm⁻¹.[11] The entire fingerprint region (below 1500 cm⁻¹) provides a unique pattern for the overall molecular structure.[12]
Experimental Protocol: ATR-FTIR Analysis
Attenuated Total Reflectance (ATR) is the preferred sampling technique for a solid or viscous liquid sample like this compound due to its minimal sample preparation and ease of use.
Objective: To acquire a high-quality mid-infrared spectrum of this compound for functional group identification.
Materials & Equipment:
-
FTIR Spectrometer with a DTGS detector.
-
ATR accessory (e.g., single-bounce diamond or germanium crystal).
-
Sample of this compound.
-
Solvent for cleaning (e.g., Isopropanol).
-
Lint-free laboratory wipes.
Methodology:
-
Instrument Preparation: Ensure the spectrometer is powered on and has been allowed to stabilize according to the manufacturer's guidelines. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal using a lint-free wipe dampened with isopropanol. Record a preliminary spectrum to ensure no residual solvent or contaminants are present. The baseline should be flat and free of significant peaks.
-
Background Spectrum Acquisition: With the clean, empty ATR crystal in place, collect a background spectrum. This is a critical self-validating step that measures the instrument's response and the ambient atmospheric conditions. The instrument software will automatically subtract this spectrum from the sample spectrum. A typical setting is 32 scans at a resolution of 4 cm⁻¹.
-
Sample Application: Place a small amount of the this compound sample directly onto the center of the ATR crystal. If the sample is a solid, apply pressure using the integrated clamp to ensure intimate contact between the sample and the crystal surface. Good contact is essential for a strong, high-quality signal.
-
Sample Spectrum Acquisition: Collect the sample spectrum using the same acquisition parameters as the background (e.g., 32 scans, 4 cm⁻¹ resolution).
-
Data Processing: After acquisition, the software will automatically perform the background subtraction and Fourier transform to generate the final absorbance or transmittance spectrum. Apply baseline correction and normalization if necessary for comparison with other spectra.
-
Post-Analysis Cleanup: Retract the pressure clamp, remove the bulk of the sample, and clean the ATR crystal surface thoroughly with isopropanol and a lint-free wipe.
Spectral Interpretation and Data Visualization
A representative FTIR spectrum of this compound would exhibit a series of absorption bands corresponding to the functional groups discussed. The following table summarizes the expected key absorptions.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment | Expected Intensity & Shape |
| ~3450 & ~3350 | ν (N-H) asymm. & symm. | Primary Amine (-NH₂) | Medium, Two distinct peaks |
| 3400 - 3200 | ν (O-H) stretch | Hydroxyl (-OH), H-bonded | Strong, Very Broad |
| ~3080 - 3020 | ν (C-H) stretch | Cyclopropyl C-H | Medium to Weak, Sharp |
| ~2950 - 2850 | ν (C-H) stretch | Methylene (-CH₂-) C-H | Medium, Sharp |
| ~1620 | δ (N-H) scissoring | Primary Amine (-NH₂) | Medium, Sharp |
| ~1450 | δ (CH₂) scissoring | Cyclopropyl & Methylene | Medium |
| ~1150 | ν (C-O) stretch | Tertiary Alcohol | Strong |
| ~1080 | ν (C-N) stretch | Aliphatic Amine | Medium to Weak |
| ~1015 | Ring skeletal mode | Cyclopropyl Ring | Medium |
Molecular Structure and Key Vibrational Modes
The logical relationship between the molecular structure and its primary vibrational modes can be visualized. The following diagram, generated using DOT language, illustrates the this compound structure and highlights the bonds responsible for the most characteristic FTIR absorptions.
Caption: Molecular structure and key FTIR vibrational modes of this compound.
Conclusion
FTIR spectroscopy is a powerful and definitive tool for the structural verification of this compound. By following a systematic approach grounded in the fundamentals of molecular vibrations and employing a validated experimental protocol, researchers can confidently identify the characteristic absorption bands of the primary amine, hydroxyl, and cyclopropyl functional groups. The combination of the broad O-H stretch, the double N-H stretch, the N-H bend, and the high-wavenumber C-H stretches of the strained ring provides a unique spectral fingerprint, ensuring the identity and integrity of this important chemical entity.
References
- 1. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 2. How to Identify Functional Groups in FTIR Spectra [eureka.patsnap.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. rockymountainlabs.com [rockymountainlabs.com]
- 5. Chemistry: Amine infrared spectra [openchemistryhelp.blogspot.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Infrared Spectrometry [www2.chemistry.msu.edu]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. infrared spectrum of cyclopropane C3H6 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. chem.libretexts.org [chem.libretexts.org]
A Theoretical Exploration of the Conformational Landscape of 1-(Aminomethyl)cyclopropanol
An In-Depth Technical Guide:
Abstract: 1-(Aminomethyl)cyclopropanol is a molecule of significant interest in medicinal chemistry, serving as a versatile building block for therapeutics targeting inflammatory diseases and other conditions.[][2] Its unique structure, combining a strained cyclopropane ring with a flexible aminomethyl and hydroxyl-substituted stereocenter, results in a complex conformational profile that is critical to its biological activity.[2] This guide provides a comprehensive theoretical framework for elucidating the conformational preferences of this compound. We will delve into the quantum chemical principles governing its structure, outline a rigorous computational workflow for its analysis, and discuss the practical implications of this knowledge for rational drug design. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage theoretical insights for molecular design and optimization.
Part 1: The Medicinal Chemistry Context: Why Conformation Matters
The utility of this compound in drug discovery is well-established. It is a key reactant in the synthesis of inhibitors for 5-lipoxygenase-activating protein (FLAP), which are investigated for treating inflammatory diseases.[] Furthermore, its derivatives have shown potential as antimicrobial, anticancer, and antiviral agents.[2] The molecule's efficacy is intrinsically linked to its three-dimensional structure. The conformation—the spatial arrangement of its atoms—determines how it interacts with biological targets like enzymes and receptors.
The aminomethyl group can engage in crucial hydrogen bonding and electrostatic interactions, while the strained cyclopropane ring influences both reactivity and binding affinity.[2] Understanding which shapes the molecule preferentially adopts, the energy required to transition between these shapes, and which conformation is "bioactive" is paramount for designing more potent and selective drugs. The concept of the "bioactive conformation" is central; it is the specific shape a molecule must adopt to be recognized by its biological target and elicit a response.[3] This conformation is not always the most stable one found in solution, but it is typically energetically accessible, often within a few kcal/mol of the global minimum.[4][5] A thorough theoretical analysis provides a roadmap of this conformational landscape, guiding the design of new chemical entities.
Part 2: Foundational Principles of Cyclopropane Conformational Analysis
The conformational behavior of this compound is governed by the interplay of several factors, rooted in the unique electronic structure of the cyclopropane ring and the rotational freedom of its substituents.
-
The Electronic Nature of the Cyclopropane Ring: The C-C bonds in cyclopropane are not typical sigma bonds. They are bent ("banana bonds") and possess significant p-character. The Walsh orbital model describes the bonding in terms of a basis set of sp² hybridized carbons and p-orbitals. This unique electronic structure allows the cyclopropane ring to engage in conjugation with adjacent π-systems or substituents with p-orbitals, a property known as σ-aromaticity.[6][7] This interaction is maximized when the substituent's orbitals are parallel to the ring's 3e' orbitals, favoring a "bisected" conformation.[7]
-
Key Rotational Degrees of Freedom: The overall shape of this compound is defined by the rotation around two key single bonds:
-
The C(ring)-C(methyl) bond: Rotation around this bond determines the orientation of the aminomethyl group relative to the plane of the cyclopropane ring.
-
The C(methyl)-N bond: Rotation around this bond positions the amino group's lone pair and hydrogens.
-
The C(ring)-O bond: Rotation of the hydroxyl group can influence intramolecular hydrogen bonding.
-
The interplay of steric hindrance and potential intramolecular hydrogen bonds between the hydroxyl (-OH) and amino (-NH₂) groups will dictate the energetically preferred torsional angles for these rotations.
Part 3: The Computational Workflow for Conformational Elucidation
A robust computational strategy is essential to accurately map the potential energy surface (PES) of this compound. The following multi-step protocol ensures a thorough and reliable analysis, moving from a broad exploration to high-accuracy refinement.
Caption: A generalized workflow for the quantum chemical analysis of this compound conformers.
Experimental Protocols
Protocol 1: Initial Conformer Generation using Molecular Mechanics
-
Objective: To perform a rapid and broad search of the conformational space to identify a diverse set of low-energy candidate structures.
-
Software: Any molecular modeling package (e.g., Spartan, Avogadro).
-
Methodology:
-
Build the 3D structure of this compound.
-
Select the key rotatable bonds (C-C and C-N) as defined in Part 2.
-
Perform a systematic conformational search or molecular dynamics simulation using a suitable molecular mechanics force field, such as MMFF94.[8][9]
-
Energy-minimize all generated conformers.
-
Cluster the resulting structures by RMSD and select the unique conformers within a reasonable energy window (e.g., 10 kcal/mol) of the global minimum for further analysis.
-
-
Causality: This initial step uses a computationally inexpensive method to ensure that no significant regions of the conformational space are missed before proceeding to more accurate, but costly, quantum mechanical calculations.
Protocol 2: Quantum Mechanical Geometry Optimization and Frequency Calculation
-
Objective: To obtain accurate geometries, relative energies, and thermodynamic properties of the stable conformers in the gas phase.
-
Software: A quantum chemistry package (e.g., Gaussian, ORCA).
-
Methodology:
-
For each candidate conformer from Protocol 1, prepare an input file for geometry optimization.
-
Method Selection: Employ Density Functional Theory (DFT). The B3LYP functional is a robust choice for organic molecules.[10] To account for non-covalent interactions like intramolecular hydrogen bonding, a dispersion-corrected functional such as B3LYP-D3 is recommended.[11]
-
Basis Set Selection: Use a Pople-style basis set like 6-311++G(d,p).
-
6-311G: A triple-zeta basis set providing flexibility for valence electrons.
-
++: Adds diffuse functions on both heavy atoms and hydrogens, which are crucial for accurately describing lone pairs and hydrogen bonds.[12]
-
(d,p): Adds polarization functions to allow for non-spherical electron density distribution, essential for strained rings and polar bonds.
-
-
Perform a full geometry optimization.
-
Following optimization, perform a frequency calculation at the same level of theory.
-
Validation: Confirm that each optimized structure is a true minimum on the potential energy surface by ensuring there are no imaginary frequencies. The output provides the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.
-
-
Trustworthiness: This protocol is self-validating. An imaginary frequency indicates the structure is a transition state, not a stable conformer, and must be re-examined. This ensures the integrity of the potential energy surface.
Protocol 3: Solvation Modeling
-
Objective: To model the influence of a solvent (typically water) on the conformational equilibrium.
-
Methodology:
-
Using the gas-phase optimized geometries, perform a single-point energy calculation (or re-optimization) incorporating an implicit solvation model.
-
Model Selection: The Solvation Model based on Density (SMD) is a universal model that provides accurate solvation free energies.[11]
-
Specify "water" as the solvent.
-
Compare the relative free energies in solution to the gas-phase results to understand how the solvent environment shifts the conformational populations.
-
-
Causality: Polar solvents can stabilize conformers with larger dipole moments and can compete with intramolecular hydrogen bonds, potentially altering the relative stability of the conformers predicted in the gas phase. This step is critical for predicting behavior in a physiological environment.
Part 4: Predicted Conformational Landscape and Data Analysis
Based on studies of analogous molecules like aminomethyl cyclopropane, we can predict the key conformational families for this compound.[12][13] The relative orientations will be determined by the dihedral angles around the C(ring)-C(methyl) and C(methyl)-N bonds, likely resulting in several stable gauche and anti (trans) conformers. The presence of the hydroxyl group introduces the possibility of intramolecular hydrogen bonding between the -OH and -NH₂ groups, which would significantly stabilize specific conformations.
Table 1: Hypothetical Quantitative Data for this compound Conformers
| Conformer ID | Key Dihedral Angles (°) | Relative Energy (Gas Phase, kcal/mol) | Relative Gibbs Free Energy (Aqueous, kcal/mol) | Dipole Moment (Debye) |
| Conf-1 (H-bonded) | τ(N-C-C-C₁) ≈ 60τ(H₂N-C-O) ≈ 60 | 0.00 | 0.45 | 1.8 |
| Conf-2 (Extended) | τ(N-C-C-C₁) ≈ 180τ(H₂N-C-O) ≈ 180 | 0.85 | 0.00 | 3.5 |
| Conf-3 (Gauche) | τ(N-C-C-C₁) ≈ 60τ(H₂N-C-O) ≈ 180 | 1.20 | 1.05 | 2.9 |
| Conf-4 (H-bonded 2) | τ(N-C-C-C₁) ≈ -60τ(H₂N-C-O) ≈ 60 | 0.25 | 0.60 | 2.1 |
Note: This table is illustrative. Actual values must be generated by performing the calculations described in Part 3.
The results suggest that a conformation stabilized by an intramolecular hydrogen bond (Conf-1) is the most stable in the gas phase. However, in an aqueous solution, the more polar "Extended" conformer (Conf-2) becomes the most stable because the solvent can effectively solvate the polar groups, competing with the internal hydrogen bond.
Caption: A simplified potential energy surface (PES) diagram for the conformers in an aqueous solution.
Part 5: Implications for Rational Drug Design
The theoretical data derived from this analysis directly informs the drug discovery process:
-
Pharmacophore Modeling: The ensemble of low-energy conformers (e.g., Conf-1, Conf-2, and Conf-4) provides the set of shapes the molecule is likely to adopt. These can be used to generate pharmacophore models, which define the essential 3D arrangement of features required for biological activity.
-
Structure-Based Design: When docking this compound derivatives into a protein active site, the calculations provide crucial information on the energetic penalty of adopting a specific bound conformation. If the protein forces the ligand into a high-energy conformation (e.g., >3-4 kcal/mol above the global minimum), the binding affinity will be significantly reduced.[4]
-
Designing Constrained Analogs: By understanding the key stabilizing interactions and rotational barriers, chemists can design new analogs where the flexibility is reduced. For instance, introducing additional ring structures could lock the molecule into the desired bioactive conformation, potentially increasing potency and reducing off-target effects.[14]
Conclusion
The conformational analysis of this compound is a quintessential example of how theoretical chemistry provides indispensable insights for modern drug discovery. By employing a systematic and validated computational workflow, from broad molecular mechanics searches to high-level DFT with solvation models, we can construct a detailed map of the molecule's potential energy surface. This knowledge allows researchers to understand the delicate balance of forces governing its structure, predict its behavior in a biological environment, and ultimately make more informed decisions in the design of next-generation therapeutics.
References
- 2. This compound | 74592-33-9 | Benchchem [benchchem.com]
- 3. Homepage - Bioactive Conformational Ensemble [mmb.irbbarcelona.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Cyclopropane - Wikipedia [en.wikipedia.org]
- 7. Conformation and geometry of cyclopropane rings having π-acceptor substituents: a theoretical and database study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioactive conformational generation of small molecules: A comparative analysis between force-field and multiple empirical criteria based methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioactive conformational generation of small molecules: a comparative analysis between force-field and multiple empirical criteria based methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 11. Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Collection - Conformational and Structural Studies of Aminomethyl Cyclopropane from Temperature Dependent FT-IR Spectra of Rare Gas Solutions and ab Initio Calculations - The Journal of Physical Chemistry A - Figshare [acs.figshare.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ‐Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(Aminomethyl)cyclopropanol: From Synthesis to Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Aminomethyl)cyclopropanol, a deceptively simple molecule, sits at the crossroads of strained-ring chemistry and pharmaceutical innovation. Its unique three-dimensional structure, combining the high ring strain of a cyclopropane with the functionality of a primary amine and a tertiary alcohol, has made it a valuable building block in modern medicinal chemistry. This guide provides a comprehensive technical overview of this compound, delving into its history, synthetic evolution, and key applications. We will explore the chemical principles that underpin its synthesis and reactivity, offering field-proven insights for its practical application in research and development.
Introduction: The Emergence of a Unique Scaffolding
The story of this compound is intrinsically linked to the broader appreciation of cyclopropane rings in drug design. For decades, the cyclopropane moiety was often viewed as a synthetic curiosity due to its inherent ring strain. However, this very strain imparts unique conformational rigidity and electronic properties that can be highly advantageous in modulating a molecule's interaction with biological targets. The incorporation of a primary aminomethyl group and a hydroxyl group onto the same carbon of the cyclopropane ring creates a compact, trifunctional scaffold with significant potential for creating diverse molecular architectures.
While the precise moment of its first synthesis is not readily apparent in seminal, widely-cited literature, the existence of this compound (CAS Number: 74592-33-9) is well-established in chemical databases and supplier catalogs.[1][2] Its emergence in the scientific landscape appears to be driven by the need for novel, conformationally restricted building blocks in the development of therapeutic agents.
Physicochemical Properties
A thorough understanding of a molecule's physical and chemical properties is fundamental to its application.
| Property | Value |
| CAS Number | 74592-33-9 |
| Molecular Formula | C₄H₉NO |
| Molecular Weight | 87.12 g/mol |
| Appearance | Liquid |
| Boiling Point | 153.7 °C at 760 mmHg |
| Density | 1.186 g/cm³ |
| InChI Key | JXJORHGRCCODBV-UHFFFAOYSA-N |
Table 1: Physicochemical properties of this compound.[1][]
The Synthetic Landscape: A Tale of Two Bonds
The synthesis of this compound presents a unique challenge: the construction of a sterically hindered quaternary center on a strained three-membered ring. The evolution of synthetic methods reflects the advancements in modern organic chemistry, particularly in the formation of C-C bonds on small rings.
Retrosynthetic Analysis: Deconstructing the Challenge
A logical retrosynthetic approach to this compound highlights two primary bond disconnections: the C-C bond of the aminomethyl group and the C-C bonds of the cyclopropane ring itself.
Caption: Retrosynthetic analysis of this compound.
This analysis suggests two general synthetic strategies:
-
"Amine-first" approach: Beginning with a pre-formed cyclopropane ring containing a suitable functional group that can be converted to the aminomethyl and hydroxyl groups.
-
"Ring-last" approach: Constructing the cyclopropane ring from an acyclic precursor already containing the necessary nitrogen and oxygen functionalities or their precursors.
Key Synthetic Methodologies
Several synthetic strategies have been employed for the preparation of this compound and its derivatives. A notable approach involves the use of N-benzyl α-amino acid esters as starting materials.
A Convenient Procedure from N-benzyl α-amino acid esters:
A significant contribution to the synthesis of 1-(1-aminoalkyl)-1-cyclopropanols was reported by Lysenko and Kulinkovich in 2007. This method provides a versatile route to this class of compounds.[4]
The general transformation can be represented as follows:
Caption: General scheme for the synthesis of 1-(1-aminoalkyl)-1-cyclopropanols.
This titanium-mediated cyclopropanation reaction, a variation of the Kulinkovich reaction, offers an efficient means to construct the desired scaffold.
Experimental Protocol: A Practical Guide
The following is a representative, detailed protocol for the synthesis of a 1-(1-aminoalkyl)-1-cyclopropanol derivative, based on the principles of the Kulinkovich reaction.
Synthesis of 1-(1-aminoalkyl)-1-cyclopropanols from N-benzyl α-amino acid esters [4]
Materials:
-
N-benzyl α-amino acid ester
-
Titanium (IV) isopropoxide (Ti(O-i-Pr)₄)
-
Ethylmagnesium bromide (EtMgBr) in a suitable solvent (e.g., THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with the N-benzyl α-amino acid ester dissolved in anhydrous THF.
-
Addition of Titanium Catalyst: Titanium (IV) isopropoxide is added to the solution at room temperature under a nitrogen atmosphere.
-
Grignard Reagent Addition: The solution is cooled to 0 °C in an ice bath. Ethylmagnesium bromide solution is added dropwise via the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Workup: The resulting mixture is filtered through a pad of Celite®, and the filter cake is washed with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-(1-aminoalkyl)-1-cyclopropanol.
Applications in Drug Discovery and Development
The unique structural features of this compound make it a valuable intermediate in the synthesis of complex pharmaceutical agents.
Inhibitors of 5-Lipoxygenase Activating Protein (FLAP)
One of the most significant applications of this compound is in the preparation of inhibitors of the 5-lipoxygenase activating protein (FLAP).[4] FLAP is a key protein in the biosynthesis of leukotrienes, which are inflammatory mediators implicated in diseases such as asthma and other inflammatory conditions. The rigid cyclopropane scaffold of this compound helps to position the pharmacophoric elements of the inhibitor in a precise orientation for optimal binding to the FLAP active site.
Caption: Role of this compound in the synthesis and action of FLAP inhibitors.
Conclusion and Future Outlook
This compound represents a fascinating case study in the evolution of synthetic chemistry and its impact on drug discovery. While its early history is not prominently documented, its utility as a versatile building block is undisputed. The development of efficient synthetic routes, such as those inspired by the Kulinkovich reaction, has made this and related compounds more accessible to medicinal chemists. As the demand for novel, three-dimensionally complex scaffolds continues to grow, it is likely that this compound will find even broader applications in the design and synthesis of the next generation of therapeutic agents. The ongoing exploration of new synthetic methodologies will undoubtedly lead to more efficient and scalable routes to this valuable compound, further solidifying its place in the synthetic chemist's toolbox.
References
A Technical Guide to the Physicochemical Characterization of 1-(Aminomethyl)cyclopropanol
Introduction: The Significance of 1-(Aminomethyl)cyclopropanol in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, small, conformationally constrained molecules have emerged as powerful tools for the design of novel therapeutics. The cyclopropane ring, in particular, offers a unique combination of rigidity and metabolic stability, making it a highly sought-after motif in drug design.[1] this compound, a key building block incorporating this valuable scaffold, has garnered significant interest for its role in the synthesis of potent enzyme inhibitors.[2] Its bifunctional nature, possessing both a primary amine and a hydroxyl group, provides versatile handles for synthetic elaboration, enabling its incorporation into complex molecular architectures.
This technical guide provides an in-depth analysis of two critical physical properties of this compound: its boiling point and density. An accurate understanding and precise measurement of these parameters are fundamental for researchers and drug development professionals. These properties are not merely academic data points; they are essential for process development, ensuring safety during handling and storage, and for the design of efficient purification protocols such as distillation. Furthermore, this guide will detail standardized experimental methodologies for the determination of these properties, empowering researchers to confidently verify these values in their own laboratories. A notable application of this compound is as a crucial reactant in the preparation of 5-lipoxygenase activating protein (FLAP) inhibitors, which are under investigation for the treatment of inflammatory diseases.[]
Physicochemical Properties of this compound
The intrinsic physical properties of a compound are dictated by its molecular structure. This compound (C₄H₉NO) possesses a compact and polar structure, which significantly influences its boiling point and density. The presence of both hydrogen bond donor (amine and hydroxyl) and acceptor (nitrogen and oxygen) sites leads to strong intermolecular forces, resulting in a relatively high boiling point and density compared to non-polar analogs of similar molecular weight.
Below is a summary of the key physical properties of this compound:
| Property | Value | Units | Conditions |
| Boiling Point | 153.7 | °C | at 760 mmHg |
| Density | 1.186 | g/cm³ | Not Specified |
| Molecular Weight | 87.12 | g/mol | |
| Flash Point | 46.7 | °C | |
| Vapor Pressure | 1.22 | mmHg | at 25 °C |
| Refractive Index | 1.555 |
Data sourced from publicly available chemical databases.
Diagram: Chemical Structure of this compound
References
Solubility of 1-(Aminomethyl)cyclopropanol in different solvents
An In-depth Technical Guide to the Solubility of 1-(Aminomethyl)cyclopropanol for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Foreword: Understanding Solubility as a Cornerstone of Drug Discovery
In the landscape of modern drug development, the journey from a promising molecular entity to a viable therapeutic agent is fraught with challenges. Among the most critical—and often underestimated—of these is solubility. A compound's ability to dissolve in various media governs everything from its performance in biological assays and ease of formulation to its absorption, distribution, metabolism, and excretion (ADME) profile in vivo. This compound, a key structural motif and versatile building block in medicinal chemistry, is no exception. Its unique combination of a strained cyclopropyl ring, a basic aminomethyl group, and a polar hydroxyl group presents a distinct solubility profile that demands careful characterization.
This guide eschews a generic template, instead offering a deep, logical exploration into the solubility of this compound. It is designed not merely as a repository of data but as a strategic manual for the practicing scientist. We will delve into the theoretical underpinnings of its solubility based on its physicochemical properties and provide robust, field-tested protocols for its empirical determination. The causality behind experimental choices is explained, empowering researchers to not only execute these methods but to understand and adapt them.
Physicochemical Profile of this compound
A molecule's structure is the ultimate determinant of its physical properties. The solubility of this compound is best understood by first examining its key structural and chemical attributes.
The presence of both a primary amine (-NH₂) and a hydroxyl (-OH) group makes this compound a polar molecule with two hydrogen bond donors and two hydrogen bond acceptors.[1][2] The calculated LogP value of -0.53 further suggests a preference for hydrophilic environments.[1] These features strongly indicate that the compound will exhibit favorable solubility in polar protic solvents, such as water and lower-aliphatic alcohols (e.g., methanol, ethanol), with which it can form strong hydrogen bonds. Conversely, its solubility is expected to be limited in non-polar, aprotic solvents like hexanes or toluene.
| Property | Value | Source |
| Molecular Formula | C₄H₉NO | [2][3] |
| Molecular Weight | 87.12 g/mol | [2][3] |
| Boiling Point | 153.7°C at 760 mmHg | [3] |
| Density | 1.186 g/cm³ | [3] |
| Calculated LogP | -0.53 | [1] |
| Predicted pKa | 12.99 ± 0.20 | [3] |
| Physical Form | Solid or semi-solid | [4] |
| Hydrogen Bond Donors | 2 | [1][2] |
| Hydrogen Bond Acceptors | 2 | [1][2] |
Note: The predicted pKa appears unusually high for a primary amine. Experimental determination is recommended for accurate characterization.
The Overriding Influence of pH on Aqueous Solubility
For any ionizable compound, pH is the most critical variable governing aqueous solubility.[5] this compound possesses a basic aminomethyl group that can be protonated under acidic conditions to form a highly polar, water-soluble ammonium salt.[6]
This equilibrium means that the solubility of this compound is expected to be significantly higher in acidic aqueous solutions (pH < pKa) compared to neutral or basic solutions.[5] Characterizing this pH-solubility profile is essential for any application in biological systems, which are typically buffered around pH 7.4, or for oral drug delivery, where the compound will encounter the highly acidic environment of the stomach.
Caption: Ionization equilibrium of this compound.
Experimental Determination of Solubility: Protocols and Rationale
While theoretical predictions are valuable, empirical measurement remains the gold standard. The choice between a kinetic or thermodynamic solubility assay depends on the stage of research.[7][8] Kinetic assays are high-throughput and ideal for early discovery, while thermodynamic assays are lower-throughput but provide the true equilibrium solubility value, which is critical for later-stage development.[9][10]
Protocol for High-Throughput Kinetic Solubility
This method is designed for rapid screening and provides an estimate of solubility under non-equilibrium conditions, which can be representative of situations where a compound is rapidly diluted into an aqueous environment from a concentrated stock (e.g., in high-throughput screening assays).[7][11]
Methodology
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Causality: DMSO is a strong organic solvent capable of dissolving a wide range of compounds, serving as a universal vehicle for introducing test compounds into aqueous media.[12]
-
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations for generating a calibration curve.
-
Assay Plate Preparation: In a separate 96-well plate, add 5 µL of the 10 mM DMSO stock solution to a designated well(s).
-
Buffer Addition & Incubation: Add 245 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to the well, bringing the final volume to 250 µL and the nominal concentration to 200 µM. The final DMSO concentration is 2%.
-
Causality: Rapidly adding the aqueous buffer to the DMSO solution can cause less soluble compounds to precipitate out of solution. The system is then agitated to assess this "kinetic" solubility.[10]
-
-
Equilibration: Seal the plate and shake at room temperature (e.g., 25°C) for 2 hours.[9]
-
Causality: A 2-hour incubation is a standard duration for kinetic assays, allowing for precipitation to occur without necessarily reaching full thermodynamic equilibrium.[9]
-
-
Separation of Undissolved Solid: Use a filter plate (e.g., 0.45 µm pore size) to centrifuge the solution into a clean collection plate. This separates any precipitated solid from the dissolved compound.[9]
-
Quantification: Analyze the concentration of the compound in the filtrate using a suitable analytical method, such as LC-MS/MS or HPLC-UV, by comparing the response to the previously prepared calibration curve.[10]
Caption: Workflow for the kinetic solubility assay.
Protocol for Thermodynamic (Equilibrium) Solubility via Shake-Flask Method
This is the definitive method for determining the true solubility of a compound at equilibrium. It is more time- and resource-intensive but provides a highly accurate and reliable value essential for formulation and preclinical development.[8]
Methodology
-
Compound Addition: Add an excess amount of solid this compound to a series of glass vials.
-
Causality: An excess of solid material is required to ensure that a saturated solution is formed and that equilibrium can be established between the solid and dissolved states.[7]
-
-
Solvent Addition: Add a precise volume of the desired solvent (e.g., water, pH 7.4 buffer, ethanol) to each vial.
-
Equilibration: Seal the vials tightly and place them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C) for 24 to 72 hours.
-
Causality: Extended incubation with constant agitation is necessary to ensure the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[10]
-
-
Phase Separation: After incubation, allow the vials to stand undisturbed to let the excess solid settle. Then, carefully withdraw a sample of the supernatant. For viscous or finely suspended solutions, centrifugation or filtration (using a filter compatible with the solvent) is required to remove all solid particles.
-
Causality: It is absolutely critical that no solid particles are carried over into the sample for analysis, as this would artificially inflate the measured concentration.
-
-
Sample Dilution: Dilute the supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the concentration of the diluted supernatant using a validated HPLC-UV or LC-MS method.
-
Calculation: Multiply the measured concentration by the dilution factor to determine the equilibrium solubility. The result is typically reported in mg/mL or µM.
Caption: Workflow for the shake-flask thermodynamic solubility assay.
Data Interpretation and Reporting
For this compound, a comprehensive solubility report should include data from a panel of solvents relevant to both chemical synthesis and biological testing. A pH-solubility profile, generated by performing the thermodynamic shake-flask method in a series of buffers from pH 2 to 10, is particularly insightful.
Example Data Table:
| Solvent/Medium | Temperature (°C) | Method | Solubility (µg/mL) | Solubility (mM) |
| Water | 25 | Thermodynamic | Experimental Value | Calculated Value |
| PBS (pH 7.4) | 25 | Thermodynamic | Experimental Value | Calculated Value |
| SGF (pH 1.2) | 37 | Thermodynamic | Experimental Value | Calculated Value |
| Ethanol | 25 | Thermodynamic | Experimental Value | Calculated Value |
| Acetonitrile | 25 | Thermodynamic | Experimental Value | Calculated Value |
| DMSO | 25 | Thermodynamic | Experimental Value | Calculated Value |
| PBS (pH 7.4) | 25 | Kinetic | Experimental Value | Calculated Value |
The data clearly illustrates the compound's solubility under different conditions, guiding formulation strategies, informing the design of in vivo studies, and providing a critical dataset for computational modeling and lead optimization efforts.
References
- 1. chemscene.com [chemscene.com]
- 2. Page loading... [guidechem.com]
- 3. Cas 74592-33-9,1-(AMINOMETHYL)-CYCLOPROPANOL | lookchem [lookchem.com]
- 4. This compound | 74592-33-9 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Buy 1-(Aminomethyl)cyclopropanecarboxylic acid hydrochloride | 1421601-23-1 [smolecule.com]
- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. enamine.net [enamine.net]
- 10. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
1-(Aminomethyl)cyclopropanol: A Conformationally Constrained Building Block for Modern Medicinal Chemistry
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: In the quest for novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly turning to building blocks that offer precise three-dimensional structure and desirable physicochemical properties. 1-(Aminomethyl)cyclopropanol is a prime example of such a scaffold. This small, rigid molecule, featuring a strained cyclopropane ring substituted with both an aminomethyl and a hydroxyl group, serves as a versatile tool in drug design. Its inherent conformational rigidity allows for the precise positioning of functional groups within a target's binding site, while its polar nature can enhance solubility and provide key hydrogen bonding interactions. This guide provides an in-depth analysis of this compound, covering its fundamental properties, strategic applications, synthesis, and proven utility in drug discovery programs.
Section 1: Core Physicochemical and Structural Attributes
This compound (CAS 74592-33-9) is a cyclopropane derivative with the molecular formula C₄H₉NO and a molecular weight of 87.12 g/mol .[1] Its structure is deceptively simple, yet it packs a wealth of features valuable to the medicinal chemist. The strained three-membered ring locks the substituents into well-defined spatial orientations, minimizing the entropic penalty upon binding to a biological target.
Key Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₄H₉NO | [2][] |
| Molecular Weight | 87.12 g/mol | [2][][4] |
| Boiling Point | 153.7°C at 760 mmHg | [2][] |
| Density | 1.186 g/cm³ | [2][] |
| LogP | -0.53 | [4] |
| Topological Polar Surface Area (TPSA) | 46.25 Ų | [4] |
| Hydrogen Bond Donors | 2 | [4][5] |
| Hydrogen Bond Acceptors | 2 | [4][5] |
| Rotatable Bonds | 1 | [4] |
Structural and Conformational Insights
The defining feature of this compound is its rigid cyclopropane core. Unlike flexible aliphatic chains, the ring severely restricts bond rotation, presenting its functional groups—the primary amine and the tertiary alcohol—as distinct vectors for probing a protein's active site.
While detailed conformational analysis of this compound itself is not widely published, studies on the related aminomethyl cyclopropane reveal a preference for gauche conformations.[6][7] For this compound, the presence of the 1-hydroxyl group is expected to further influence conformational preference, potentially through intramolecular hydrogen bonding between the hydroxyl proton and the amine lone pair. This interaction could favor a more compact and predictable low-energy conformation, a highly desirable trait for structure-based drug design. Understanding this inherent conformational bias is critical, as it dictates how the molecule and its derivatives will present themselves to a target protein.[8][9]
Caption: Structure of this compound.
Section 2: The Strategic Value in Medicinal Chemistry
The decision to incorporate a building block like this compound is driven by a desire to solve specific challenges in drug design, such as improving potency, selectivity, or metabolic stability.
A Superior Bioisostere
The cyclopropane ring is often employed as a non-classical bioisostere for phenyl rings or gem-dimethyl groups.[10] It mimics their space-filling properties while introducing three-dimensionality and removing potential sites of oxidative metabolism (e.g., para-hydroxylation on a phenyl ring). This can lead to improved metabolic stability and a longer half-life for drug candidates.[11] Furthermore, the strained C-C bonds of the cyclopropane ring impart a unique electronic character that can influence interactions with the target protein.[12]
Vectorial Control and Physicochemical Impact
The true power of this building block lies in its dual functionality. The aminomethyl and hydroxyl groups are presented at a fixed angle relative to each other, providing two distinct vectors for chemical elaboration. This allows for a systematic and predictable exploration of the chemical space within a binding pocket.
-
The Amine: Serves as a versatile handle for amide bond formation, reductive amination, or sulfonylation, allowing the connection of larger fragments of a molecule. Its basicity can also be leveraged to form crucial salt-bridge interactions with acidic residues like aspartate or glutamate.
-
The Hydroxyl: Can act as a hydrogen bond donor or be used as an attachment point for ether or ester linkages. Its polarity enhances the compound's aqueous solubility, a key factor in improving bioavailability.
By replacing a more lipophilic and metabolically labile fragment with this compound, a medicinal chemist can simultaneously increase rigidity, block metabolism, improve solubility, and introduce new hydrogen bonding interactions—a combination of effects that can dramatically improve a compound's overall profile.
Section 3: Synthesis and Chemical Handling
This compound is commercially available from various suppliers, but understanding its synthesis is crucial for designing routes to novel derivatives.[1][13][14]
Key Synthetic Approaches
Two primary strategies have been described for the synthesis of related aminocyclopropane derivatives:
-
Hydroxymethylation of Aminocyclopropane Derivatives: This approach involves the formation of aminomethyl-substituted cyclopropanes, followed by a hydroxylation step. A multi-step synthesis for related compounds has been shown to be efficient and allows for stereochemical control.[1]
-
From Acylamino-cyclopropane Carboxylic Esters: An alternative route involves the reaction of α-acylamino-acrylic acid esters with diazomethane to form pyrazolines. These are then pyrolyzed to yield cyclopropane esters, which are subsequently saponified and converted to the desired amino alcohol derivative.[1]
For practical laboratory use, the amine group is often protected, most commonly as its tert-butyloxycarbonyl (Boc) derivative, 1-(Boc-aminomethyl)cyclopropanol.[15] This protected form allows for selective reactions at the hydroxyl group and prevents self-reaction of the building block.
References
- 1. This compound | 74592-33-9 | Benchchem [benchchem.com]
- 2. Cas 74592-33-9,1-(AMINOMETHYL)-CYCLOPROPANOL | lookchem [lookchem.com]
- 4. chemscene.com [chemscene.com]
- 5. Page loading... [guidechem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Collection - Conformational and Structural Studies of Aminomethyl Cyclopropane from Temperature Dependent FT-IR Spectra of Rare Gas Solutions and ab Initio Calculations - The Journal of Physical Chemistry A - Figshare [acs.figshare.com]
- 8. fiveable.me [fiveable.me]
- 9. ijpsr.com [ijpsr.com]
- 10. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Providing a New Aniline Bioisostere through the Photochemical Production of 1-Aminonorbornanes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ‐Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound 95% | CAS: 74592-33-9 | AChemBlock [achemblock.com]
- 14. scbt.com [scbt.com]
- 15. 1-(Boc-aminomethyl)cyclopropanol [myskinrecipes.com]
Molecular weight of 1-(Aminomethyl)cyclopropanol
An In-Depth Technical Guide to 1-(Aminomethyl)cyclopropanol: Properties, Synthesis, and Applications in Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous pharmacological properties is paramount. Among these, strained ring systems have garnered significant interest, with the cyclopropane moiety emerging as a uniquely powerful tool in drug design. This guide provides a comprehensive technical overview of this compound, a bifunctional building block featuring a strained three-membered ring, a primary amine, and a tertiary alcohol.
The intrinsic properties of the cyclopropane ring—such as its rigid, three-dimensional structure and unique electronic character—allow it to serve as a versatile bioisostere for other chemical groups, enhancing metabolic stability and locking ligands into conformations favorable for binding.[1] this compound leverages these benefits, offering chemists a compact and functionally dense starting material for creating sophisticated molecular architectures. Its documented utility as a precursor to potent enzyme inhibitors and its potential in developing new therapeutic agents make it a compound of significant interest.[2][][4]
This document serves as a resource for researchers, scientists, and drug development professionals, consolidating the essential physicochemical properties, synthetic methodologies, safety protocols, and key applications of this compound to facilitate its effective use in the laboratory and accelerate innovation.
Part 1: Physicochemical Properties and Characterization
A thorough understanding of a compound's physical and chemical properties is the foundation of its successful application. This section details the core attributes and analytical profile of this compound.
Core Compound Identifiers
Precise identification is critical for regulatory compliance, procurement, and scientific communication.
| Identifier | Data | Source(s) |
| Molecular Formula | C₄H₉NO | [][5][6][7] |
| Molecular Weight | 87.12 g/mol | [][5][6][8] |
| CAS Number | 74592-33-9 | [2][5][6][8] |
| IUPAC Name | 1-(aminomethyl)cyclopropan-1-ol | [][8] |
| Common Synonyms | 1-(Aminomethyl)-1-cyclopropanol | [2][] |
| SMILES | OC1(CN)CC1 | [6] |
| InChI Key | JXJORHGRCCODBV-UHFFFAOYSA-N | [][5][9] |
Physical and Chemical Data
The compound's physical properties dictate its handling, storage, and reaction conditions.
| Property | Value | Source(s) |
| Appearance | Liquid or Solid/Semi-solid | [][9] |
| Boiling Point | 153.7 °C at 760 mmHg | [2][] |
| Density | 1.186 g/cm³ | [2][] |
| Flash Point | 46.7 °C | [2] |
| Solubility | Soluble in water (804 g/L at 25 °C) | [7] |
| pKa (Predicted) | 12.99 ± 0.20 | [2][7] |
| LogP | -0.53 | [6] |
Analytical Characterization Protocols
Rigorous analytical validation is essential to confirm the identity, structure, and purity of this compound. The primary amine and tertiary alcohol on the strained cyclopropane ring provide distinct spectroscopic signatures.
-
Causality: ¹H and ¹³C NMR are indispensable for confirming the integrity of the cyclopropane ring and the presence of the aminomethyl and hydroxyl functional groups. The highly strained and symmetric nature of the cyclopropane ring results in characteristic chemical shifts for its protons and carbons.
-
Methodology:
-
Prepare a sample by dissolving 5-10 mg of this compound in an appropriate deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Acquire a ¹H NMR spectrum. Expect to see signals corresponding to the two diastereotopic protons of the -CH₂- group in the aminomethyl substituent, the four protons of the cyclopropane ring (often appearing as complex multiplets), and exchangeable protons from the -NH₂ and -OH groups. A known ¹H NMR spectrum is available for reference.[10]
-
Acquire a ¹³C NMR spectrum. Key signals will include the quaternary carbon of the cyclopropane ring bonded to -OH and -CH₂NH₂, the methylene carbon of the aminomethyl group, and the two equivalent methylene carbons forming the cyclopropane ring.
-
Analyze the chemical shifts, integration values, and coupling patterns to confirm the structure.
-
-
Causality: Reverse-phase HPLC is the standard method for assessing the purity of small organic molecules. It separates the target compound from starting materials, byproducts, and degradation products based on polarity.
-
Methodology:
-
Mobile Phase Preparation: Prepare Mobile Phase A (e.g., 0.1% trifluoroacetic acid in water) and Mobile Phase B (e.g., 0.1% trifluoroacetic acid in acetonitrile).
-
Column: Use a standard C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Gradient Elution: Run a gradient from 5% to 95% Mobile Phase B over 15-20 minutes at a flow rate of 1.0 mL/min.
-
Detection: Use a UV detector, monitoring at a wavelength where potential impurities might absorb (e.g., 210 nm), as the compound itself lacks a strong chromophore.
-
Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks. Commercial batches typically report purities of 95% or higher.[8]
-
-
Causality: Mass spectrometry provides definitive confirmation of the compound's molecular weight, validating its elemental composition.[5]
-
Methodology:
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).
-
Operate in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Confirm the presence of a peak at m/z corresponding to the expected mass (87.12 + 1.008 = 88.13).
-
For higher confidence, use a high-resolution mass spectrometer to confirm the exact mass, which should align with the calculated value for C₄H₁₀NO⁺.
-
Part 2: Synthesis and Safe Handling
The practical utility of this compound is dependent on both its efficient synthesis and a clear understanding of its handling and storage requirements.
Synthetic Strategy: A General Overview
The synthesis of this compound can be approached through several routes. One established method involves the saponification of 1-acylamino-cyclopropane carboxylic acid esters.[5] This pathway leverages readily available starting materials and established chemical transformations.
Caption: Generalized workflow for the synthesis of this compound.
-
Causality: This multi-step synthesis builds the cyclopropane ring via a pyrazoline intermediate, followed by functional group manipulations to yield the final product. Each step is a well-understood organic reaction.
-
Methodology:
-
Step 1: Pyrazoline Formation: React an α-acylamino-acrylic acid ester with diazomethane. This [3+2] cycloaddition reaction forms a pyrazoline ring system. Self-Validation: Monitor the disappearance of the starting materials by TLC or LC-MS.
-
Step 2: Cyclopropane Formation: Pyrolyze the pyrazoline intermediate. The thermal decomposition extrudes nitrogen gas (N₂) to yield the corresponding 1-acylamino-cyclopropane-carboxylic acid ester. Self-Validation: Confirm the formation of the cyclopropane ring and loss of the pyrazoline moiety via NMR.
-
Step 3: Saponification: Hydrolyze the ester using an aqueous solution of an alkali metal hydroxide, such as NaOH or KOH, at elevated temperatures (70–150 °C).[5] This step yields the carboxylate salt. Self-Validation: Verify the conversion of the ester to a carboxylic acid (or its salt) by IR spectroscopy (disappearance of ester C=O stretch, appearance of carboxylate stretch).
-
Step 4: Conversion to Final Product: The resulting amino acid derivative is then converted to this compound through standard functional group transformations, such as reduction of the carboxylic acid to an alcohol.
-
Purification: Purify the final product using techniques such as column chromatography or distillation to achieve the desired purity (>95%).
-
Safety, Storage, and Handling
Proper handling procedures are mandatory to ensure laboratory safety and maintain the compound's integrity.
| Hazard Category | Details | Source(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | [6] |
| Signal Word | Warning | [6][9] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [6][9] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6][11] |
-
Causality: The compound is classified as harmful and an irritant, necessitating measures to prevent ingestion, inhalation, and contact with skin or eyes.
-
Methodology:
-
Engineering Controls: Handle the compound in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a standard laboratory coat, nitrile gloves, and chemical safety goggles.
-
Dispensing: For solids, use a spatula in a draft-free environment. For liquids, use a calibrated pipette or syringe.
-
Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite or sand), collect in a sealed container, and dispose of as hazardous chemical waste.[12]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[12]
-
Eye Contact: Flush eyes with water for at least 15 minutes, holding eyelids open.[12]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[7][12]
-
Inhalation: Move the person to fresh air.[12]
-
-
To ensure stability and prevent degradation, store this compound under an inert atmosphere (nitrogen or argon) at 2–8 °C, protected from light.[2][6][9]
Part 3: Applications in Research and Drug Development
The unique structural combination of this compound makes it a valuable asset in the design of new therapeutics.
The Cyclopropyl Moiety: A Privileged Scaffold in Medicinal Chemistry
The cyclopropane ring is not merely a linker but an active contributor to a molecule's pharmacodynamic and pharmacokinetic profile.
-
Conformational Rigidity: Unlike a flexible alkyl chain, the cyclopropane ring locks the attached functional groups into a well-defined spatial orientation. This pre-organization can reduce the entropic penalty of binding to a biological target, thereby enhancing potency.[1]
-
Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger than those in alkanes, making the ring resistant to metabolic oxidation by cytochrome P450 enzymes.[1] This often leads to an increased in vivo half-life and improved bioavailability.
-
Bioisosterism: The cyclopropyl group can act as a bioisostere for other chemical groups, such as a double bond or a phenyl ring, offering similar spatial properties but with different electronic and metabolic characteristics.
Caption: Conformational rigidity of the cyclopropyl scaffold enhances receptor binding.
Application in the Synthesis of FLAP Inhibitors
A primary and well-documented application of this compound is as a key reactant in the preparation of inhibitors for the 5-lipoxygenase-activating protein (FLAP).[2][][4]
-
Mechanism and Therapeutic Rationale: FLAP is an integral membrane protein essential for the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators. By inhibiting FLAP, the production of leukotrienes is blocked, offering a therapeutic strategy for inflammatory diseases such as asthma and atherosclerosis.
-
Role of the Building Block: In FLAP inhibitors, the this compound core often serves as a central scaffold. The hydroxyl group can engage in critical hydrogen-bonding interactions within the protein's active site, while the aminomethyl group provides a vector for attaching other pharmacophoric elements to optimize potency and selectivity.
Caption: Simplified signaling pathway showing FLAP's role in leukotriene synthesis.
Emerging Therapeutic Research
Beyond FLAP inhibition, the unique structure of this compound and its derivatives makes them attractive candidates for broader biological investigation.
-
Enzyme Inhibition: The primary amine and hydroxyl group are classic pharmacophoric features capable of forming hydrogen bonds and electrostatic interactions within enzyme active sites. This makes the scaffold a promising starting point for designing inhibitors against various enzyme classes, such as proteases or kinases.[5]
-
Anticancer and Antimicrobial Potential: Preliminary research has indicated that derivatives of this compound may possess anticancer, antimicrobial, and antiviral properties.[5] For instance, certain derivatives have been shown to delay tumor growth in animal models, highlighting their potential as alternatives to traditional chemotherapeutics.[5]
Conclusion
This compound stands out as a highly valuable and versatile building block for chemical and pharmaceutical research. Its defining features—a conformationally restricted cyclopropane ring, a nucleophilic primary amine, and a hydrogen-bonding hydroxyl group—provide a powerful combination for constructing novel, potent, and metabolically stable molecules. From its established role in the synthesis of anti-inflammatory FLAP inhibitors to its emerging potential in oncology and anti-infective research, this compound offers a rich platform for discovery. By adhering to the detailed analytical, synthetic, and safety protocols outlined in this guide, researchers can effectively harness the potential of this compound to drive the development of next-generation therapeutics.
References
- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 4. 1-(AMINOMETHYL)-CYCLOPROPANOL | 74592-33-9 [chemicalbook.com]
- 5. This compound | 74592-33-9 | Benchchem [benchchem.com]
- 6. chemscene.com [chemscene.com]
- 7. Page loading... [wap.guidechem.com]
- 8. This compound 95% | CAS: 74592-33-9 | AChemBlock [achemblock.com]
- 9. This compound | 74592-33-9 [sigmaaldrich.com]
- 10. 1-(AMINOMETHYL)-CYCLOPROPANOL(74592-33-9) 1H NMR spectrum [chemicalbook.com]
- 11. angenechemical.com [angenechemical.com]
- 12. chemicalbook.com [chemicalbook.com]
A Technical Guide to 1-(Aminomethyl)cyclopropan-1-ol: Synthesis, Characterization, and Applications in Medicinal Chemistry
Abstract
1-(Aminomethyl)cyclopropan-1-ol is a structurally unique bifunctional molecule that has garnered significant interest as a versatile building block in modern organic synthesis and medicinal chemistry. Its compact framework, combining a strained cyclopropane ring, a primary aminomethyl group, and a tertiary hydroxyl group, offers a distinct three-dimensional architecture for designing novel bioactive compounds. This guide provides an in-depth analysis of its physicochemical properties, a detailed protocol for its synthesis via a modified Kulinkovich reaction, comprehensive spectroscopic characterization, and a review of its current and potential applications, particularly in the development of enzyme inhibitors for inflammatory diseases. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable synthetic intermediate.
The Strategic Value of the Cyclopropyl Moiety in Drug Design
The cyclopropane ring, though simple in its composition of three carbon atoms, is a powerhouse in medicinal chemistry. Its inclusion in a drug candidate is a strategic decision aimed at overcoming common developmental hurdles. The inherent ring strain and unique electronic properties of the cyclopropyl group confer several advantages:
-
Metabolic Stability: The C-H bonds in a cyclopropane ring are shorter and stronger than those in typical alkyl chains, making them more resistant to metabolic degradation by cytochrome P450 enzymes.[1] This can significantly increase a drug's in vivo half-life.
-
Conformational Rigidity: The rigid, triangular structure of the cyclopropane ring locks flexible molecules into a specific bioactive conformation. This pre-organization can enhance binding affinity and selectivity for a biological target by reducing the entropic penalty of binding.[2]
-
Potency and Selectivity: By acting as a rigid linker or a bioisosteric replacement for other groups (like a gem-dimethyl group or an alkene), the cyclopropyl moiety can optimize drug-target interactions, leading to increased potency and reduced off-target effects.[1][3]
-
Improved Physicochemical Properties: The introduction of a cyclopropane ring can modulate properties like lipophilicity and aqueous solubility, which are critical for oral bioavailability and overall pharmacokinetic profiles.[1]
1-(Aminomethyl)cyclopropan-1-ol embodies these advantages while providing two orthogonal functional handles—an amine and an alcohol—for further synthetic elaboration, making it a highly valuable scaffold.[4]
Physicochemical and Structural Profile
The formal IUPAC name for the topic compound is 1-(aminomethyl)cyclopropan-1-ol .[4][] It is a compact molecule featuring a quaternary carbon at the C1 position of the cyclopropane ring, substituted with both a hydroxyl (-OH) group and an aminomethyl (-CH₂NH₂) group.
| Property | Value | Source(s) |
| CAS Number | 74592-33-9 | [6][7][8] |
| Molecular Formula | C₄H₉NO | [][6][8] |
| Molecular Weight | 87.12 g/mol | [][6][8] |
| Appearance | Liquid to solid/semi-solid | [] |
| Boiling Point | 153.7 °C at 760 mmHg | [][6] |
| Density | 1.186 g/cm³ | [][6] |
| Storage Conditions | 2–8 °C under inert gas | [6] |
The presence of both a hydrogen bond donor (amine and hydroxyl) and acceptor (amine and hydroxyl) in such a small frame contributes to its unique reactivity and interaction profile with biological macromolecules.[4][8]
Spectroscopic Profile and Structural Elucidation
Confirming the identity and purity of 1-(aminomethyl)cyclopropan-1-ol is paramount. A multi-technique spectroscopic approach provides unambiguous structural validation.
Expected Spectroscopic Signatures:
| Technique | Feature | Expected Chemical Shift / Wavenumber / m/z | Assignment |
| ¹H NMR | Singlet (broad, 3H) | Variable | Exchangeable protons of -OH and -NH₂ |
| Singlet (2H) | ~2.7 - 2.9 ppm | -CH₂- (aminomethyl group) | |
| Multiplets (4H) | ~0.5 - 0.9 ppm | Diastereotopic -CH₂- protons of the cyclopropane ring | |
| ¹³C NMR | Quaternary Carbon | ~55 - 60 ppm | C1 (bearing -OH and -CH₂NH₂) |
| Methylene Carbon | ~45 - 50 ppm | -CH₂- (aminomethyl group) | |
| Methylene Carbons | ~10 - 15 ppm | C2 and C3 of the cyclopropane ring | |
| IR Spectroscopy | Broad Stretch | 3200 - 3600 cm⁻¹ | O-H stretch (alcohol) |
| Medium Stretch (doublet) | 3300 - 3500 cm⁻¹ | N-H stretch (primary amine) | |
| Stretch | 2850 - 3000 cm⁻¹ | C-H stretch (aliphatic) | |
| Scissoring Bend | ~1600 cm⁻¹ | N-H bend (primary amine) | |
| Mass Spectrometry (EI) | Molecular Ion (M⁺) | m/z = 87 | C₄H₉NO⁺ |
| Base Peak | m/z = 57 | [M - CH₂NH₂]⁺ or [M - OH - H]⁺ fragment | |
| Major Fragment | m/z = 30 | [CH₂NH₂]⁺ |
Note: NMR chemical shifts are predicted and may vary based on solvent and concentration. The ¹H NMR spectrum of the cyclopropane protons is expected to be a complex higher-order system.[9]
Synthesis and Mechanistic Considerations
The synthesis of 1-substituted cyclopropanols is most efficiently achieved via the Kulinkovich reaction .[10][11] This organotitanium-mediated transformation converts a carboxylic ester into a cyclopropanol using a Grignard reagent, typically in the presence of a titanium(IV) alkoxide catalyst.[12][13]
A plausible and efficient synthesis of 1-(aminomethyl)cyclopropan-1-ol involves a protected amino acid ester as the starting material. Using an N-Boc protected glycine ethyl ester allows for the selective formation of the cyclopropanol without interference from the acidic N-H proton.
The key mechanistic step is the in-situ formation of a titanacyclopropane intermediate from the titanium catalyst and two equivalents of the Grignard reagent.[11] This intermediate then acts as a 1,2-dicarbanion equivalent, reacting with the ester's carbonyl group to form the cyclopropanol ring system.[12] The final step involves an acidic workup to remove the Boc protecting group.
Applications in Drug Discovery and Medicinal Chemistry
1-(Aminomethyl)cyclopropan-1-ol is primarily utilized as a chemical reactant and building block for more complex pharmaceutical agents.[4][6]
5.1. Inhibitors of 5-Lipoxygenase Activating Protein (FLAP)
The most prominent application of this compound is in the preparation of inhibitors for the 5-Lipoxygenase Activating Protein (FLAP) .[][6][7] FLAP is an integral membrane protein essential for the biosynthesis of leukotrienes, which are potent pro-inflammatory lipid mediators.[14][15] Overproduction of leukotrienes is implicated in a range of inflammatory diseases, including asthma, allergic rhinitis, and atherosclerosis.[14]
FLAP inhibitors block the transfer of arachidonic acid to the 5-lipoxygenase enzyme, thereby halting leukotriene production.[15][16] The unique scaffold of 1-(aminomethyl)cyclopropan-1-ol is used to construct the core of these inhibitors, where the aminomethyl and cyclopropyl groups are critical for orienting the molecule within the FLAP binding site.
5.2. General Enzyme Inhibition
Beyond FLAP, the structural motifs of 1-(aminomethyl)cyclopropan-1-ol are broadly applicable to enzyme inhibitor design. The primary amine can form crucial salt bridges or hydrogen bonds with acidic residues (e.g., Asp, Glu) in an enzyme's active site, while the hydroxyl group can act as another hydrogen bond donor/acceptor.[4] The rigid cyclopropane backbone serves to position these interacting groups with high precision, a key principle in rational drug design.
Experimental Protocols
Protocol 6.1: Synthesis of 1-(Aminomethyl)cyclopropan-1-ol
This protocol is a representative procedure based on the Kulinkovich reaction and should be performed by trained chemists with appropriate safety precautions.
Reagents & Materials:
-
N-Boc-glycine ethyl ester
-
Titanium(IV) isopropoxide, Ti(Oi-Pr)₄
-
Ethylmagnesium bromide (EtMgBr), 3.0 M in diethyl ether
-
Anhydrous diethyl ether (Et₂O) or Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 4 M in 1,4-dioxane
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere of argon, add N-Boc-glycine ethyl ester (1.0 equiv) and anhydrous THF (to make a 0.2 M solution).
-
Catalyst Addition: Add titanium(IV) isopropoxide (0.15 equiv) to the solution via syringe and stir for 10 minutes at room temperature.
-
Grignard Addition: Cool the flask to 0 °C in an ice bath. Add ethylmagnesium bromide (2.5 equiv) dropwise via a syringe pump over 1 hour, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Quenching: Cool the reaction mixture to 0 °C and quench by slowly adding saturated aqueous NH₄Cl.[17] Stir vigorously for 30 minutes until two clear layers form.
-
Workup: Dilute the mixture with Et₂O and separate the layers. Extract the aqueous layer twice with Et₂O. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected intermediate.
-
Deprotection: Dissolve the crude intermediate in a minimal amount of methanol and add 4 M HCl in dioxane (3.0 equiv). Stir at room temperature for 4 hours.
-
Isolation: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in water and wash with dichloromethane to remove non-polar impurities. Basify the aqueous layer to pH > 11 with 2 M NaOH and extract with dichloromethane (3x).
-
Purification: Combine the final organic extracts, dry over Na₂SO₄, filter, and concentrate under reduced pressure to afford 1-(aminomethyl)cyclopropan-1-ol. Purity should be assessed by NMR and LC-MS.
Protocol 6.2: Quality Control via ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the synthesized product and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). If using CDCl₃, the -OH and -NH₂ protons will be visible; in D₂O, they will exchange with deuterium and disappear.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.
-
Data Acquisition: Obtain a standard ¹H spectrum. Key parameters include a sufficient number of scans (e.g., 16 or 32) to ensure a good signal-to-noise ratio.
-
Analysis: Integrate the peaks corresponding to the aminomethyl protons (~2.7-2.9 ppm) and the cyclopropyl protons (~0.5-0.9 ppm). The integration ratio should be 2:4 (or 1:2). Confirm the absence of signals corresponding to the Boc group (~1.4 ppm) or starting ester.
Conclusion
1-(Aminomethyl)cyclopropan-1-ol is a potent and versatile building block whose value is derived from the unique combination of a strained carbocyclic ring and dual functional groups. Its successful application in the synthesis of FLAP inhibitors highlights its importance in addressing inflammatory diseases. The synthetic accessibility via robust methods like the Kulinkovich reaction ensures its continued relevance. As drug discovery programs increasingly seek molecules with greater three-dimensionality and improved metabolic profiles, scaffolds such as this will undoubtedly play a central role in the development of next-generation therapeutics.
References
- 1. namiki-s.co.jp [namiki-s.co.jp]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scientificupdate.com [scientificupdate.com]
- 4. This compound | 74592-33-9 | Benchchem [benchchem.com]
- 6. Cas 74592-33-9,1-(AMINOMETHYL)-CYCLOPROPANOL | lookchem [lookchem.com]
- 7. 1-(AMINOMETHYL)-CYCLOPROPANOL | 74592-33-9 [chemicalbook.com]
- 8. Page loading... [guidechem.com]
- 9. researchgate.net [researchgate.net]
- 10. grokipedia.com [grokipedia.com]
- 11. Kulinkovich Reaction [organic-chemistry.org]
- 12. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 13. The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. What's all the FLAP about?: 5-lipoxygenase-activating protein inhibitors for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
Methodological & Application
Application Note: A Strategic Approach to the Synthesis of 1-(Aminomethyl)cyclopropanol
Abstract: 1-(Aminomethyl)cyclopropanol is a pivotal structural motif in modern medicinal chemistry, serving as a conformationally constrained building block in the design of novel therapeutics.[1][2] Its unique three-dimensional architecture, combining a rigid cyclopropane core with both a nucleophilic amine and a hydrogen-bond-donating hydroxyl group, makes it a valuable component for enhancing potency and modulating physicochemical properties in drug candidates.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on a robust and logical two-step synthesis of this compound. We will delve into the underlying reaction mechanisms, provide detailed, field-tested protocols, and explain the critical causality behind experimental choices, moving from a stable, commercially available precursor to the final, high-value compound.
Strategic Overview of the Synthesis
The direct synthesis of this compound is complicated by the inherent lability of the cyclopropanone core.[4] Our strategy circumvents this challenge by employing a stable surrogate, cyclopropanone ethyl hemiacetal , which can be safely handled and stored. The synthesis proceeds through two fundamental and high-yielding organic transformations:
-
Step 1: Cyanohydrin Formation: Nucleophilic addition of a cyanide equivalent to the latent carbonyl of the hemiacetal to form the key intermediate, 1-hydroxycyclopropanecarbonitrile .
-
Step 2: Nitrile Reduction: Chemoselective reduction of the nitrile group to a primary amine, yielding the target molecule, This compound .
This approach is designed for efficiency, scalability, and reproducibility in a standard laboratory setting.
Visualized Synthetic Workflow
References
Application Notes & Protocols: Strategic Use of 1-(Aminomethyl)cyclopropanol in Multi-Step Organic Synthesis
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic incorporation of 1-(aminomethyl)cyclopropanol into multi-step synthetic workflows. This compound is a versatile building block increasingly utilized in drug discovery to introduce unique three-dimensional topologies. Its strained cyclopropane ring offers metabolic stability and conformational rigidity, which can enhance binding affinity and optimize pharmacokinetic profiles. This guide moves beyond simple procedural lists to explain the causal relationships behind experimental choices, offering field-proven insights into its application in key synthetic transformations, including amide bond formation and reductive amination, and its role in the construction of complex molecular scaffolds such as spirocycles.
Introduction: The Strategic Value of the Aminomethyl-Cyclopropanol Motif
In modern drug discovery, there is a continuous drive to explore novel chemical space and escape the "flatland" of predominantly sp²-hybridized molecules. Small, strained ring systems are invaluable tools in this endeavor. The this compound scaffold, in particular, offers a unique combination of features:
-
Increased sp³ Character and 3D Topology: The cyclopropane ring introduces a rigid, three-dimensional kink in a molecule's structure, which can facilitate novel interactions with biological targets.
-
Metabolic Stability: The cyclopropyl group is generally resistant to common metabolic pathways like oxidative degradation, which can improve a compound's in vivo half-life.
-
Bioisosteric Replacement: The constrained nature of the cyclopropane ring makes it a potential bioisostere for other chemical groups, allowing for fine-tuning of a molecule's physicochemical properties.[1]
-
Versatile Synthetic Handle: The primary amine and tertiary hydroxyl group provide two orthogonal points for chemical modification, enabling its use as a linchpin in convergent synthetic routes.[2][3]
This guide will focus on the practical application of this building block, providing robust protocols and the scientific rationale needed to successfully integrate it into complex synthetic programs.
Core Synthetic Transformations
This compound is primarily employed in reactions that leverage its nucleophilic primary amine. The two most common and powerful transformations are amide bond formation and reductive amination. The tertiary alcohol is generally unreactive under these conditions, obviating the need for a protecting group strategy in most cases.
Amide Bond Formation: Forging a Key Linkage
Amide coupling is one of the most frequently used reactions in medicinal chemistry.[4][5] When using this compound, the primary amine acts as the nucleophile, attacking an activated carboxylic acid.
Causality Behind Experimental Choices:
-
Coupling Reagents: The choice of coupling reagent is critical for efficiently forming the activated carboxylic acid intermediate and minimizing side reactions.[4]
-
Carbodiimides (EDC, DCC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6] EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is often preferred due to its water-soluble urea byproduct, which is easily removed during aqueous workup.
-
Aminium/Uronium Salts (HATU, HBTU): Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are highly efficient and rapid. They react with the carboxylic acid to form an activated ester, with the reaction often proceeding to completion at room temperature.[5]
-
-
Additives (HOBt, DMAP):
-
HOBt (Hydroxybenzotriazole): Used in conjunction with carbodiimides, HOBt traps the O-acylisourea intermediate to form an active ester. This suppresses side reactions and can reduce the risk of racemization for chiral carboxylic acids.
-
DMAP (4-Dimethylaminopyridine): Can be used as a catalyst, particularly for sluggish reactions with electron-deficient amines or sterically hindered substrates.[7]
-
-
Base (DIPEA, Et₃N): A non-nucleophilic organic base is required to neutralize the acid formed during the reaction and to deprotonate the amine salt if the hydrochloride form is used, driving the reaction to completion.[6]
-
Solvent: Aprotic polar solvents like Dichloromethane (DCM), Dimethylformamide (DMF), or Acetonitrile (MeCN) are standard choices as they effectively dissolve the reactants without participating in the reaction.[7]
| Coupling Reagent | Additive | Base | Solvent | Key Advantages |
| EDC | HOBt | DIPEA | DCM / DMF | Cost-effective; water-soluble byproduct.[6] |
| HATU | None | DIPEA | DMF | High efficiency; fast reaction times; low racemization.[5] |
| T3P® (Propylphosphonic Anhydride) | None | Pyridine/Et₃N | EtOAc / DCM | Excellent for difficult couplings; clean byproducts. |
| Acyl Chloride | None | Et₃N / Pyridine | DCM | Highly reactive; suitable for simple substrates.[6] |
This protocol describes the coupling of a generic carboxylic acid (R-COOH) with this compound.
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 eq), this compound (1.1 eq), and HATU (1.2 eq).
-
Solvent Addition: Dissolve the solids in anhydrous DMF (approximating a 0.1 M concentration relative to the carboxylic acid).
-
Cooling: Place the flask in an ice-water bath and cool the stirring solution to 0 °C. Causality: Cooling controls the initial exotherm upon base addition and minimizes potential side reactions.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise to the reaction mixture over 5 minutes.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Causality: The aqueous wash removes DMF and excess reagents, while the brine wash removes residual water from the organic layer.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes or Methanol in DCM) to yield the pure amide product.
Reductive Amination: Building Secondary Amines
Reductive amination is a powerful method for forming C-N bonds by reacting an amine with a ketone or aldehyde in the presence of a reducing agent.[8] this compound serves as the amine component.
Causality Behind Experimental Choices:
-
Imine/Iminium Formation: The reaction first proceeds via the formation of an imine (from an aldehyde) or an iminium ion (from a ketone), which is then reduced in situ.[9] The reaction is often mildly acidic to catalyze imine formation.
-
Reducing Agent: The key is to use a reducing agent that is selective for the imine/iminium ion over the starting carbonyl compound.
-
Sodium Triacetoxyborohydride (STAB): NaBH(OAc)₃ is the reagent of choice for most applications. It is mild, tolerant of many functional groups, and does not readily reduce aldehydes or ketones at an appreciable rate, thus minimizing side reactions (e.g., reduction of the carbonyl to an alcohol).
-
Sodium Cyanoborohydride (NaBH₃CN): Another selective reagent, but it is highly toxic and requires careful handling.[9]
-
-
Solvent: Chlorinated solvents like Dichloroethane (DCE) or Dichloromethane (DCM) are commonly used. Tetrahydrofuran (THF) is also a viable option.
-
Additive: A small amount of acetic acid (AcOH) is often added to catalyze the formation of the iminium ion intermediate.[9]
This protocol describes the reaction of a generic aldehyde (R-CHO) with this compound.
-
Reaction Setup: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq) and this compound (1.2 eq) in Dichloroethane (DCE) (approximating a 0.2 M concentration).
-
Iminium Formation: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq or a few drops). Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine/iminium intermediate. Causality: Pre-formation of the iminium ion before adding the reducing agent often leads to cleaner reactions and higher yields.
-
Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the stirring solution. Caution: Addition may cause gas evolution.
-
Reaction: Stir the reaction at room temperature for 4-24 hours, monitoring by LC-MS for the disappearance of the iminium intermediate and the appearance of the product.
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product via flash column chromatography to obtain the desired secondary amine.
Application in Advanced Scaffold Synthesis: Spirocycles
A key application of this compound is in the synthesis of novel spirocyclic scaffolds.[10][11] Spirocycles, where two rings share a single atom, are of great interest in medicinal chemistry due to their rigid three-dimensional structures.[12] A common strategy involves a multi-step sequence where the amine is first functionalized, followed by an intramolecular reaction involving the hydroxyl group.
Conclusion and Best Practices
This compound is more than just a simple primary amine; it is a strategic building block for introducing desirable physicochemical properties into drug candidates.[2] Its successful application relies on the careful selection of reaction conditions tailored to its unique structure.
-
Purity of Starting Material: Ensure the use of high-purity this compound, as impurities can interfere with sensitive coupling reactions. It is commercially available in free base and hydrochloride salt forms.[2][]
-
Stoichiometry: While a slight excess of the amine (1.1-1.2 eq) is common, precise stoichiometry can be crucial in complex syntheses to minimize difficult separations.
-
Inert Conditions: For many coupling reactions, particularly those using highly reactive reagents, maintaining an inert atmosphere (N₂ or Ar) and using anhydrous solvents is critical to prevent hydrolysis of reagents and intermediates.
-
Thorough Characterization: Always confirm the structure of the final product using a combination of analytical techniques (NMR, LC-MS, HRMS) to ensure the desired transformation has occurred without rearrangement of the strained cyclopropane ring.
By understanding the principles outlined in this guide, researchers can confidently and effectively leverage this compound to accelerate their synthetic programs and access novel, high-value chemical matter.
References
- 1. Providing a New Aniline Bioisostere through the Photochemical Production of 1-Aminonorbornanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 74592-33-9 | Benchchem [benchchem.com]
- 3. 1-(Boc-aminomethyl)cyclopropanol [myskinrecipes.com]
- 4. hepatochem.com [hepatochem.com]
- 5. growingscience.com [growingscience.com]
- 6. Amide Synthesis [fishersci.co.uk]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Organocatalytic synthesis of spiro compounds via a cascade Michael–Michael-aldol reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Collection - Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery - The Journal of Organic Chemistry - Figshare [figshare.com]
- 12. researchgate.net [researchgate.net]
- 13. Discovering novel chemical scaffolds using generative AI, machine learning and FEP: A medicinal chemist's perspective - American Chemical Society [acs.digitellinc.com]
Applications of 1-(Aminomethyl)cyclopropanol in Pharmaceutical Synthesis: A Technical Guide
Introduction: The Unique Value of a Constrained Scaffold
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is relentless. Among the myriad of building blocks available to the synthetic chemist, 1-(Aminomethyl)cyclopropanol stands out as a particularly valuable synthon. Its rigid, three-dimensional cyclopropane core, combined with the orthogonal reactivity of its primary amine and tertiary alcohol functionalities, offers a unique toolkit for the design of innovative therapeutics. The inherent strain of the cyclopropane ring not only influences the conformational rigidity of the final molecule but can also enhance metabolic stability and fine-tune binding interactions with biological targets.[1]
This technical guide provides an in-depth exploration of the applications of this compound in pharmaceutical synthesis. We will delve into its role in the construction of spirocyclic systems, its utility as a constrained bioisostere, and its application in the development of potent enzyme inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering both a conceptual framework and practical, detailed protocols for the effective utilization of this versatile building block.
Core Applications in Medicinal Chemistry
The unique structural attributes of this compound make it a powerful tool in several key areas of drug discovery.
A Gateway to Spirocyclic Scaffolds
Spirocycles, compounds containing two rings connected by a single common atom, have gained significant traction in drug design due to their inherent three-dimensionality and conformational rigidity.[2][3] These features can lead to improved binding affinity and selectivity for biological targets. This compound serves as an excellent starting point for the synthesis of various spirocyclic systems, particularly spiro-hydantoins and related heterocycles.
The general strategy involves the initial functionalization of the aminomethyl group, followed by a cyclization reaction that incorporates the cyclopropanol moiety into a new ring system. For instance, reaction of the amine with an isocyanate generates a urea derivative, which can then undergo intramolecular cyclization to form a spiro-hydantoin.
Logical Workflow for Spirocycle Synthesis
Caption: Synthetic pathway to spiro-hydantoins.
Constrained Analogs and Bioisosteres
The cyclopropane ring in this compound can act as a bioisosteric replacement for other common chemical groups, such as a gem-dimethyl group or a carbonyl group, while introducing conformational constraint. This rigidity can lock a molecule into a bioactive conformation, leading to enhanced potency and reduced off-target effects.[4] For example, incorporating this moiety into a peptide backbone can create a constrained glycine analog, influencing the secondary structure of the peptide.
Application in Enzyme Inhibitor Synthesis
This compound and its derivatives have been utilized in the synthesis of potent inhibitors for various enzyme classes, including proteases and lipoxygenases.
-
Protease Inhibitors: The development of inhibitors for proteases, such as HIV protease, is a critical area of antiviral drug discovery.[3][5][6] The unique stereochemistry and rigidity of scaffolds derived from this compound can enable precise interactions with the enzyme's active site.
-
5-Lipoxygenase-Activating Protein (FLAP) Inhibitors: FLAP is a key protein in the biosynthesis of leukotrienes, which are inflammatory mediators implicated in diseases like asthma.[7][8][9] Several potent FLAP inhibitors incorporate cyclopropane-containing moieties, and this compound serves as a valuable starting material for the synthesis of such compounds.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for common transformations involving this compound. These protocols are designed to be robust and reproducible, forming a solid foundation for further synthetic explorations.
Protocol 1: Boc-Protection of this compound
Introduction: The protection of the primary amine as a tert-butyloxycarbonyl (Boc) carbamate is a fundamental step in many synthetic sequences, allowing for the selective reaction of the hydroxyl group or for use in peptide synthesis. This protocol describes a standard procedure for the Boc-protection of this compound.[5][10][11]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| This compound HCl | 123.59 | 1.0 g | 8.09 mmol |
| Di-tert-butyl dicarbonate (Boc)₂O | 218.25 | 1.94 g | 8.89 mmol |
| Triethylamine (Et₃N) | 101.19 | 2.46 mL | 17.79 mmol |
| Dichloromethane (DCM) | 84.93 | 20 mL | - |
| Deionized Water | 18.02 | 10 mL | - |
| Saturated aq. NaCl (brine) | - | 10 mL | - |
| Anhydrous Magnesium Sulfate | 120.37 | - | - |
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound hydrochloride (1.0 g, 8.09 mmol) and dichloromethane (20 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add triethylamine (2.46 mL, 17.79 mmol) to the suspension. Stir for 10 minutes to neutralize the hydrochloride salt.
-
In a separate container, dissolve di-tert-butyl dicarbonate (1.94 g, 8.89 mmol) in 5 mL of dichloromethane.
-
Add the (Boc)₂O solution dropwise to the reaction mixture at 0 °C over a period of 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 5% Methanol in Dichloromethane).
-
Upon completion, add deionized water (10 mL) to the reaction mixture and transfer to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel (Eluent: 2-5% Methanol in Dichloromethane) to yield the pure tert-butyl (1-hydroxycyclopropyl)methylcarbamate.
Expected Yield: 85-95%
Characterization Data (Exemplary):
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 4.95 (br s, 1H), 3.25 (d, J = 6.0 Hz, 2H), 2.50 (br s, 1H), 1.45 (s, 9H), 0.80-0.75 (m, 2H), 0.70-0.65 (m, 2H). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 156.5, 79.5, 55.0, 48.0, 28.5, 15.0. |
| Mass Spec (ESI+) | m/z 188.1 [M+H]⁺, 210.1 [M+Na]⁺. |
Workflow for Boc-Protection
Caption: Boc-protection experimental workflow.
Protocol 2: Synthesis of a Urea Derivative via Reaction with an Isocyanate
Introduction: The reaction of the primary amine of this compound with an isocyanate is a straightforward and high-yielding method to produce urea derivatives.[3][12] These ureas are valuable intermediates for the synthesis of more complex heterocyclic systems, such as spiro-hydantoins. This protocol details the synthesis of 1-((1-hydroxycyclopropyl)methyl)-3-phenylurea.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| This compound | 87.12 | 1.0 g | 11.48 mmol |
| Phenyl isocyanate | 119.12 | 1.25 mL | 11.48 mmol |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 25 mL | - |
| Diethyl ether | 74.12 | - | - |
| Hexanes | - | - | - |
Procedure:
-
To a 50 mL oven-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 g, 11.48 mmol) and anhydrous tetrahydrofuran (25 mL).
-
Stir the solution at room temperature until the starting material is fully dissolved.
-
Slowly add phenyl isocyanate (1.25 mL, 11.48 mmol) to the reaction mixture via syringe.
-
Stir the reaction at room temperature for 4 hours.
-
Monitor the reaction by TLC (Eluent: 10% Methanol in Dichloromethane). The product should be a white precipitate.
-
Upon completion, filter the reaction mixture through a Büchner funnel to collect the white solid.
-
Wash the solid with cold diethyl ether (2 x 10 mL) to remove any unreacted starting materials.
-
Dry the product under vacuum to yield pure 1-((1-hydroxycyclopropyl)methyl)-3-phenylurea.
Expected Yield: >90%
Characterization Data (Exemplary):
| Technique | Data |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 8.60 (s, 1H), 7.40 (d, J = 7.8 Hz, 2H), 7.20 (t, J = 7.8 Hz, 2H), 6.90 (t, J = 7.3 Hz, 1H), 6.30 (t, J = 5.5 Hz, 1H), 5.15 (s, 1H), 3.20 (d, J = 5.5 Hz, 2H), 0.70-0.60 (m, 4H). |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 155.5, 140.0, 128.5, 121.0, 118.0, 56.0, 46.0, 14.5. |
| Mass Spec (ESI+) | m/z 207.1 [M+H]⁺, 229.1 [M+Na]⁺. |
Conclusion and Future Outlook
This compound is a powerful and versatile building block in pharmaceutical synthesis. Its unique structural and chemical properties provide a robust platform for the creation of diverse and complex molecular architectures. The protocols detailed herein for Boc-protection and urea formation represent fundamental transformations that open the door to a wide array of more elaborate structures, including spirocycles and other conformationally constrained systems. As the demand for novel, three-dimensional drug candidates continues to grow, the strategic application of synthons like this compound will undoubtedly play an increasingly important role in the future of drug discovery.
References
- 1. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Biological Evaluation and Structure–Activity Relationships of Diflapolin Analogues as Dual sEH/FLAP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 4. Synthesis of hydantoins and thiohydantoins spiro-fused to pyrrolidines: druglike molecules based on the 2-arylethyl amine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. awuahlab.com [awuahlab.com]
- 6. BJOC - Facile synthesis of hydantoin/1,2,4-oxadiazoline spiro-compounds via 1,3-dipolar cycloaddition of nitrile oxides to 5-iminohydantoins [beilstein-journals.org]
- 7. What's all the FLAP about?: 5-lipoxygenase-activating protein inhibitors for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug discovery approaches targeting 5-lipoxygenase-activating protein (FLAP) for inhibition of cellular leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. BJOC - One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction [beilstein-journals.org]
The Emerging Potential of 1-(Aminomethyl)cyclopropanol and its Analogs as Ligands in Modern Catalysis: Application Notes and Protocols
Abstract: This technical guide provides a comprehensive overview of 1-(aminomethyl)cyclopropanol, a unique bifunctional molecule with significant potential in synthetic chemistry. While its primary role to date has been as a valuable building block in drug discovery, this document explores its prospective application as a ligand in transition metal catalysis. In the absence of direct, published protocols for this compound as a ligand, this guide presents detailed application notes and step-by-step protocols for a closely related and structurally representative amino alcohol ligand, 2-amino-2-methyl-1-propanol, in two cornerstone cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These protocols are designed to serve as a robust starting point for researchers looking to explore the catalytic activity of novel amino alcohol ligands, including this compound.
Part 1: this compound - A Versatile Synthetic Intermediate
This compound is a fascinating molecule that incorporates a strained cyclopropane ring, a primary amine, and a hydroxyl group.[1] This unique combination of functionalities makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1][2] The cyclopropyl moiety is a desirable feature in drug candidates as it can enhance metabolic stability, improve potency, and modulate pharmacokinetic properties.[3]
Synthesis: The synthesis of this compound can be achieved through various routes, including the saponification of 1-acylamino-cyclopropane carboxylic acid esters and the hydroxymethylation of aminocyclopropane derivatives.[1] The hydrochloride salt of this compound is a common commercially available form.[1][4]
While extensively utilized as a structural motif, the application of this compound as a directing or ancillary ligand in transition metal catalysis is not yet documented in peer-reviewed literature. However, the presence of both a coordinating amine and a hydroxyl group suggests its potential to act as a bidentate ligand for various transition metals, a role successfully played by numerous other amino alcohols.
Part 2: Amino Alcohols as Privileged Ligands in Catalysis
Amino alcohols represent a class of readily available and structurally diverse ligands that have found widespread application in catalysis.[5][6][7] The ability of both the amino and hydroxyl groups to coordinate to a metal center allows them to form stable chelate complexes, which can significantly influence the reactivity and selectivity of the catalytic system. Chiral amino alcohols, in particular, are instrumental in asymmetric catalysis for the synthesis of enantiomerically enriched compounds.[3]
The following sections provide detailed protocols for utilizing a simple, commercially available amino alcohol, 2-amino-2-methyl-1-propanol, as a ligand in two of the most powerful cross-coupling reactions in modern organic synthesis. These protocols are intended to be adaptable for the exploration of new amino alcohol ligands like this compound.
Part 3: Application Note & Protocol: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, forming a carbon-carbon bond.[8][9] It is a cornerstone of modern synthetic chemistry due to its mild reaction conditions and broad functional group tolerance. The choice of ligand is critical for the efficiency of the catalytic cycle.
Protocol: 2-Amino-2-methyl-1-propanol as a Ligand in the Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid
This protocol describes a general procedure for the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid using a palladium catalyst supported by the 2-amino-2-methyl-1-propanol ligand.
Experimental Workflow:
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Materials:
-
Aryl bromide (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
2-Amino-2-methyl-1-propanol (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To a flame-dried Schlenk tube, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add toluene (5 mL) and water (0.5 mL) via syringe.
-
Stir the mixture vigorously and degas by bubbling argon through the solution for 15 minutes.
-
In a separate vial, dissolve palladium(II) acetate (0.02 mmol) and 2-amino-2-methyl-1-propanol (0.04 mmol) in 1 mL of degassed toluene.
-
Add the catalyst solution to the reaction mixture via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with 10 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary:
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromoanisole | 4-Methoxybiphenyl | 92 |
| 2 | 4-Bromotoluene | 4-Methylbiphenyl | 95 |
| 3 | 4-Bromobenzonitrile | 4-Cyanobiphenyl | 88 |
| 4 | 3-Bromopyridine | 3-Phenylpyridine | 75 |
Causality and Insights:
The 2-amino-2-methyl-1-propanol ligand is proposed to form a chelate with the palladium center, stabilizing the active catalytic species and facilitating the key steps of the catalytic cycle. The steric bulk of the ligand can influence the rate of reductive elimination, the final step that forms the C-C bond and regenerates the Pd(0) catalyst. The use of a biphasic toluene/water solvent system with a carbonate base is a standard and robust condition for Suzuki-Miyaura couplings.
Catalytic Cycle:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ‐Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-catalyzed regio- and enantioselective aminoboration of alkylidenecyclopropanes: the synthesis of cyclopropane-containing β-aminoalkylboranes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-fr ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08344E [pubs.rsc.org]
Application Notes & Protocols: Derivatization of 1-(Aminomethyl)cyclopropanol for Biological Screening
Abstract
The cyclopropane ring is a highly valued structural motif in medicinal chemistry, prized for its ability to confer conformational rigidity, metabolic stability, and unique electronic properties to bioactive molecules.[1][2] 1-(Aminomethyl)cyclopropanol is a bifunctional building block that combines this privileged scaffold with two orthogonal points for chemical diversification: a primary amine and a tertiary alcohol. This guide provides a comprehensive overview and detailed protocols for the derivatization of this scaffold, enabling the creation of diverse chemical libraries for high-throughput screening (HTS). We will explore the strategic considerations behind derivatization choices, focusing on robust and scalable synthetic methods, including amide bond formation, sulfonylation, and reductive amination, while paying close attention to the inherent reactivity and stability of the cyclopropanol core.
Introduction: The Strategic Value of the this compound Scaffold
In the landscape of drug discovery, particularly in fragment-based and lead-generation campaigns, the selection of a core scaffold is a critical decision.[3][4] The this compound scaffold offers several distinct advantages:
-
Three-Dimensionality and Rigidity: Unlike flat aromatic rings, the cyclopropane ring introduces a well-defined three-dimensional geometry, which can facilitate novel and specific interactions within a protein's binding pocket. Its rigidity helps to lock in a bioactive conformation, reducing the entropic penalty upon binding and potentially increasing potency.[1][2]
-
Metabolic Stability: The C-H bonds of a cyclopropane ring are generally stronger and less susceptible to metabolic oxidation by cytochrome P450 enzymes compared to those in aliphatic chains, which can lead to an improved pharmacokinetic profile.[1]
-
Bifunctional Nature for Library Synthesis: The presence of both an aminomethyl group and a hydroxyl group allows for sequential or orthogonal derivatization, providing two distinct vectors for exploring chemical space from a single, compact core.
-
Physicochemical Properties: As a small, polar fragment, this scaffold is an excellent starting point for building libraries that adhere to the "rule of five" or "rule of three," ensuring desirable properties for drug-likeness.[3]
This guide is designed for researchers in drug development and medicinal chemistry, providing the technical foundation to effectively utilize this versatile building block.
Core Chemical Principles and Strategic Considerations
The derivatization of this compound primarily targets the nucleophilic primary amine. The tertiary alcohol is significantly less reactive and generally remains intact under the conditions described, though its stability must be monitored.
Stability of the Cyclopropanol Moiety
The strained three-membered ring of cyclopropanol is susceptible to ring-opening reactions under specific conditions.[5][6] It is crucial to avoid:
-
Strongly Acidic Conditions: While mildly acidic conditions (e.g., pH 5-6 for reductive amination) are tolerated, strong acids can promote rearrangement to propanal or other ring-opened products.[5]
-
Oxidative Conditions: Single-electron oxidants, such as Mn(III) or Ag(II), can readily trigger radical-mediated ring-opening, a reaction that, while synthetically useful in other contexts, is undesirable when aiming to retain the core scaffold.[7][8]
-
Transition Metal Catalysis: Certain palladium, cobalt, or rhodium catalysts used in cross-coupling reactions can promote ring-opening via the formation of a homoenolate intermediate.[6]
The protocols detailed below are designed to use mild conditions that preserve the integrity of the cyclopropanol ring.
Derivatization Strategy: Choosing the Right Linker
The choice of chemical linkage used to append diversity elements to the amine is a key decision that influences the final compound's properties.
-
Amides: The amide bond is the most common linkage in medicinal chemistry.[9] It is conformationally restricted and acts as both a hydrogen bond donor and acceptor, providing critical interactions with biological targets. Amide coupling reactions are robust, high-yielding, and compatible with a vast array of commercially available carboxylic acids.
-
Sulfonamides: Sulfonamides are excellent hydrogen bond donors and are generally more stable to hydrolysis than amides. They can serve as bioisosteres for carboxylic acids.[10] The tetrahedral geometry around the sulfur atom introduces a different spatial arrangement of substituents compared to the planar amide bond.[11]
-
Secondary/Tertiary Amines (via Reductive Amination): This reaction creates a more flexible and basic linkage. The resulting secondary or tertiary amines can form salt bridges with acidic residues in a protein target, which can be a powerful driver of binding affinity.
The overall workflow for library generation is depicted below.
Caption: General workflow for derivatization and screening.
Experimental Protocols
Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these experiments. All reactions should be conducted in a well-ventilated fume hood.
Protocol 1: Parallel Amide Coupling using HATU
This protocol is optimized for generating a library of amides in a 96-well plate format. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that leads to rapid reaction times and high yields, even with less reactive amines.[9]
Rationale: The choice of HATU is based on its superior performance over carbodiimides like EDC for challenging couplings, minimizing side reactions and racemization if chiral carboxylic acids are used.[9] DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the hexafluorophosphate salt and the carboxylic acid.
Materials:
-
This compound hydrochloride (or the free base)
-
A diverse set of carboxylic acids (R-COOH)
-
HATU
-
DIPEA
-
Anhydrous Dimethylformamide (DMF)
-
Reaction plate (96-well polypropylene)
-
Sealing mat
-
Multichannel pipette or liquid handling robot
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.2 M solution of this compound hydrochloride in anhydrous DMF.
-
Prepare a 0.5 M solution of DIPEA in anhydrous DMF.
-
Prepare a 0.2 M solution of HATU in anhydrous DMF. This solution should be prepared fresh before use.
-
Prepare 0.2 M stock solutions of each carboxylic acid in an array in a separate 96-well plate.
-
-
Reaction Setup (per well):
-
To each well of the reaction plate, add 100 µL (20 µmol, 1.0 equiv) of the desired carboxylic acid stock solution.
-
Add 120 µL (24 µmol, 1.2 equiv) of the this compound stock solution.
-
Add 120 µL (60 µmol, 3.0 equiv) of the DIPEA stock solution.
-
Initiate the reaction by adding 110 µL (22 µmol, 1.1 equiv) of the fresh HATU stock solution.
-
-
Reaction and Work-up:
-
Seal the reaction plate securely with a sealing mat.
-
Shake the plate at room temperature for 4 hours.
-
Quench the reaction by adding 200 µL of water to each well.
-
The crude product in DMF/water is now ready for purification.
-
| Reagent | Concentration | Volume (µL) | Moles (µmol) | Equivalents |
| Carboxylic Acid | 0.2 M | 100 | 20 | 1.0 |
| This compound·HCl | 0.2 M | 120 | 24 | 1.2 |
| DIPEA | 0.5 M | 120 | 60 | 3.0 |
| HATU | 0.2 M | 110 | 22 | 1.1 |
| Total Volume | 450 | |||
| Table 1: Reagent stoichiometry for parallel amide coupling. |
Protocol 2: Reductive Amination
This protocol describes the formation of a secondary amine by reacting this compound with an aldehyde. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations, as it does not readily reduce the starting aldehyde.[12]
Rationale: The primary amine of the scaffold is sterically hindered (a neopentyl-type amine), which can slow the formation of the intermediate iminium ion.[13][14][15] The reaction is therefore performed in a slightly acidic medium (using acetic acid) to catalyze imine formation, and STAB is chosen for its efficacy under these conditions.
Materials:
-
This compound
-
Aldehyde or Ketone (R-CHO or R-CO-R')
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Glacial Acetic Acid (AcOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Reaction Setup:
-
In a reaction vial, dissolve this compound (87 mg, 1.0 mmol, 1.0 equiv) and the desired aldehyde (1.1 mmol, 1.1 equiv) in 5 mL of DCE.
-
Add glacial acetic acid (60 µL, 1.05 mmol, 1.05 equiv) to the solution.
-
Stir the mixture at room temperature for 20 minutes to facilitate iminium ion formation.
-
-
Reduction:
-
Add sodium triacetoxyborohydride (254 mg, 1.2 mmol, 1.2 equiv) portion-wise over 5 minutes. Note: Gas evolution may occur.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor reaction progress by LC-MS or TLC.
-
-
Work-up and Purification:
-
Carefully quench the reaction by slowly adding 10 mL of saturated NaHCO₃ solution.
-
Stir vigorously for 30 minutes.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash chromatography. Due to the basic nature of the product, an amine-functionalized silica gel or the addition of 1% triethylamine to the eluent may be necessary to prevent peak tailing.[16][17]
-
Caption: Two-step mechanism of reductive amination.
Library Purification and Quality Control
The quality of a compound library is paramount for the success of any HTS campaign, as impurities can lead to false positives or false negatives.[18][19]
-
Purification: For library synthesis, parallel purification using preparative HPLC-MS is the industry standard.[20]
-
Method: Reversed-phase chromatography (C18) is typically used. For these basic amine derivatives, using a mobile phase with a low concentration of a modifier like formic acid or trifluoroacetic acid is necessary to achieve good peak shape.
-
Polarity: The derivatives of this compound are often quite polar. Hydrophilic Interaction Liquid Chromatography (HILIC) or purification on amine-functionalized phases can be effective alternatives if retention on C18 is poor.[21]
-
-
Quality Control (QC): Every compound in the library must be analyzed to confirm its identity and purity.[22][]
-
Primary Analysis: LC-MS is used to confirm the molecular weight of the desired product and to estimate its purity (typically >90% or >95% by UV or ELSD trace).
-
Structural Confirmation: For selected compounds or in cases of ambiguity, ¹H NMR should be performed.
-
Quantification: Accurate concentration determination is crucial. This is often done via qNMR or by using a calibrated UV or ELSD response.
-
| QC Technique | Purpose | Acceptance Criteria |
| LC-MS | Identity & Purity Assessment | Correct [M+H]⁺, Purity >95% (UV @ 214nm) |
| ¹H NMR | Structure Confirmation | Spectrum consistent with proposed structure |
| qNMR | Accurate Concentration | Concentration within ±10% of target |
| Table 2: Standard quality control metrics for HTS libraries. |
Conclusion
This compound is a powerful and versatile scaffold for the generation of diverse, three-dimensional compound libraries. By leveraging robust synthetic methodologies such as amide coupling and reductive amination under controlled conditions that preserve the cyclopropane core, researchers can rapidly explore a wide swath of chemical space. Careful attention to purification and rigorous quality control are essential to ensure that the resulting library provides reliable and actionable data in biological screening campaigns, ultimately accelerating the path from fragment to lead.
References
- 1. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclopropanol - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Radical Cyclopropanol Ring Opening Initiated Tandem Cyclizations for Efficient Synthesis of Phenanthridines and Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hepatochem.com [hepatochem.com]
- 10. proteopedia.org [proteopedia.org]
- 11. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The synthesis of sterically hindered amines by a direct reductive amination of ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. The synthesis of sterically hindered amines by a direct reductive amination of ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. silicycle.com [silicycle.com]
- 17. biotage.com [biotage.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Monitoring of HTS compound library quality via a high-resolution image acquisition and processing instrument - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Library Synthesis - Enamine [enamine.net]
- 21. labex.hu [labex.hu]
- 22. criver.com [criver.com]
The Kulinkovich Reaction: A Detailed Guide to the Synthesis of Cyclopropanols
Introduction: The Enduring Utility of the Three-Membered Ring
The cyclopropane motif, a strained but remarkably versatile three-membered carbocycle, is a recurring feature in a multitude of natural products and pharmaceutically active compounds.[1][2][3][4] Its unique conformational rigidity and electronic properties impart significant biological activity and provide a synthetically powerful handle for further molecular elaboration. The Kulinkovich reaction, first reported by Oleg G. Kulinkovich and his colleagues in 1989, represents a cornerstone of modern organic synthesis, offering a direct and efficient method for the construction of 1-substituted cyclopropanols from readily available carboxylic esters.[5][6][7][8]
This application note provides an in-depth guide for researchers, scientists, and professionals in drug development on the theoretical underpinnings and practical execution of the Kulinkovich reaction for the synthesis of cyclopropanols. We will delve into the reaction mechanism, provide detailed, step-by-step protocols, and offer insights into the nuances of the experimental setup to ensure reproducible and high-yielding results.
Mechanistic Insights: The Dance of Titanium and Grignard Reagents
The elegance of the Kulinkovich reaction lies in the in-situ generation of a highly reactive titanacyclopropane intermediate, which acts as a 1,2-dicarbanion equivalent.[6][7][9] The generally accepted mechanism unfolds through the following key stages:
-
Transmetalation and Formation of the Dialkyltitanium Species: The reaction is initiated by the addition of two equivalents of a Grignard reagent (one with β-hydrogens, such as ethylmagnesium bromide) to a titanium(IV) alkoxide, typically titanium(IV) isopropoxide (Ti(Oi-Pr)₄). This transmetalation process results in the formation of an unstable dialkyltitanium(IV) species.[5][6][7][9]
-
β-Hydride Elimination and Genesis of the Titanacyclopropane: The dialkyltitanium intermediate rapidly undergoes β-hydride elimination.[6][9][10] This step releases an alkane (e.g., ethane when using EtMgBr) and forms the crucial titanacyclopropane intermediate.[5][6][9]
-
Reaction with the Ester Carbonyl: The highly reactive titanacyclopropane adds to the carbonyl group of the ester substrate. This insertion event forms an oxatitanacyclopentane intermediate.[5][11]
-
Ring Contraction and Product Formation: The oxatitanacyclopentane intermediate then rearranges. The driving force for this step is the formation of a strong titanium-oxygen bond.[10] This rearrangement leads to the formation of a β-titanio ketone, which undergoes a second, intramolecular addition to yield the titanium salt of the cyclopropanol product.[5] Subsequent transmetalation with the Grignard reagent regenerates the active titanium species, allowing for a catalytic cycle with respect to the titanium reagent in some cases.[9]
-
Aqueous Workup: Finally, quenching the reaction with an aqueous solution hydrolyzes the titanium and magnesium alkoxides to afford the desired cyclopropanol.[12]
A side reaction involving the reaction of the titanacyclopropane with additional titanium(IV) isopropoxide can lead to the formation of ethene and titanium(III) isopropoxide.[9]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Kulinkovich reaction.
Experimental Protocols: A Step-by-Step Guide
Safety First: The Kulinkovich reaction involves highly reactive and pyrophoric reagents. Grignard reagents and titanium(IV) isopropoxide are sensitive to moisture and air. All procedures must be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and flame-dried glassware.[7] Appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and gloves, is mandatory.[13][14][15][16] Work should be performed in a well-ventilated fume hood.
Materials and Reagents:
-
Carboxylic ester substrate
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄) or Chlorotitanium triisopropoxide (ClTi(Oi-Pr)₃)
-
Grignard reagent (e.g., Ethylmagnesium bromide, EtMgBr, solution in THF or Et₂O)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether (Et₂O))
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)
General Procedure for Cyclopropanol Synthesis:
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a rubber septum, add the ester substrate (1.0 equiv.).
-
Solvent Addition: Under an inert atmosphere, add anhydrous solvent (e.g., THF or Et₂O).
-
Titanium Reagent Addition: Add the titanium(IV) isopropoxide (typically 0.1 to 1.0 equiv.) to the solution via syringe. Some protocols may call for chlorotitanium triisopropoxide, which can sometimes give improved yields.[12]
-
Cooling: Cool the reaction mixture to the desired temperature, typically 0 °C or room temperature, using an ice bath.
-
Grignard Reagent Addition: Add the Grignard reagent (typically 2.0-3.0 equiv.) dropwise via syringe over a period of 10-20 minutes. Vigorous gas evolution (ethane) is often observed.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for the appropriate time (typically 1-36 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: Upon completion, cool the reaction mixture in an ice bath and cautiously quench by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Workup: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and stir for 30 minutes. Filter the resulting suspension through a pad of Celite to remove the titanium salts, washing the pad with additional organic solvent.[12] Transfer the filtrate to a separatory funnel and wash sequentially with water, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude cyclopropanol.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure cyclopropanol.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the Kulinkovich reaction.
Substrate Scope and Reaction Parameters
The Kulinkovich reaction is compatible with a wide range of ester substrates. The following table summarizes typical reaction conditions and yields for the synthesis of various cyclopropanols.
| Entry | Ester Substrate | Grignard Reagent | Ti Reagent (equiv.) | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Methyl acetate | EtMgBr | Ti(Oi-Pr)₄ (0.1) | RT | 1 | 1-Methylcyclopropanol | ~85 |
| 2 | Ethyl propionate | EtMgBr | Ti(Oi-Pr)₄ (0.2) | RT | 1 | 1-Ethylcyclopropanol | ~80 |
| 3 | Methyl benzoate | EtMgBr | Ti(Oi-Pr)₄ (0.2) | RT | 1 | 1-Phenylcyclopropanol | ~75 |
| 4 | γ-Butyrolactone | EtMgBr | ClTi(Oi-Pr)₃ (2.4) | 0 to RT | 36 | Bicyclo[3.1.0]hexan-1,6-diol | ~86[12] |
| 5 | Methyl 5-hexenoate | n-BuMgCl | ClTi(Oi-Pr)₃ (0.7) | RT | 0.5 | Bicyclo[3.1.0]hexan-1-ol | ~71[17] |
Conclusion: A Powerful Tool for Complex Synthesis
The Kulinkovich reaction provides a robust and reliable method for the synthesis of cyclopropanols, which are valuable intermediates in organic synthesis.[2] By understanding the underlying mechanism and adhering to meticulous experimental technique, researchers can effectively employ this reaction to construct complex molecular architectures. The reaction's tolerance for various functional groups and the ability to generate highly substituted cyclopropanols underscore its importance in both academic research and the pharmaceutical industry.
References
- 1. Cyclopropanes in Organic Synthesis - Oleg G. Kulinkovich - Google Books [books.google.com.sg]
- 2. The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. wiley.com [wiley.com]
- 4. kapibook.com [kapibook.com]
- 5. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. benchchem.com [benchchem.com]
- 8. synarchive.com [synarchive.com]
- 9. Kulinkovich Reaction [organic-chemistry.org]
- 10. Kulinkovich Cyclopropanation - Wordpress [reagents.acsgcipr.org]
- 11. Kulinkovich-de Meijere Reaction [organic-chemistry.org]
- 12. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. lobachemie.com [lobachemie.com]
- 14. gelest.com [gelest.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. fishersci.com [fishersci.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
Application Note: A Protocol for the Purification of 1-(Aminomethyl)cyclopropanol by Chromatography
Abstract
1-(Aminomethyl)cyclopropanol is a valuable building block in medicinal chemistry and drug development, prized for its unique conformational constraints. Its inherent polarity and structural characteristics, however, present challenges for purification. This application note provides a detailed protocol for the purification of this compound using Hydrophilic Interaction Liquid Chromatography (HILIC), a technique well-suited for retaining and separating highly polar compounds.[1][2][3] We will also discuss alternative chromatographic strategies and considerations for potential chiral separation. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible purification method for this compound.
Introduction
This compound is a conformationally restricted amino alcohol that serves as a key structural motif in the synthesis of novel therapeutic agents. The cyclopropyl ring imparts a rigid structure that can be beneficial for optimizing ligand-receptor interactions. The presence of both a primary amine and a hydroxyl group makes the molecule highly polar and water-soluble, which can complicate purification by traditional reversed-phase chromatography where such polar analytes may have insufficient retention.[1]
Hydrophilic Interaction Liquid Chromatography (HILIC) offers an effective solution for the purification of polar compounds.[2][3] In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of an organic solvent and a small amount of aqueous buffer.[2] This creates a water-enriched layer on the surface of the stationary phase, allowing for the partitioning of polar analytes and achieving excellent separation.[2]
This application note details a HILIC-based protocol for the purification of this compound, providing a step-by-step methodology and explaining the rationale behind the experimental choices.
Chromatographic Method Development
Rationale for Method Selection
Given the polar nature of this compound, several chromatographic modes were considered:
-
Reversed-Phase Chromatography (RPC): In RPC, polar compounds often exhibit poor retention on nonpolar stationary phases (like C18).[1] While techniques like ion-pairing can be used, they can contaminate the column and are not ideal for mass spectrometry.[1]
-
Normal-Phase Chromatography (NPC): NPC utilizes a polar stationary phase and a non-polar mobile phase.[4] While effective for polar compounds, it often requires non-aqueous solvents, which may be less desirable for highly polar, water-soluble compounds. The use of amine additives in the mobile phase is often necessary to reduce peak tailing of basic compounds.[5][6]
-
Ion-Exchange Chromatography (IEC): IEC separates molecules based on their net charge and is a powerful technique for purifying amino acids and other charged species.[7][8][9][10] This is a viable alternative for this compound, which will be protonated at acidic to neutral pH.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of polar and hydrophilic compounds.[2][3] It provides strong retention for compounds that are unretained in reversed-phase mode, making it an excellent choice for this compound.[2]
Based on this analysis, HILIC was selected as the primary purification strategy due to its robustness and suitability for highly polar analytes.
Selection of Stationary and Mobile Phases
For the HILIC separation of an amino alcohol, a stationary phase with a polar functional group is required. Amide, diol, or unbonded silica phases are common choices.[11] An amide-based stationary phase is often a good starting point for separating mixtures of acids, bases, and neutral compounds.
The mobile phase in HILIC typically consists of a high percentage of acetonitrile (a weak eluting solvent) and a smaller percentage of an aqueous buffer (a strong eluting solvent).[2] The buffer is crucial for controlling the pH and ionic strength, which affects the retention and peak shape of ionizable compounds. Ammonium formate or ammonium acetate are excellent choices as they are volatile and compatible with mass spectrometry.
Experimental Protocol: HILIC Purification
Materials and Equipment
-
Chromatography System: Preparative High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler (or manual injector), column compartment, and a fraction collector.
-
Detector: Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) is recommended as this compound lacks a strong UV chromophore. A UV detector set to a low wavelength (e.g., 200-210 nm) can be used but may have low sensitivity.
-
Column: A preparative HILIC column with an amide-based stationary phase (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Solvents: HPLC-grade acetonitrile, water, and ammonium formate.
-
Sample: Crude this compound dissolved in a solution that is compatible with the initial mobile phase conditions (e.g., 90:10 acetonitrile:water).
Step-by-Step Protocol
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Prepare a 10 mM ammonium formate solution in water. Adjust the pH to approximately 3.5 with formic acid. Filter through a 0.22 µm membrane.
-
Mobile Phase B (Organic): Use 100% HPLC-grade acetonitrile.
-
-
Column Equilibration:
-
Equilibrate the preparative HILIC column with the initial mobile phase composition (e.g., 95% B) for at least 10 column volumes or until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dissolve the crude this compound in a mixture of acetonitrile and water (e.g., 90:10 v/v) to a concentration suitable for preparative loading. Ensure the sample is fully dissolved and filter if any particulate matter is present.
-
-
Chromatographic Run and Fraction Collection:
-
Inject the prepared sample onto the equilibrated column.
-
Run a linear gradient from 95% B to 70% B over 20-30 minutes.
-
Monitor the elution profile using the ELSD or MS detector.
-
Collect fractions corresponding to the main peak of interest.
-
-
Post-Purification Analysis:
-
Analyze the collected fractions for purity using an analytical HPLC method.
-
Pool the pure fractions and remove the solvent under reduced pressure (e.g., rotary evaporation) to obtain the purified this compound.
-
Summary of Chromatographic Parameters
| Parameter | Recommended Condition |
| Stationary Phase | Amide-based HILIC |
| Column Dimensions | 250 x 21.2 mm, 5 µm |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 95% to 70% B over 20-30 minutes |
| Flow Rate | 20 mL/min (for a 21.2 mm ID column) |
| Detection | ELSD or MS |
| Injection Volume | Dependent on column loading capacity |
Purification Workflow Diagram
Caption: HILIC Purification Workflow for this compound.
Alternative and Complementary Techniques
Ion-Exchange Chromatography (IEC)
As an alternative to HILIC, cation-exchange chromatography can be employed.[8] In this technique, the positively charged (protonated) this compound binds to a negatively charged stationary phase.[7][9] Elution is typically achieved by increasing the ionic strength (salt concentration) or pH of the mobile phase.
Chiral Chromatography
This compound is a chiral molecule. If the separation of enantiomers is required, chiral chromatography is necessary.[12] This can be achieved using a chiral stationary phase (CSP), often based on polysaccharide derivatives like cellulose or amylose.[13][14][15] The separation can be performed in either normal-phase (using hexane/alcohol mobile phases) or polar organic modes.[14] Derivatization of the amino alcohol may be necessary to improve resolution on certain chiral phases.[13]
Troubleshooting
-
Poor Retention: If the compound elutes too early, increase the initial percentage of the organic solvent (Mobile Phase B) or decrease the ionic strength of the aqueous buffer (Mobile Phase A).
-
Peak Tailing: For basic compounds like amines, peak tailing can be an issue. Ensure the pH of the mobile phase is sufficiently low to keep the analyte protonated. The addition of a small amount of a volatile amine (e.g., 0.1% n-propylamine) to the mobile phase can also improve peak shape in normal-phase chromatography.[5][6]
-
Low Recovery: Highly polar compounds can sometimes irreversibly adsorb to the stationary phase. Ensure proper column equilibration and consider using a different stationary phase if recovery is consistently low.
Conclusion
This application note provides a comprehensive protocol for the purification of this compound using Hydrophilic Interaction Liquid Chromatography. The described HILIC method offers a robust and efficient means of obtaining this valuable building block in high purity. Additionally, alternative strategies such as ion-exchange and chiral chromatography are discussed to provide a broader perspective on the purification challenges and solutions for this class of compounds. The provided workflow and troubleshooting guide will aid researchers in successfully implementing and adapting this methodology for their specific needs.
References
- 1. agilent.com [agilent.com]
- 2. HILIC Overview | Thermo Fisher Scientific - US [thermofisher.com]
- 3. agilent.com [agilent.com]
- 4. Normal Phase HPLC Columns | Phenomenex [phenomenex.com]
- 5. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Ion chromatography - Wikipedia [en.wikipedia.org]
- 9. bio-rad.com [bio-rad.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. lcms.cz [lcms.cz]
- 13. yakhak.org [yakhak.org]
- 14. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-(Aminomethyl)cyclopropanol as a Versatile Precursor for Novel Spiro-Heterocycles
Introduction: The Strategic Value of the Aminocyclopropanol Scaffold
In the landscape of modern medicinal chemistry and drug discovery, the quest for novel molecular scaffolds that confer advantageous physicochemical and biological properties is relentless. The cyclopropane ring, a motif of significant interest, imparts a unique three-dimensional geometry and conformational rigidity to molecules, which can lead to enhanced binding affinity and selectivity for biological targets. When incorporated into a spirocyclic system—where two rings share a single atom—these properties are further amplified, often resulting in improved metabolic stability and cell permeability.
1-(Aminomethyl)cyclopropanol is a bifunctional building block of considerable potential, possessing both a primary amine and a tertiary alcohol. This arrangement is primed for the construction of a diverse array of spiro-heterocycles. The inherent ring strain of the cyclopropane moiety not only defines the spatial orientation of the substituents but also can be harnessed in ring-opening strategies to access further structural diversity.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utility of this compound as a precursor for synthesizing novel spiro-oxazolidinones and spiro-dihydropyrimidines. The protocols detailed herein are grounded in established chemical principles and offer a strategic framework for the exploration of new chemical space.
PART I: Synthesis of Spiro[cyclopropane-1,5'-oxazolidin]-2'-one
The oxazolidinone ring is a privileged scaffold in medicinal chemistry, most notably found in the linezolid class of antibiotics. The synthesis of spiro-oxazolidinones from this compound can be efficiently achieved through a one-pot, two-step reaction involving the formation of an intermediate carbamate followed by intramolecular cyclization.
Causality of Experimental Choices:
The choice of a phosgene equivalent, such as carbonyldiimidazole (CDI), is critical for the initial activation of the amino alcohol. CDI is a safer alternative to phosgene gas and reacts readily with both the alcohol and amine functionalities. The initial reaction with the more nucleophilic amine is favored. Subsequent intramolecular cyclization is promoted by a non-nucleophilic base, which deprotonates the hydroxyl group, facilitating a nucleophilic attack on the activated carbonyl of the intermediate, leading to the formation of the stable five-membered oxazolidinone ring. Dichloromethane (DCM) is selected as the solvent due to its inert nature and ability to dissolve the starting material and intermediates.
Experimental Protocol 1: Synthesis of Spiro[cyclopropane-1,5'-oxazolidin]-2'-one
Materials:
-
This compound (1.0 eq)
-
Carbonyldiimidazole (CDI) (1.1 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq) and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add carbonyldiimidazole (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the formation of the intermediate is complete, carefully add anhydrous THF to the reaction mixture.
-
In a separate flask, prepare a suspension of sodium hydride (1.2 eq) in anhydrous THF.
-
Slowly add the reaction mixture containing the intermediate to the NaH suspension at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Partition the mixture between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure spiro[cyclopropane-1,5'-oxazolidin]-2'-one.
Expected Results:
The final product is expected to be a white to off-white solid.
-
Yield: 60-75%
-
¹H NMR (400 MHz, CDCl₃) δ: 5.5-6.0 (br s, 1H, NH), 3.45 (s, 2H, CH₂N), 1.0-1.2 (m, 2H, cyclopropyl CH₂), 0.8-1.0 (m, 2H, cyclopropyl CH₂).
-
¹³C NMR (101 MHz, CDCl₃) δ: 159.5 (C=O), 80.5 (C-spiro), 52.0 (CH₂N), 18.0 (cyclopropyl CH₂).
-
IR (KBr, cm⁻¹): 3250 (N-H), 1750 (C=O).
-
MS (ESI): m/z calculated for C₅H₇NO₂ [M+H]⁺, found [M+H]⁺.
Visualization of the Synthetic Workflow
Caption: Workflow for the synthesis of spiro[cyclopropane-1,5'-oxazolidin]-2'-one.
PART II: Synthesis of Spiro[cyclopropane-1,5'-dihydropyrimidine] Derivatives
The dihydropyrimidine core is another heterocycle of significant pharmaceutical interest, with applications as calcium channel blockers and antihypertensive agents. The Biginelli reaction, a multi-component condensation, provides a convergent and atom-economical route to this scaffold.[1] By employing a urea derivative of this compound, novel spiro-dihydropyrimidines can be accessed.
Causality of Experimental Choices:
This synthetic strategy is a modified Biginelli reaction. The first step involves the synthesis of a key intermediate, a cyclopropyl urea derivative. This is achieved by reacting this compound with an isocyanate. The subsequent one-pot, three-component Biginelli condensation requires an acid catalyst, typically a Brønsted acid like HCl, to promote the initial condensation between the aldehyde and the urea derivative to form an N-acyliminium ion intermediate. The β-ketoester then acts as a nucleophile, attacking the iminium ion, followed by cyclization and dehydration to afford the dihydropyrimidine ring. Ethanol is a common solvent for this reaction as it effectively dissolves the reactants and facilitates the reaction.
Experimental Protocol 2: Two-Step Synthesis of Spiro[cyclopropane-1,5'-dihydropyrimidine] Derivatives
Step 1: Synthesis of 1-(1-(hydroxymethyl)cyclopropyl)urea
Materials:
-
This compound (1.0 eq)
-
Potassium isocyanate (1.1 eq)
-
Hydrochloric acid (HCl), 2 M
-
Water
-
Diethyl ether
Procedure:
-
Dissolve this compound (1.0 eq) in water.
-
Add a solution of potassium isocyanate (1.1 eq) in water to the stirred solution.
-
Acidify the mixture to pH 2-3 with 2 M HCl.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Extract the aqueous solution with diethyl ether to remove any unreacted starting material.
-
Neutralize the aqueous layer with a saturated solution of sodium bicarbonate.
-
Concentrate the aqueous solution under reduced pressure to obtain the crude 1-(1-(hydroxymethyl)cyclopropyl)urea, which can be used in the next step without further purification.
Step 2: Biginelli Condensation for Spiro[cyclopropane-1,5'-dihydropyrimidine] Synthesis
Materials:
-
1-(1-(hydroxymethyl)cyclopropyl)urea (1.0 eq)
-
Aromatic aldehyde (e.g., benzaldehyde) (1.0 eq)
-
β-Ketoester (e.g., ethyl acetoacetate) (1.0 eq)
-
Ethanol
-
Concentrated Hydrochloric acid (catalytic amount)
-
Ice-water
-
Saturated aqueous sodium bicarbonate
Procedure:
-
In a round-bottom flask, combine 1-(1-(hydroxymethyl)cyclopropyl)urea (1.0 eq), the aromatic aldehyde (1.0 eq), and the β-ketoester (1.0 eq) in ethanol.
-
Add a catalytic amount of concentrated HCl to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure spiro[cyclopropane-1,5'-dihydropyrimidine] derivative.
Expected Results:
The final product is expected to be a crystalline solid.
-
Yield: 50-70%
-
¹H NMR (400 MHz, DMSO-d₆) δ: 9.2 (s, 1H, NH), 7.7 (s, 1H, NH), 7.2-7.4 (m, 5H, Ar-H), 5.1 (d, 1H, CH-Ar), 2.2 (s, 3H, CH₃), 1.0-1.2 (m, 4H, cyclopropyl CH₂). (Note: The chemical shifts will vary depending on the aldehyde and β-ketoester used).
-
¹³C NMR (101 MHz, DMSO-d₆) δ: 165.0 (C=O), 152.0 (C=N), 148.0 (Ar-C), 145.0 (C-spiro), 128.0-126.0 (Ar-CH), 100.0 (C-ester), 60.0 (CH-Ar), 18.0 (CH₃), 15.0 (cyclopropyl CH₂).
-
IR (KBr, cm⁻¹): 3250 (N-H), 1700 (C=O, ester), 1650 (C=O, amide).
-
MS (ESI): m/z calculated for the specific product [M+H]⁺, found [M+H]⁺.
Visualization of the Biginelli Reaction Mechanism
Caption: Key steps in the Biginelli reaction for spiro-dihydropyrimidine synthesis.
PART III: Potential for Ring-Opening and Rearrangement Reactions
The strained cyclopropane ring in the synthesized spiro-heterocycles represents a latent functional group that can be manipulated to generate further molecular complexity. Both acid-catalyzed and radical-mediated ring-opening reactions of cyclopropanols are known to produce β-keto radicals or carbocations, which can be trapped intramolecularly or intermolecularly to form new ring systems.[2]
Conceptual Application: Acid-Catalyzed Rearrangement
Treatment of the spiro-oxazolidinone with a strong Brønsted or Lewis acid could potentially induce a ring-opening of the cyclopropanol moiety, followed by rearrangement and reaction with an external nucleophile to generate novel substituted heterocyclic systems. This avenue provides an exciting opportunity for diversity-oriented synthesis.
Conceptual Application: Radical-Mediated Ring-Opening/Cyclization
Under oxidative conditions, for instance using a manganese(III) salt, the cyclopropanol can undergo a single-electron oxidation to generate a β-keto radical.[2] This highly reactive intermediate can participate in tandem cyclization reactions with suitably positioned radical acceptors within the molecule or with external trapping agents, leading to the formation of complex polycyclic structures.
Conclusion
This compound is a readily accessible and highly versatile building block for the synthesis of novel spiro-heterocycles. The protocols outlined in these application notes for the synthesis of spiro-oxazolidinones and spiro-dihydropyrimidines provide a solid foundation for the exploration of this precursor in drug discovery and development programs. Furthermore, the potential for subsequent ring-opening and rearrangement reactions of the cyclopropane moiety opens up a vast landscape of chemical possibilities for the creation of unique and biologically relevant molecules.
References
Application Notes and Protocols for the Pilot Plant Scale-Up Synthesis of 1-(Aminomethyl)cyclopropanol
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 1-(Aminomethyl)cyclopropanol, a key building block in pharmaceutical development. The protocols and application notes detailed herein are designed for researchers, scientists, and drug development professionals transitioning from laboratory-scale synthesis to pilot plant production. This guide prioritizes a scalable, safe, and efficient synthetic route, focusing on the catalytic hydrogenation of 1-cyanocyclopropanemethanol. Emphasis is placed on process safety, in-process controls, purification strategies for a polar amine, and analytical methods for quality control, ensuring a robust and reproducible manufacturing process.
Introduction: Strategic Synthesis Route Selection for Scale-Up
The successful transition of a synthetic process from the bench to a pilot plant hinges on a multitude of factors beyond mere chemical yield. For the synthesis of this compound, two primary routes are often considered at the laboratory scale: the Kulinkovich reaction and the reduction of a nitrile precursor.
The Kulinkovich reaction , while elegant in its construction of the cyclopropanol ring, presents significant challenges for pilot-plant scale production.[1][2] These challenges include the use of stoichiometric organotitanium reagents, which are often pyrophoric and generate considerable metallic waste streams, complicating product purification and environmental disposal.
In contrast, the catalytic hydrogenation of a nitrile precursor , such as 1-cyanocyclopropanemethanol, offers a more industrially viable and scalable pathway.[3][4] This route utilizes catalytic amounts of a heterogeneous catalyst, most commonly Raney® Nickel, and hydrogen gas.[5] The advantages of this approach include:
-
Atom Economy: Catalytic hydrogenation is an atom-economical process, minimizing waste.
-
Established Technology: Catalytic hydrogenation is a well-understood and widely implemented unit operation in the pharmaceutical and chemical industries.[6]
-
Catalyst Recyclability: Heterogeneous catalysts can often be recovered and, in some cases, reused, offering economic benefits.
-
Milder Reaction Conditions: Compared to some stoichiometric reductions, catalytic hydrogenation can often be performed under more moderate temperature and pressure conditions.
Therefore, this guide will focus exclusively on the catalytic hydrogenation of 1-cyanocyclopropanemethanol for the pilot plant synthesis of this compound.
Synthetic Pathway and Mechanism
The chosen synthetic route involves a single, robust chemical transformation: the reduction of the nitrile functionality of 1-cyanocyclopropanemethanol to a primary amine using Raney® Nickel as the catalyst and hydrogen gas as the reducing agent.
Overall Reaction
Reaction Mechanism
The catalytic hydrogenation of a nitrile to a primary amine over Raney® Nickel involves the following key steps:
-
Adsorption: Both hydrogen gas and the nitrile substrate adsorb onto the surface of the Raney® Nickel catalyst.
-
Hydrogen Activation: The nickel catalyst facilitates the cleavage of the H-H bond, forming active metal-hydride species on the catalyst surface.
-
Stepwise Reduction: The nitrile group is sequentially reduced. The C≡N triple bond is first reduced to an imine intermediate (C=NH), which remains adsorbed on the catalyst surface.
-
Further Reduction: The imine intermediate is then further hydrogenated to the corresponding primary amine.
-
Desorption: The final product, this compound, desorbs from the catalyst surface, regenerating the active catalytic sites for the next cycle.
It is crucial to control reaction conditions to minimize the formation of secondary and tertiary amine byproducts, which can arise from the reaction of the primary amine product with the imine intermediate.[3][5] The addition of ammonia or ammonium hydroxide to the reaction mixture can help suppress the formation of these impurities.[5]
Pilot Plant Process and Protocol
This section details the step-by-step protocol for the pilot plant synthesis of this compound, with a focus on safety, operational efficiency, and product quality.
Equipment and Materials
-
Reactor: A suitably sized (e.g., 50-100 L) pressure reactor (hydrogenator) constructed of stainless steel or Hastelloy, equipped with a mechanical stirrer, temperature and pressure controls, a rupture disc, and a safety relief valve.[6]
-
Catalyst Filtration System: An enclosed filter system (e.g., a filter press or a contained filter dryer) to safely handle the pyrophoric Raney® Nickel catalyst.
-
Raw Materials:
-
1-Cyanocyclopropanemethanol (starting material)
-
Raney® Nickel (catalyst, typically supplied as a 50% slurry in water)[7]
-
Methanol (solvent)
-
Ammonium Hydroxide (optional, to suppress byproduct formation)
-
Hydrogen Gas (high purity)
-
Nitrogen Gas (for inerting)
-
-
Personal Protective Equipment (PPE): Flame-retardant lab coat, safety glasses with side shields, chemical-resistant gloves, and appropriate respiratory protection when handling the catalyst.
Visual Workflow
Caption: Workflow for the pilot plant synthesis of this compound.
Detailed Synthesis Protocol
WARNING: Raney® Nickel is pyrophoric and must be handled with extreme care.[8] Never allow the catalyst to dry and always handle it under an inert atmosphere or as a slurry in a suitable solvent.[9]
-
Reactor Inerting: Purge the pressure reactor thoroughly with nitrogen gas to remove all traces of oxygen. This is a critical safety step to prevent the formation of an explosive hydrogen-oxygen mixture.[6]
-
Solvent and Additive Charge: Charge the reactor with methanol. If using, add ammonium hydroxide at this stage.
-
Catalyst Charging:
-
Ensure the Raney® Nickel container is shaken to form a uniform slurry.[8]
-
Under a nitrogen atmosphere, carefully transfer the required amount of Raney® Nickel slurry to the reactor. This can be done via a pressure-equalized charging vessel or by creating a slurry in a small amount of methanol and pumping it into the reactor.
-
NEVER add dry Raney® Nickel to a flammable solvent.
-
-
Starting Material Charge: Charge the 1-cyanocyclopropanemethanol to the reactor.
-
Hydrogenation:
-
Seal the reactor and perform a leak test with nitrogen.
-
Purge the reactor headspace with hydrogen gas several times to remove nitrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-10 bar).
-
Begin agitation and slowly heat the reactor to the target temperature (e.g., 40-60 °C).
-
The reaction is exothermic; ensure adequate cooling is available to maintain the desired temperature.
-
Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
-
In-Process Control (IPC): Take a sample from the reactor (after depressurizing and purging with nitrogen) to confirm the disappearance of the starting material by a suitable analytical method (e.g., GC or HPLC).
-
Reactor Cooldown and Venting: Once the reaction is complete, cool the reactor to ambient temperature. Carefully vent the excess hydrogen gas and purge the reactor multiple times with nitrogen.[10]
-
Catalyst Filtration:
-
Under a nitrogen blanket, filter the reaction mixture to remove the Raney® Nickel catalyst.
-
CRITICAL: Keep the catalyst wet with solvent at all times during filtration.[11]
-
Wash the catalyst cake with additional methanol to recover any entrained product.
-
The filtered catalyst should be immediately transferred to a designated container and stored under water for disposal or recovery.[9]
-
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the methanol and any excess ammonia. The crude product will be a viscous oil or solid.
Quantitative Data Summary
| Parameter | Typical Range/Value | Rationale |
| Substrate Concentration | 10-20% w/v in Methanol | Balances reaction rate with heat transfer and solubility. |
| Catalyst Loading | 5-10% w/w Raney® Nickel (dry basis) | Sufficient for a reasonable reaction rate without excessive cost or filtration challenges. |
| Hydrogen Pressure | 5-10 bar | Provides a good driving force for the reaction while remaining within the limits of standard reactors. |
| Reaction Temperature | 40-60 °C | Promotes a reasonable reaction rate without significant byproduct formation. |
| Agitation Speed | 100-300 RPM | Ensures good mixing and hydrogen dispersion. |
| Typical Reaction Time | 4-8 hours | Dependent on scale, catalyst activity, temperature, and pressure. |
| Expected Yield (Crude) | >90% | High-yielding reaction with proper control. |
Purification Strategy for a Polar Amine
This compound is a small, polar, and basic molecule, which can make purification by traditional methods challenging.[12] Standard silica gel chromatography is often ineffective due to strong interactions between the basic amine and the acidic silica.[13]
Recommended Purification Method: Ion-Exchange Chromatography
A robust and scalable method for purifying this compound is ion-exchange chromatography.
-
Column Preparation: Pack a column with a suitable strong cation-exchange resin (e.g., Dowex® 50WX8).
-
Loading: Dissolve the crude product in a suitable solvent (e.g., water or a water/methanol mixture) and load it onto the column. The basic amine will bind to the acidic resin.
-
Washing: Wash the column with the loading solvent to remove non-basic impurities.
-
Elution: Elute the product from the resin using a solution of a volatile base, such as aqueous ammonium hydroxide.
-
Final Isolation: Collect the fractions containing the product and remove the solvent and excess ammonia under reduced pressure to yield the purified this compound.
Alternative Purification: Crystallization of a Salt
If a solid salt of the product is acceptable, crystallization can be an effective and scalable purification technique.
-
Salt Formation: Dissolve the crude product in a suitable solvent (e.g., isopropanol). Add a stoichiometric amount of an acid (e.g., hydrochloric acid in isopropanol or oxalic acid) to form the corresponding salt.
-
Crystallization: Cool the solution to induce crystallization.
-
Isolation: Collect the crystalline salt by filtration, wash with a cold solvent, and dry under vacuum.
Analytical Methods for Quality Control
A comprehensive set of analytical methods is required to ensure the quality and purity of the final product.
| Test | Method | Purpose |
| Identification | ¹H NMR, ¹³C NMR, MS, FTIR | Confirms the chemical structure of this compound. |
| Assay | Titration (e.g., with HCl) or qNMR | Determines the purity of the final product. |
| Related Substances | HPLC with a HILIC column or GC-MS after derivatization | Quantifies impurities, including residual starting material and byproducts (secondary/tertiary amines).[14] |
| Residual Solvents | Headspace GC | Measures the amount of residual methanol and other solvents used in the process. |
| Water Content | Karl Fischer Titration | Determines the water content of the final product. |
| Heavy Metals (Nickel) | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Quantifies residual nickel from the catalyst. |
Safety and Waste Management
Hydrogenation Safety
-
Inert Atmosphere: Always ensure the reactor is properly inerted before introducing hydrogen.[6]
-
Pressure and Temperature Monitoring: Continuously monitor reactor pressure and temperature. Have emergency cooling and venting procedures in place.
-
Leak Detection: Use hydrogen detectors in the vicinity of the reactor.
-
Static Electricity: Ensure all equipment is properly grounded to prevent static discharge, which can ignite hydrogen.[15]
Raney® Nickel Handling and Disposal
-
Storage: Store Raney® Nickel as a slurry in water in a cool, well-ventilated area, away from heat and ignition sources.[7]
-
Handling: Never allow the catalyst to dry. Handle as a wet slurry.
-
Spills: In case of a small spill, smother with dry sand or powdered lime. Do not use combustible materials like paper towels. Quench slowly with isopropanol.[9]
-
Waste Disposal: Spent Raney® Nickel is a hazardous waste. It should be kept under water at all times. Deactivation can be achieved by slowly and carefully adding a dilute acid (e.g., HCl) to dissolve the nickel, followed by neutralization.[9] Always consult local regulations for proper disposal procedures.
Conclusion
The scale-up synthesis of this compound via the catalytic hydrogenation of 1-cyanocyclopropanemethanol is a robust and industrially feasible process. By adhering to the detailed protocols, safety precautions, and analytical controls outlined in this guide, pilot plant operations can be conducted safely and efficiently to produce a high-quality product. The choice of ion-exchange chromatography for purification addresses the challenges associated with this polar amine, ensuring that the final product meets the stringent quality requirements for pharmaceutical applications.
References
- 1. Kulinkovich Reaction [organic-chemistry.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 6. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. Safety, Storage, Shelf Life, Handling and Disposal [preciouscatalyst.com]
- 9. chamberlandresearch.com [chamberlandresearch.com]
- 10. chem.wisc.edu [chem.wisc.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. reddit.com [reddit.com]
- 13. biotage.com [biotage.com]
- 14. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. environmentclearance.nic.in [environmentclearance.nic.in]
Application Notes and Protocols for 1-(Aminomethyl)cyclopropanol
Introduction: The Significance of a Strained Scaffold in Modern Drug Discovery
1-(Aminomethyl)cyclopropanol is a unique bifunctional molecule that has garnered significant interest as a versatile building block in medicinal chemistry and organic synthesis.[1][2] Its structure, featuring a strained cyclopropane ring appended with both a primary amine and a hydroxyl group, provides a rigid scaffold that is increasingly sought after in the design of novel therapeutics. This compound serves as a critical starting material for synthesizing complex molecules, including inhibitors of 5-lipoxygenase activating protein (FLAP) for treating inflammatory diseases, and has shown potential in the development of anti-cancer agents.[1][] The inherent ring strain of the cyclopropyl group can influence binding affinity and metabolic stability, while the aminomethyl and hydroxyl moieties offer convenient handles for diverse chemical modifications.[1]
Given its utility and specific chemical nature, a thorough understanding of its properties and appropriate handling procedures is paramount for ensuring experimental success and, most importantly, laboratory safety. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the safe and effective handling and storage of this compound.
Physicochemical and Safety Data Summary
A clear understanding of the compound's properties is the foundation of safe laboratory practice. The following table summarizes key data for this compound.
| Property | Value | Source(s) |
| CAS Number | 74592-33-9 | [2][4][5][6] |
| Molecular Formula | C₄H₉NO | [2][4][5] |
| Molecular Weight | 87.12 g/mol | [2][4][5] |
| Appearance | Yellow solid, semi-solid, or liquid | [][4][7] |
| Boiling Point | 153.7°C at 760 mmHg | [2][] |
| Density | 1.186 g/cm³ | [2][] |
| Flash Point | 46.7°C | [2] |
| Storage Temperature | 2–8°C, under inert gas (Nitrogen or Argon) | [2][7] |
| Purity | Typically ≥95% | [4][7] |
| Solubility | Highly soluble in water (804 g/L at 25°C) | [8] |
GHS Hazard Information:
| Pictogram | Signal Word | Hazard Statements |
|
| Warning | H302: Harmful if swallowed.[7][8] H315: Causes skin irritation.[7] H319: Causes serious eye irritation.[7] H332: Harmful if inhaled.[7] H335: May cause respiratory irritation.[7] |
PART 1: Core Handling and Storage Procedures
The dual functionality of this compound—a primary amine and a cyclopropanol—dictates the necessary precautions for its handling and storage. The primary amine is basic and hygroscopic, while the cyclopropanol moiety is sensitive to ring-opening reactions under certain conditions.[9][10]
Personal Protective Equipment (PPE) Workflow
Causality: The compound is classified as an irritant and harmful if swallowed or inhaled.[7][8] Therefore, establishing a barrier between the researcher and the chemical is the first line of defense.
Caption: Diagram 1: PPE Selection Workflow.
Storage Protocol: Maintaining Chemical Integrity
Causality: Amines are hygroscopic and can absorb moisture and carbon dioxide from the air.[9] The cyclopropanol ring, while relatively stable, can be sensitive. Therefore, storage conditions are designed to mitigate degradation.
Recommended Storage:
-
Temperature: Store refrigerated at 2–8°C .[2][7] Some suppliers may ship the product at room temperature, but long-term storage should be under refrigeration to minimize volatility and potential degradation.[5]
-
Atmosphere: Store under an inert atmosphere (Nitrogen or Argon) .[2][7] This is crucial to prevent reaction with atmospheric CO₂ (forming carbamates) and moisture.
-
Container: Keep the container tightly sealed .[9][11] Containers should be made of compatible materials like high-density polyethylene (HDPE) or amber glass.[9]
-
Light: Keep in a dark place to protect from light, which can catalyze degradation pathways.[5]
Protocol for Weighing and Solution Preparation
Causality: Due to its potential to be a solid or semi-solid and its hazardous nature, weighing and dissolution must be performed in a controlled manner to prevent contamination and exposure.[4][7]
Step-by-Step Protocol:
-
Preparation: Before starting, ensure a chemical fume hood is certified and operational.[12] Prepare a clean, dry weighing vessel (e.g., glass vial or beaker) and the desired solvent.
-
Equilibration: Remove the container of this compound from the 2–8°C storage. Allow it to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold compound.
-
Weighing: Perform all weighing operations inside the chemical fume hood.[13]
-
Tare the weighing vessel on an analytical balance.
-
Quickly transfer the desired amount of the compound to the vessel.
-
Minimize the time the stock container is open. If stored under inert gas, consider using a gentle positive pressure of nitrogen or argon while dispensing.
-
-
Re-sealing: Tightly cap the stock container. If the container has a septum, consider flushing the headspace with inert gas using a needle connected to a gas line before re-sealing.[14]
-
Dissolution:
-
Add the desired solvent to the weighing vessel containing the aliquot.
-
Gently swirl or stir to dissolve. Sonication can be used to aid dissolution if necessary.
-
-
Storage of Solution: If preparing a stock solution for later use, store it in a tightly sealed vial, protect it from light, and store it at the appropriate temperature (typically 2–8°C or -20°C, depending on solvent and stability studies).
PART 2: Safe Handling and Emergency Procedures
Spill Management Workflow
Causality: A prepared response to an accidental release is critical to mitigate exposure and environmental contamination. The procedure depends on the scale and nature of the spill.
Caption: Diagram 2: Spill Response Workflow.
First Aid Procedures
Causality: Immediate and correct first aid can significantly reduce the severity of an injury from chemical exposure.[15]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[15]
-
Skin Contact: Immediately remove all contaminated clothing.[16] Wash the affected area with soap and plenty of water for at least 15 minutes.[15] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[15] Remove contact lenses if present and easy to do.[16] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[17] Rinse mouth with water.[8][15] Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[15]
PART 3: Chemical Compatibility and Disposal
Incompatible Materials
Causality: Understanding chemical incompatibilities is crucial for preventing dangerous reactions during storage and experimentation.
Based on the functional groups present, this compound should be considered incompatible with:
-
Strong Oxidizing Agents: The amine and alcohol functional groups can be readily oxidized, potentially leading to a vigorous or exothermic reaction.
-
Strong Acids: As a base, the amine will react exothermically with strong acids in a neutralization reaction.
-
Acid Chlorides and Anhydrides: These will react readily with both the amine (to form amides) and the alcohol (to form esters) in potentially vigorous reactions.
-
Phosgene and related compounds: Can lead to the formation of toxic byproducts.[18]
Always consult the Safety Data Sheet (SDS) and perform a risk assessment before mixing with other chemicals.[11]
Waste Disposal
All waste containing this compound, including empty containers, contaminated absorbents, and reaction residues, must be treated as hazardous chemical waste.
-
Collect waste in a clearly labeled, sealed, and appropriate container.
-
Do not mix with incompatible waste streams.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.[11]
References
- 1. This compound | 74592-33-9 | Benchchem [benchchem.com]
- 2. Cas 74592-33-9,1-(AMINOMETHYL)-CYCLOPROPANOL | lookchem [lookchem.com]
- 4. This compound 95% | CAS: 74592-33-9 | AChemBlock [achemblock.com]
- 5. chemscene.com [chemscene.com]
- 6. scbt.com [scbt.com]
- 7. This compound | 74592-33-9 [sigmaaldrich.com]
- 8. Page loading... [guidechem.com]
- 9. diplomatacomercial.com [diplomatacomercial.com]
- 10. Cyclopropanol - Wikipedia [en.wikipedia.org]
- 11. diplomatacomercial.com [diplomatacomercial.com]
- 12. combi-blocks.com [combi-blocks.com]
- 13. resources.tamusa.edu [resources.tamusa.edu]
- 14. ethz.ch [ethz.ch]
- 15. chemicalbook.com [chemicalbook.com]
- 16. fishersci.com [fishersci.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Chloroform - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Aminomethyl)cyclopropanol
Welcome to the technical support guide for the synthesis of 1-(Aminomethyl)cyclopropanol. This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges and by-products encountered during the synthesis of this valuable building block. This guide provides in-depth, troubleshooting-focused answers to frequently asked questions, supported by mechanistic insights and detailed protocols.
Table of Contents
-
Overview of Synthetic Strategies
-
FAQ: The Kulinkovich-Szymoniak Reaction Route
-
Q1: My reaction is primarily yielding a ketone instead of the desired this compound. What is causing this and how can I fix it?
-
Q2: I'm observing a significant amount of a higher molecular weight by-product, which I suspect is a tertiary carbinamine. Why is this forming?
-
Q3: My starting nitrile has a protected hydroxyl group (e.g., a silyl ether). What are the potential complications?
-
-
FAQ: Nitrile Reduction Route (e.g., using LiAlH₄)
-
Q4: My LAH reduction of 1-cyanocyclopropanemethanol is incomplete. How can I drive the reaction to completion?
-
Q5: The work-up of my LAH reduction is resulting in a persistent emulsion, leading to low isolated yields. What is the best practice for quenching and work-up?
-
-
FAQ: Product Stability and Purification
-
Q6: I'm concerned about the stability of the cyclopropane ring. Under what conditions is this compound prone to degradation?
-
Q7: What is the most effective method for purifying this compound?
-
-
Experimental Protocols
-
Protocol 1: Optimized Kulinkovich-Szymoniak Reaction
-
Protocol 2: LAH Reduction Work-up (Fieser Method)
-
-
References
Overview of Synthetic Strategies
The synthesis of this compound, a key structural motif in medicinal chemistry, is primarily achieved through two main pathways. Each route, while effective, presents a unique set of challenges and potential by-products that require careful control of reaction parameters.
-
The Kulinkovich-Szymoniak Reaction: This powerful method involves the titanium-mediated cyclopropanation of a nitrile with a Grignard reagent.[1][2] For the synthesis of this compound, this typically involves a nitrile precursor bearing a protected aminomethyl or a group that can be converted to an amine. A key modification by Szymoniak and Bertus extended this reaction to nitriles for the synthesis of primary cyclopropylamines, often requiring a Lewis acid to facilitate the final ring-closing step.[1]
-
Reduction of a Nitrile Precursor: This approach involves the reduction of a cyanocyclopropane derivative, such as 1-cyanocyclopropanemethanol or a protected analogue, to the corresponding primary amine. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation due to its high reactivity.[3][4]
This guide will address the most common issues encountered in both of these synthetic routes.
FAQ: The Kulinkovich-Szymoniak Reaction Route
Q1: My reaction is primarily yielding a ketone instead of the desired this compound. What is causing this and how can I fix it?
A1: The formation of a ketone by-product is a classic issue in the Kulinkovich-Szymoniak reaction when applied to nitriles. The root cause lies in the reaction mechanism, which proceeds through an intermediate azatitanacyclopentene. For this intermediate to yield the desired cyclopropylamine, it must undergo a ring contraction. However, without proper activation, this intermediate can be hydrolyzed during work-up to produce a ketone.[1]
Causality and Troubleshooting:
-
Insufficient Lewis Acid: The key to promoting the desired ring contraction is the presence of a strong Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), which is added after the initial reaction with the Grignard reagent.[5] The Lewis acid coordinates to the nitrogen atom, facilitating the elimination of the titanium species and the formation of the cyclopropane ring.
-
Sub-stoichiometric Titanium Reagent: Using less than a stoichiometric amount of the titanium(IV) alkoxide catalyst can also favor ketone formation.[1] It is recommended to use at least one equivalent of the titanium reagent relative to the nitrile.
Troubleshooting Summary Table:
| Symptom | Probable Cause | Recommended Solution |
| High yield of ketone by-product | Insufficient Lewis acid activation | Add 1.0-1.2 equivalents of BF₃·OEt₂ to the reaction mixture at low temperature before quenching. |
| Low conversion to amine, ketone present | Sub-stoichiometric Ti(OiPr)₄ | Ensure at least 1.0 equivalent of the titanium reagent is used relative to the nitrile. |
Diagram: Role of Lewis Acid in Kulinkovich-Szymoniak Reaction
Caption: Simplified workflow showing the divergent pathways leading to ketone or the desired cyclopropylamine.
Q2: I'm observing a significant amount of a higher molecular weight by-product, which I suspect is a tertiary carbinamine. Why is this forming?
A2: The formation of a tertiary carbinamine is a direct consequence of using an excess of the Grignard reagent.[1] While two equivalents of the Grignard reagent are required to form the active titanacyclopropane species from the titanium(IV) alkoxide, any significant excess can lead to further reaction with the nitrile.
Mechanistic Insight:
The nitrile can undergo nucleophilic attack by the Grignard reagent. If an excess of the Grignard reagent is present, it can add to the nitrile twice, leading to a tertiary carbinamine after hydrolysis. This side reaction competes with the desired cyclopropanation.
Prevention:
-
Stoichiometric Control: Carefully control the stoichiometry of the Grignard reagent. It is recommended to use approximately 2.0 to 2.2 equivalents relative to the titanium(IV) alkoxide.
-
Slow Addition: Add the Grignard reagent slowly to the reaction mixture at a controlled temperature to minimize localized excesses that can promote the side reaction.
Q3: My starting nitrile has a protected hydroxyl group (e.g., a silyl ether). What are the potential complications?
A3: Using a protected hydroxyl group, such as a tert-butyldimethylsilyl (TBDMS) or triethylsilyl (TES) ether, is a common strategy. However, this introduces potential complications during the deprotection step.
Potential By-products and Issues:
-
Incomplete Deprotection: The final deprotection step, often using fluoride sources (like TBAF) or acid, may be incomplete, leaving some of the desired product with the protecting group still attached.
-
Silyl Rearrangement: Under certain conditions, silyl groups can migrate, although this is less common for tertiary alcohols.
-
By-products from Deprotection Reagents: The deprotection reagents themselves can sometimes lead to by-products if not used carefully. For example, strongly acidic conditions for deprotection could potentially lead to ring-opening of the cyclopropanol.[6][7]
Troubleshooting Deprotection:
| Issue | Probable Cause | Recommended Solution |
| Incomplete deprotection | Insufficient deprotection reagent or reaction time | Increase the equivalents of the deprotection reagent (e.g., TBAF) or extend the reaction time. Monitor by TLC or LC-MS. |
| Low yield after acidic deprotection | Ring-opening of the cyclopropanol | Use milder deprotection conditions. For silyl ethers, fluoride-based methods (e.g., TBAF, HF-Pyridine) are generally preferred over strong acids.[8] |
| Difficult purification | Presence of silanols and other silicon-based by-products | After deprotection, perform an aqueous work-up followed by flash column chromatography to remove silicon-containing impurities.[9] |
FAQ: Nitrile Reduction Route (e.g., using LiAlH₄)
Q4: My LAH reduction of 1-cyanocyclopropanemethanol is incomplete. How can I drive the reaction to completion?
A4: Incomplete reduction of nitriles with LiAlH₄ can occur for several reasons, often related to the reaction conditions or the purity of the reagents.
Troubleshooting Incomplete Reduction:
-
Insufficient LAH: Nitrile reduction requires a stoichiometric amount of hydride. Ensure that at least 1.5 to 2.0 equivalents of LiAlH₄ are used.[4]
-
Reaction Temperature: While the reaction is often started at 0 °C for safety, it may require warming to room temperature or even gentle reflux in THF to proceed to completion.[4]
-
Purity of LAH and Solvent: LiAlH₄ is highly reactive with water and protic solvents. Ensure that the LAH is fresh and the solvent (typically THF or diethyl ether) is anhydrous.[10] The presence of moisture will consume the reagent and reduce its effectiveness.
-
Formation of Intermediate Complexes: The reaction proceeds through intermediate aluminum-nitrogen complexes.[11] Sometimes, these can be slow to react further. Extending the reaction time can help to ensure complete conversion.
Q5: The work-up of my LAH reduction is resulting in a persistent emulsion, leading to low isolated yields. What is the best practice for quenching and work-up?
A5: The formation of gelatinous aluminum salts (Al(OH)₃) during the work-up of LAH reductions is a very common problem that can make product extraction difficult and lead to significant product loss.[12]
Optimized Work-up Procedures:
-
Fieser Work-up: This is a widely used and reliable method. For a reaction using 'x' grams of LiAlH₄, the following are added sequentially and slowly at 0 °C:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water This procedure is designed to produce granular aluminum salts that are easily filtered.[13]
-
-
Rochelle's Salt (Sodium Potassium Tartrate) Work-up: Adding a saturated aqueous solution of Rochelle's salt can effectively chelate the aluminum salts, breaking up the emulsion and leading to a clean phase separation.[14]
-
Glauber's Salt (Na₂SO₄·10H₂O) Work-up: The portion-wise addition of solid hydrated sodium sulfate to the reaction mixture at 0 °C until the salts become white and granular is another effective method.[12]
Diagram: LAH Reduction Work-up Workflow
References
- 1. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]
- 2. synarchive.com [synarchive.com]
- 3. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
- 8. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 9. Silyl ether - Wikipedia [en.wikipedia.org]
- 10. byjus.com [byjus.com]
- 11. adichemistry.com [adichemistry.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Workup [chem.rochester.edu]
- 14. Curly Arrow: Lithium Aluminium Hydride Reductions - Rochelle's Salt [curlyarrow.blogspot.com]
Technical Support Center: Purification of 1-(Aminomethyl)cyclopropanol
Welcome to the technical support center for handling and purifying 1-(Aminomethyl)cyclopropanol. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile but challenging building block. Given its unique structural features—a strained three-membered ring, a primary amine, and a tertiary alcohol—this compound presents specific purification challenges related to its reactivity, polarity, and potential for side reactions.
This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and adapt these methods for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when working with this compound?
The impurity profile of this compound is heavily dependent on its synthetic route. However, several classes of impurities are common:
-
Unreacted Starting Materials: Depending on the synthesis, this could include precursors like 1-(Boc-aminomethyl)cyclopropanol, cyclopropanecarbonitrile, or related esters.[1][2]
-
Synthesis Byproducts: Side-products from the specific reactions used. For instance, in a Hofmann rearrangement route, you might find residual amide precursors.[3][4]
-
Ring-Opened Species: The high strain energy of the cyclopropanol ring makes it susceptible to cleavage under acidic or thermal stress, which can lead to the formation of propanal or related linear impurities.[5][6]
-
Oligomers/Polymers: Amines can sometimes undergo self-condensation or react with degradation products, especially during prolonged heating or storage.
-
Residual Solvents: Solvents used during the synthesis and workup that were not completely removed.
Q2: What are the primary challenges in purifying this specific molecule?
Purifying this compound is complicated by a combination of its physical and chemical properties:
-
High Polarity and Water Solubility: The presence of both a primary amine and a hydroxyl group makes the molecule highly polar (Topological Polar Surface Area ≈ 46.2 Ų) and very soluble in water (predicted solubility of 804 g/L).[7] This makes liquid-liquid extraction from aqueous media inefficient without specific techniques like salting out.[4]
-
Amine Basicity: As a primary amine, the molecule is basic and readily protonated. This basicity causes strong interactions with the acidic silanol groups (Si-OH) on standard silica gel, leading to significant peak tailing, poor resolution, and sometimes irreversible adsorption during column chromatography.[8][9]
-
Chemical Instability: The cyclopropanol moiety is thermodynamically unstable and can undergo ring-opening isomerization.[5] This process can be catalyzed by heat or trace acids, making purification methods like distillation or chromatography on acidic stationary phases potentially destructive.
Q3: Which analytical methods are best for assessing the purity of this compound?
A multi-technique approach is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can quantify impurities if they have unique, non-overlapping signals. It is an excellent first-pass technique to identify major contaminants.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for identifying trace-level impurities. Using a suitable column (e.g., C18 for reversed-phase) with a mobile phase containing a modifier like formic acid or ammonium hydroxide can provide good peak shape and allow for the identification of impurities by their mass-to-charge ratio.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used if the compound and its impurities are sufficiently volatile and thermally stable. Derivatization may be necessary to improve volatility and thermal stability.
-
Titration: An acid-base titration can be used to determine the molar concentration of the amine, providing a measure of overall purity with respect to non-basic contaminants.
Troubleshooting Purification Protocols
This section provides solutions to common problems encountered during the purification of this compound.
Issue 1: My compound is streaking badly on my silica gel TLC plate and I get poor recovery from my silica column.
Cause: This is a classic problem when purifying basic amines on standard silica gel.[9] The lone pair on the nitrogen atom interacts strongly with the acidic silanol groups (Si-OH) on the silica surface. This acid-base interaction leads to a non-uniform elution front, causing severe tailing (streaking). In a column, this results in broad peaks, poor separation, and potential loss of the compound, which may bind irreversibly.
Solutions:
-
Mobile Phase Modification (Competing Base): The most common solution is to add a small amount of a competing base to the mobile phase. This base will "occupy" the acidic sites on the silica, allowing your target amine to elute more cleanly.
-
Recommended Additive: Triethylamine (TEA) at 0.5-2% (v/v) is standard. Ammonium hydroxide can also be used, particularly in more polar solvent systems like Dichloromethane/Methanol.[8]
-
-
Alternative Stationary Phases: If mobile phase modification is insufficient, consider using a less acidic or basic stationary phase.
-
Basic Alumina: Alumina is generally less acidic than silica and can be a good alternative for purifying basic compounds.
-
Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, which masks the acidic silanols and provides a more inert surface for amine purification.[8]
-
-
Reversed-Phase Chromatography: Purifying the compound in its protonated (salt) form using reversed-phase (e.g., C18) chromatography can be effective. The mobile phase should be buffered at a slightly acidic pH (e.g., with 0.1% formic acid or acetic acid) to ensure the amine remains protonated and elutes with good peak shape.
Workflow: Mitigating Amine Tailing on Silica Gel
Caption: Logic diagram for troubleshooting amine purification by chromatography.
Issue 2: My recovery is very low after performing an aqueous workup and extraction.
Cause: As previously noted, this compound is highly soluble in water.[7] During a standard liquid-liquid extraction with common organic solvents like ethyl acetate or dichloromethane, a significant portion of the product will remain in the aqueous layer, leading to poor recovery.[10]
Solutions:
-
Salting Out: Before extraction, saturate the aqueous layer with an inert salt like sodium chloride (NaCl) or potassium carbonate (K₂CO₃).[4] This increases the ionic strength of the aqueous phase, reduces the solubility of the organic compound, and forces more of it into the organic layer. K₂CO₃ is particularly useful as it also ensures the aqueous phase is basic, keeping the amine in its neutral, more organosoluble "free base" form.
-
Use of More Polar Solvents: For highly polar compounds, continuous extraction or multiple extractions with a more polar solvent like n-butanol may be more effective than with less polar solvents.
-
Evaporation of Aqueous Layer (with caution): If the compound is the only non-volatile component in the aqueous layer (and is stable as a salt), you could consider acidifying the aqueous layer (e.g., with HCl to form the hydrochloride salt), washing with an organic solvent to remove neutral impurities, and then evaporating the aqueous layer under reduced pressure. This should only be done if you are confident no thermally labile impurities are present.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography using TEA-Treated Silica
This protocol is designed to purify this compound from less polar impurities and other basic compounds with different polarities.
1. Preparation of a TEA-Treated Slurry: a. In a beaker, add the required amount of silica gel for your column. b. Prepare your starting mobile phase (e.g., 95:5 Dichloromethane/Methanol). c. Add 1-2% triethylamine (TEA) by volume to this solvent. d. Pour the TEA-containing solvent over the silica gel to create a slurry. Let it sit for 5-10 minutes to allow the TEA to neutralize the silica surface.
2. Column Packing and Equilibration: a. Pack the column with the prepared slurry as you normally would. b. Equilibrate the packed column by flushing with 2-3 column volumes of the mobile phase containing 1-2% TEA. Crucially, every solvent mixture used during the entire purification must contain the same percentage of TEA.
3. Sample Loading and Elution: a. Dissolve your crude this compound in a minimum amount of the mobile phase. b. Alternatively, for better resolution, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column. c. Run the column using a gradient elution, for example, starting with 98:2 DCM/Methanol (+1% TEA) and gradually increasing the methanol concentration to 90:10 DCM/Methanol (+1% TEA). d. Monitor the fractions by TLC, ensuring the TLC running solvent also contains TEA.
4. Product Isolation: a. Combine the pure fractions. b. Remove the solvent and TEA under reduced pressure. Co-evaporation with a solvent like methanol can help remove the last traces of TEA.
Protocol 2: Purification via Hydrochloride Salt Formation
This method is excellent for removing non-basic or weakly basic impurities and provides the product as a stable, often crystalline solid. This is analogous to methods used for purifying the parent compound, cyclopropylamine.[11]
1. Salt Formation: a. Dissolve the crude this compound in a suitable solvent like diethyl ether, ethyl acetate, or isopropanol. b. Cool the solution in an ice bath (0 °C). c. Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or gaseous HCl) dropwise with stirring. d. A white precipitate of this compound hydrochloride should form. Monitor the pH of the solution to avoid adding a large excess of acid.
2. Isolation and Recrystallization: a. Collect the solid precipitate by vacuum filtration and wash it with a small amount of cold diethyl ether to remove any soluble impurities. b. Recrystallize the crude hydrochloride salt from a suitable solvent system. Common systems for amine hydrochlorides include Ethanol/Diethyl Ether, Methanol/Ethyl Acetate, or Isopropanol. c. Dissolve the salt in a minimum amount of the hot polar solvent (e.g., ethanol) and then slowly add the less polar anti-solvent (e.g., diethyl ether) until turbidity persists. d. Allow the solution to cool slowly to room temperature, then cool further in a refrigerator to maximize crystal formation. e. Collect the pure crystals by vacuum filtration and dry under vacuum.
3. Regeneration of the Free Base (Optional): a. Dissolve the purified hydrochloride salt in water. b. Cool the solution in an ice bath and add a base (e.g., 2M NaOH or solid K₂CO₃) until the pH is >11. c. Extract the liberated free base from the aqueous layer using the "salting-out" method described in the troubleshooting section. d. Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified free amine.
Decision Workflow: Choosing the Right Purification Strategy
Caption: Decision tree for selecting a primary purification method.
Data Summary Table: Comparison of Purification Techniques
| Technique | Pros | Cons | Best For Removing |
| Chromatography (TEA-Treated Silica) | High resolution for similar compounds; adaptable. | Requires solvent, can be slow, potential for some product loss. | Isomeric impurities, other amines, compounds of similar polarity. |
| Salt Recrystallization | Yields high-purity crystalline solid; scalable; removes non-basic impurities effectively. | Requires an additional step to regenerate the free base; not effective for impurities that also form salts. | Non-basic starting materials, byproducts, and solvents. |
| Acid-Base Extraction | Fast and simple for bulk impurity removal; inexpensive. | Inefficient due to high water solubility; requires salting out; may not remove other basic impurities. | Gross amounts of neutral or acidic impurities. |
| Vacuum Distillation | Good for removing non-volatile impurities (e.g., polymers, salts). | Risk of thermal degradation/ring-opening of the product.[5] | High-boiling byproducts, polymeric residues. |
References
- 1. 1-(Boc-aminomethyl)cyclopropanol [myskinrecipes.com]
- 2. US5728896A - Process for the preparation of hydroxymethyl-cyclopropane - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cyclopropanol - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [wap.guidechem.com]
- 8. biotage.com [biotage.com]
- 9. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 10. reddit.com [reddit.com]
- 11. Cyclopropylamine | 765-30-0 [chemicalbook.com]
Technical Support Center: Synthesis of 1-(Aminomethyl)cyclopropanol
Welcome to the technical support center for the synthesis of 1-(aminomethyl)cyclopropanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this synthesis. The unique structural features of this compound, namely the strained cyclopropane ring and the primary amine and alcohol functionalities, make it a valuable building block in medicinal chemistry.[1][2][] However, these same features can present challenges during its synthesis. This guide provides in-depth, experience-driven advice to help you navigate these challenges and optimize your reaction yields.
Troubleshooting Low Yield
Low yields are a frequent challenge in multi-step organic syntheses. This section addresses specific problems that can arise during the synthesis of this compound and offers systematic solutions.
Issue 1: Low yield in the Kulinkovich cyclopropanation step.
The Kulinkovich reaction is a powerful method for synthesizing cyclopropanols from esters using a Grignard reagent and a titanium(IV) alkoxide catalyst.[4][5][6] However, its efficiency can be compromised by several factors.
Potential Cause: Competing side reactions, such as β-hydride elimination, can reduce the concentration of the active titanacyclopropane intermediate, leading to lower yields of the desired cyclopropanol.[4][7] The formation of ethene is a common indicator of this side reaction.[7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in the Kulinkovich reaction.
Optimized Protocol: Kulinkovich Reaction
This protocol is designed to minimize side reactions and improve the yield of the cyclopropanol intermediate.
Materials:
-
Ester starting material (e.g., a derivative of a protected amino acid)
-
Titanium(IV) isopropoxide (Ti(O-iPr)₄)
-
Ethylmagnesium bromide (EtMgBr) in a suitable solvent (e.g., THF)
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
Procedure:
-
Under an inert atmosphere (argon or nitrogen), dissolve the ester starting material in anhydrous Et₂O or THF.
-
Cool the solution to 0 °C.
-
Add titanium(IV) isopropoxide to the solution.
-
Slowly add the ethylmagnesium bromide solution dropwise to the reaction mixture, maintaining the temperature at 0 °C. A typical stoichiometry is 3 equivalents of Grignard reagent to 1 equivalent of the ester.[4]
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for the appropriate time, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Filter the mixture through a pad of Celite to remove titanium salts.
-
Extract the aqueous layer with an organic solvent (e.g., EtOAc).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Parameter | Standard Condition | Optimized Condition | Rationale for Optimization |
| Grignard Reagent | 2.0 - 2.5 equiv. | 3.0 - 3.5 equiv. | Ensures complete formation of the dialkyltitanium species and drives the reaction to completion.[4] |
| Temperature | Room Temperature | 0 °C to Room Temp | Slower addition at a lower temperature can help control exothermic reactions and minimize side product formation. |
| Solvent | Diethyl Ether | THF | THF can sometimes improve the solubility of reagents and intermediates. |
Issue 2: Low yield during the reduction of the nitrile group.
A common synthetic route to this compound involves the reduction of a nitrile precursor, such as 1-(hydroxymethyl)cyclopropanecarbonitrile. The choice of reducing agent and reaction conditions are critical for a successful transformation.
Potential Cause: Incomplete reduction or the formation of side products can lead to low yields. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can sometimes lead to over-reduction or undesired side reactions if not carefully controlled.
Troubleshooting Workflow:
References
Technical Support Center: Optimizing Reaction Conditions for 1-(Aminomethyl)cyclopropanol Synthesis
Welcome to the technical support center for the synthesis of 1-(Aminomethyl)cyclopropanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the synthesis of this valuable building block. The unique structural features of this compound, including a strained cyclopropane ring and vicinal amino and hydroxyl groups, present specific synthetic challenges.[1] This resource aims to equip you with the knowledge to navigate these challenges, optimize your reaction conditions, and achieve high yields of pure product.
I. Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the planning and execution of the synthesis of this compound.
Q1: What are the most common synthetic routes to this compound?
A1: The synthesis of this compound can be approached through several pathways, often involving the formation of the cyclopropane ring followed by functional group interconversion. Two prominent methods are:
-
The Kulinkovich Reaction: This method allows for the preparation of cyclopropanols from esters using a Grignard reagent and a titanium(IV) isopropoxide catalyst.[2][3][4][5] A suitable ester, such as a cyclopropanecarboxylate derivative, can be used to generate the cyclopropanol ring, which is then further functionalized to introduce the aminomethyl group.
-
Reductive Amination of a Cyclopropanecarboxaldehyde Derivative: This approach involves the conversion of a cyclopropanecarboxaldehyde to the corresponding amine via an imine intermediate.[6][7][8][9] This is a versatile method for amine synthesis and can be highly effective if the starting aldehyde is readily accessible.
Q2: Why is the protection of functional groups necessary in this synthesis?
A2: Both the amino and hydroxyl groups in the target molecule are reactive. The amino group is nucleophilic and basic, while the hydroxyl group can act as a nucleophile or be deprotonated.[10][11] To prevent unwanted side reactions during the synthesis, it is often necessary to "protect" one or both of these groups. Common protecting groups for amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), which can be removed under specific acidic or hydrogenolysis conditions, respectively.[10][12][13]
Q3: What are the main challenges in purifying this compound?
A3: The high polarity of this compound, due to the presence of both amino and hydroxyl groups, makes it highly soluble in water and other polar solvents. This can make extraction from aqueous media inefficient. Additionally, its basic nature can lead to streaking on standard silica gel chromatography.[14] Purification often requires alternative techniques such as reverse-phase chromatography, ion-exchange chromatography, or crystallization of a salt form (e.g., hydrochloride).[14][15][16]
Q4: Can the cyclopropane ring open during the synthesis?
A4: Yes, the cyclopropane ring is strained and susceptible to ring-opening reactions, particularly under acidic conditions.[2][17][18][19] Care must be taken to avoid strongly acidic conditions during the reaction and work-up steps to maintain the integrity of the three-membered ring.
II. Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during the synthesis of this compound.
Guide 1: Low Yield in the Kulinkovich Reaction for Cyclopropanol Formation
The Kulinkovich reaction is a powerful tool for synthesizing cyclopropanols, but its success is sensitive to several factors.
Symptom: The yield of the desired cyclopropanol is low, or the reaction does not proceed to completion.
| Possible Cause | Recommended Action |
| Inactive Grignard Reagent | Ensure the Grignard reagent is freshly prepared or properly stored. Titrate the Grignard reagent before use to determine its exact concentration. |
| Moisture in the Reaction | All glassware must be rigorously dried, and the reaction should be performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. |
| Impurities in the Starting Ester | Purify the starting ester before use. Impurities can interfere with the titanium catalyst. |
| Suboptimal Reaction Temperature | The reaction is typically run at room temperature or with gentle heating. If the reaction is sluggish, a modest increase in temperature may be beneficial. However, excessive heat can lead to side reactions. |
| Incorrect Stoichiometry | The stoichiometry of the Grignard reagent and titanium catalyst is critical. Typically, an excess of the Grignard reagent is used. Optimize the ratio of reagents for your specific substrate. |
Experimental Protocol: General Procedure for the Kulinkovich Reaction
-
To a solution of the starting ester (1.0 equiv) in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere, add a solution of titanium(IV) isopropoxide (0.1-1.0 equiv).
-
Cool the mixture to 0 °C and slowly add a solution of ethylmagnesium bromide (2.0-3.0 equiv) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Logical Workflow for Troubleshooting Low Yield in the Kulinkovich Reaction
Caption: Troubleshooting workflow for low yield in the Kulinkovich reaction.
Guide 2: Inefficient Reductive Amination
Reductive amination is a key step in converting a carbonyl group to an amine. Incomplete conversion or side reactions can lower the yield.
Symptom: Low conversion of the starting aldehyde/ketone to the desired amine, or formation of side products.
| Possible Cause | Recommended Action |
| Inefficient Imine Formation | Reductive amination is often pH-sensitive. The optimal pH for imine formation is typically between 4 and 6. The addition of a mild acid catalyst, such as acetic acid, can be beneficial. |
| Decomposition of the Reducing Agent | Some reducing agents, like sodium borohydride, are unstable in acidic conditions. Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are more stable at weakly acidic pH and are often preferred for one-pot reductive aminations.[7][20] |
| Over-alkylation of the Amine | If a primary amine is used as the starting material, it can react with the aldehyde/ketone to form a secondary amine, which can then react further to form a tertiary amine. Using a large excess of the amine starting material can help to minimize this. |
| Hydrolysis of the Imine Intermediate | The imine intermediate can be hydrolyzed back to the starting aldehyde/ketone and amine in the presence of water. Ensure anhydrous conditions if possible. |
Experimental Protocol: General Procedure for One-Pot Reductive Amination
-
Dissolve the aldehyde or ketone (1.0 equiv) and the amine (1.0-1.5 equiv) in a suitable solvent (e.g., methanol, dichloromethane, or 1,2-dichloroethane).
-
Add a mild acid catalyst, such as acetic acid (0.1-1.0 equiv).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add the reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride, 1.0-1.5 equiv) portion-wise.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC, LC-MS, or GC-MS).
-
Quench the reaction with water or a basic solution (e.g., saturated aqueous sodium bicarbonate).
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the crude product.
Reaction Scheme: Reductive Amination
Caption: General scheme for reductive amination of an aldehyde with ammonia.
Guide 3: Challenges in Product Purification
The polar and basic nature of this compound can make its purification by standard methods challenging.
Symptom: Difficulty in isolating the pure product, streaking on silica gel TLC, or poor recovery after extraction.
| Possible Cause | Recommended Action |
| High Water Solubility | To improve extraction efficiency from aqueous layers, saturate the aqueous phase with a salt such as sodium chloride (salting out). Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of dichloromethane and isopropanol. |
| Interaction with Silica Gel | The basic amino group can interact strongly with the acidic silica gel, leading to streaking and poor separation.[14] Deactivate the silica gel by pre-treating it with a small amount of a base, such as triethylamine or ammonia, in the eluent. Alternatively, use a different stationary phase, such as alumina, or consider reverse-phase chromatography. |
| Formation of a Salt | If the product is isolated as a salt (e.g., after an acidic workup), it may be highly water-soluble and difficult to extract into an organic solvent. Neutralize the aqueous layer with a base before extraction. |
| Product is a Volatile Liquid | If the product is volatile, care must be taken during solvent removal to avoid loss of product. Use a rotary evaporator at a controlled temperature and pressure. |
Purification Strategy Decision Tree
Caption: Decision tree for the purification of this compound.
III. Data Summary and Characterization
Accurate characterization of the final product is crucial to confirm its identity and purity.
Table 1: Expected NMR Chemical Shifts for this compound
| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| -CH₂-NH₂ | ~2.5 - 3.0 (s) | ~45 - 55 |
| Cyclopropane -CH₂- | ~0.5 - 1.0 (m) | ~10 - 20 |
| Quaternary Cyclopropane C | - | ~50 - 65 |
| -NH₂ and -OH | Broad, variable | - |
Note: Chemical shifts are approximate and can vary depending on the solvent and other factors.[21][22][23][24][25]
Mass Spectrometry (MS):
-
Expected [M+H]⁺: 88.0762
IV. References
-
DePuy, C. H., & Breitbeil, F. W. (n.d.). The Stereospecific Acid- and Base-Catalyzed Ring Opening of a Substituted Cyclopropanol. Journal of the American Chemical Society. --INVALID-LINK--
-
Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. (n.d.). National Center for Biotechnology Information. --INVALID-LINK--
-
Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. (2020). ACS Publications. --INVALID-LINK--
-
Cyclopropanols. XI. Acid-catalyzed ring opening of arylcyclopropanols. (n.d.). ACS Publications. --INVALID-LINK--
-
Kulinkovich Reaction. (n.d.). Organic Chemistry Portal. --INVALID-LINK--
-
Reductive amination. (n.d.). Wikipedia. --INVALID-LINK--
-
Protective Groups. (n.d.). Organic Chemistry Portal. --INVALID-LINK--
-
Synthesis of cyclopropanols. (n.d.). Organic Chemistry Portal. --INVALID-LINK--
-
Protecting Groups List. (n.d.). SynArchive. --INVALID-LINK--
-
1-(aMinoMethyl)cyclopropanecarbonitrile hcl. (n.d.). Jennychem. --INVALID-LINK--
-
Amino Acid-Protecting Groups. (2019). ACS Publications. --INVALID-LINK--
-
Delsarte, C., Etuin, G., & Petit, L. (2018). An improved synthesis of 1-methylcyclopropanol using the Kulinkovich reaction. Bioorganic & Medicinal Chemistry, 26(4), 984–988. --INVALID-LINK--
-
Reductive Amination & Amide Synthesis (IOC 40). (2022). YouTube. --INVALID-LINK--
-
Purification of strong polar and basic compounds. (2023). Reddit. --INVALID-LINK--
-
Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. (n.d.). AKJournals. --INVALID-LINK--
-
Hussain, A., Peraka, S., & Ramachary, D. B. (2023). Organocatalytic Reductive Amination of the Chiral Formylcyclopropanes: Scope and Applications. The Journal of Organic Chemistry, 88(23), 16047–16064. --INVALID-LINK--
-
PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (2024). Neliti. --INVALID-LINK--
-
Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach. (2022). ACS Publications. --INVALID-LINK--
-
Reductive Amination | Synthesis of Amines. (2025). YouTube. --INVALID-LINK--
-
13.10: Protecting Groups in Organic Synthesis. (2021). Chemistry LibreTexts. --INVALID-LINK--
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). Journal of Chemical and Pharmaceutical Research. --INVALID-LINK--
-
Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. (n.d.). Longdom Publishing. --INVALID-LINK--
-
How can I purify my synthesised unnatural aliphatic amino acid?. (2017). ResearchGate. --INVALID-LINK--
-
Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. (n.d.). National Center for Biotechnology Information. --INVALID-LINK--
-
Tables For Organic Structure Analysis. (n.d.). --INVALID-LINK--
-
13C NMR Chemical Shift Table. (n.d.). --INVALID-LINK--
-
Separation and Refining of Amino acids. (n.d.). --INVALID-LINK--
-
13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm. (n.d.). Doc Brown's Chemistry. --INVALID-LINK--
-
Catalytic Cyclopropanol Ring Opening for Divergent Syntheses of γ-Butyrolactones and δ-Ketoesters Containing All-Carbon Quaternary Centers. (n.d.). National Center for Biotechnology Information. --INVALID-LINK--
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. --INVALID-LINK--
-
Developments in the construction of cyclopropanols. (2019). Royal Society of Chemistry. --INVALID-LINK--
-
13C NMR of 1-Propanol. (n.d.). --INVALID-LINK--
-
Zinc Mediated Synthesis of Cyclopropylamines. (n.d.). --INVALID-LINK--
-
Llinàs, M., & Celda, B. (1994). The 13C chemical shifts of amino acids in aqueous solution containing organic solvents: application to the secondary structure characterization of peptides in aqueous trifluoroethanol solution. Journal of Biomolecular NMR, 4(1), 47–59. --INVALID-LINK--
References
- 1. longdom.org [longdom.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Catalytic Cyclopropanol Ring Opening for Divergent Syntheses of γ-Butyrolactones and δ-Ketoesters Containing All-Carbon Quaternary Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cyclopropanol synthesis [organic-chemistry.org]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Organocatalytic Reductive Amination of the Chiral Formylcyclopropanes: Scope and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. Protective Groups [organic-chemistry.org]
- 11. media.neliti.com [media.neliti.com]
- 12. synarchive.com [synarchive.com]
- 13. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 14. reddit.com [reddit.com]
- 15. akjournals.com [akjournals.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 19. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 20. youtube.com [youtube.com]
- 21. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 22. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 23. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 24. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 25. The 13C chemical shifts of amino acids in aqueous solution containing organic solvents: application to the secondary structure characterization of peptides in aqueous trifluoroethanol solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of 1-(Aminomethyl)cyclopropanol under acidic or basic conditions
Welcome to the technical support guide for 1-(Aminomethyl)cyclopropanol. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable building block. Understanding the chemical stability of this reagent is paramount for successful synthesis, formulation, and interpretation of experimental data. This guide provides in-depth answers to common questions, troubleshooting advice for stability-related issues, and a validated protocol for assessing degradation.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling, storage, and reactivity of this compound, with a focus on its stability profile.
Q1: What are the primary structural features of this compound that influence its stability?
A: The stability of this compound is dictated by two key structural motifs: the cyclopropane ring and the vicinal aminomethyl and hydroxyl groups.
-
Cyclopropane Ring Strain: The three-membered cyclopropane ring possesses significant ring strain (approximately 27 kcal/mol). This inherent strain makes the ring susceptible to cleavage under certain conditions, particularly acidic environments, as ring-opening relieves this strain.[1]
-
Functional Group Reactivity: The primary amine (-NH₂) and tertiary alcohol (-OH) are reactive functional groups. The hydroxyl group can be protonated under acidic conditions, forming a good leaving group (water) and initiating a degradation cascade. The amine group makes the molecule basic and can influence its reactivity and solubility.
Q2: How does pH fundamentally affect the stability of this compound?
A: The compound exhibits pronounced instability under strongly acidic conditions and can also degrade under high pH.
-
Acidic Conditions (pH < 4): This is the most significant area of concern. The tertiary alcohol is readily protonated by acid, leading to the formation of a tertiary carbocation intermediate upon loss of water. This is immediately followed by the cleavage of a C-C bond in the strained cyclopropane ring to yield more stable, ring-opened products.[2] Therefore, exposing the molecule to strong acids, even catalytic amounts at elevated temperatures, can result in complete degradation.
-
Basic Conditions (pH > 9): While the ring-opening mechanism is less favored than under acidic conditions, molecules containing a cyclopropyl amine moiety have been shown to degrade hydrolytically under high pH conditions.[3] This pathway may be slower but is a critical consideration for long-term stability in solution, during basic aqueous workups, or in formulation studies.
Q3: What is the proposed degradation mechanism under acidic conditions?
A: The acid-catalyzed degradation proceeds through a well-understood ring-opening mechanism, which is visualized in the diagram below (See Section 4). The key steps are:
-
Protonation: The lone pair of electrons on the tertiary hydroxyl group attacks a proton (H⁺) from the acidic medium, forming a protonated alcohol (an oxonium ion).
-
Formation of Carbocation: The C-O bond breaks, and a molecule of water departs, leaving behind a relatively unstable tertiary carbocation on the cyclopropane ring.
-
Ring-Opening: To relieve the immense ring strain and stabilize the positive charge, a C-C bond within the cyclopropane ring cleaves. This results in the formation of a more stable, resonance-stabilized or rearranged carbocationic intermediate.
-
Product Formation: The intermediate can then be trapped by a nucleophile (like water) or undergo elimination to form various unsaturated degradation products.
Q4: How should this compound be stored to ensure maximum shelf-life?
A: Proper storage is crucial to prevent degradation.
-
Solid State: The compound is most stable as a solid, often supplied as a hydrochloride salt.[1] The salt form protonates the amine, reducing its nucleophilicity and potential for atmospheric reactions.
-
Recommended Conditions: For long-term storage, keep the compound in its solid salt form in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). It should be stored in a cool, dark place, with refrigeration at 2-8°C being ideal.[4] Avoid exposure to atmospheric moisture and acidic vapors.
Q5: What analytical techniques are best for monitoring the stability and degradation of this compound?
A: A stability-indicating analytical method is essential.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust method for quantifying the parent compound. However, many potential degradation products may lack a strong chromophore.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred technique.[1] LC-MS not only allows for the separation and quantification of the parent compound but also provides mass information for the detection and tentative identification of degradation products, which is crucial for elucidating the degradation pathway.
Section 2: Troubleshooting Guide for Stability Issues
This table is designed to help you diagnose and resolve common problems encountered during experiments.
| Problem Observed | Potential Root Cause | Recommended Action & Scientific Rationale |
| Significant loss of starting material during an acid-catalyzed reaction (e.g., Boc protection). | Acid-catalyzed ring-opening of the cyclopropanol moiety. | 1. Use Milder Acids: Switch from strong acids (e.g., TFA, HCl) to weaker organic acids (e.g., acetic acid) or use buffered conditions. 2. Lower Temperature: Perform the reaction at 0°C or below to decrease the rate of the degradation side-reaction. 3. Protect the Hydroxyl Group: Consider protecting the -OH group as a silyl ether (e.g., TMS, TBDMS) prior to reactions requiring acidic conditions. This prevents the initial protonation step required for degradation. |
| Appearance of multiple unknown peaks in LC-MS after a basic workup (e.g., extraction with NaOH). | Base-mediated hydrolysis or rearrangement.[3] | 1. Avoid Strong Bases: Use a milder base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) for neutralization/extraction. 2. Minimize Contact Time: Perform the aqueous basic workup quickly and at low temperatures. 3. Use Aprotic Solvents: If the subsequent step allows, perform an extraction into an aprotic organic solvent and wash with brine rather than a strong base. |
| Inconsistent potency/purity results from a batch stored in a DMSO stock solution. | Slow degradation in solution. DMSO can contain water and acidic impurities over time. | 1. Prepare Fresh Solutions: Prepare stock solutions immediately before use. 2. Use Anhydrous Solvents: Use high-purity, anhydrous-grade solvents for stock solutions. 3. Store Frozen: If a solution must be stored, flash-freeze aliquots in an inert atmosphere and store at -20°C or -80°C. Limit freeze-thaw cycles. |
Section 3: Experimental Protocol - Forced Degradation Study
This protocol provides a robust framework for investigating the stability of this compound under hydrolytic stress conditions, as recommended by ICH guidelines.[5] The goal is to achieve 10-20% degradation to reveal primary degradation pathways.[6]
Objective: To assess the chemical stability of this compound under acidic, basic, and neutral hydrolytic conditions.
Materials:
-
This compound HCl
-
Milli-Q or HPLC-grade water
-
Hydrochloric Acid (HCl), 1.0 M solution
-
Sodium Hydroxide (NaOH), 1.0 M solution
-
Acetonitrile (ACN), HPLC grade
-
Formic Acid (FA), LC-MS grade
-
Calibrated pH meter
-
HPLC or UPLC-MS system
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh and dissolve 10 mg of this compound HCl in 10 mL of a 50:50 ACN:Water mixture to create a 1 mg/mL stock solution.
-
-
Stress Condition Setup (in triplicate):
-
Acid Hydrolysis: To a 1.5 mL vial, add 100 µL of the stock solution and 900 µL of 0.1 M HCl.
-
Base Hydrolysis: To a 1.5 mL vial, add 100 µL of the stock solution and 900 µL of 0.1 M NaOH.
-
Neutral Hydrolysis: To a 1.5 mL vial, add 100 µL of the stock solution and 900 µL of HPLC-grade water.
-
Control (T=0): Immediately take 100 µL from the stock solution and dilute with 900 µL of 50:50 ACN:Water. This is your unstressed reference sample.
-
-
Incubation:
-
Cap all vials tightly and place them in a heating block or water bath set to 60°C.
-
Monitor the reactions by taking aliquots at specific time points (e.g., 2, 4, 8, 24 hours).
-
-
Sample Quenching and Analysis:
-
At each time point, withdraw a 100 µL aliquot from each stress vial.
-
Crucially, quench the reaction immediately:
-
For the acid sample, add it to 900 µL of 0.1 M NaOH.
-
For the base sample, add it to 900 µL of 0.1 M HCl.
-
For the neutral sample, add it to 900 µL of 50:50 ACN:Water.
-
-
Vortex briefly and analyze immediately via LC-MS.
-
-
LC-MS Analytical Method (Example):
-
Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% FA in Water
-
Mobile Phase B: 0.1% FA in ACN
-
Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 4 min, hold for 1 min, return to 5% B and re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Detection: ESI+ MS scan from m/z 50-500.
-
Data Interpretation:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 control.
-
Identify major degradation products by extracting their mass-to-charge ratios (m/z) from the MS data. The acid-stressed sample is expected to show the most significant degradation.
Section 4: Visualizing the Degradation Pathway
To provide a clear conceptual model, the following diagram illustrates the key mechanistic steps of acid-catalyzed ring-opening.
Caption: Acid-catalyzed degradation pathway of this compound.
Section 5: References
-
Campbell, J. M., et al. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences, 108(9), 2858-2864. --INVALID-LINK--
-
Benchchem (n.d.). This compound | 74592-33-9. Benchchem. --INVALID-LINK--
-
E. V. G. de Vema, M. (2014). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews, 104(6). --INVALID-LINK--
-
Krenik, K. T., et al. (2021). Scalable synthesis of highly stable cyclopropene building blocks: application for bioorthogonal ligation with tetrazines. Organic Chemistry Frontiers, 8(20), 5736-5742. --INVALID-LINK--
-
Liu, K., et al. (2021). Synthesis of 1-Substituted Cyclopropylamines via Formal Tertiary C sp 3 –H Amination of Cyclopropanes. Organic Letters, 23(23), 9138-9143. --INVALID-LINK--
-
Lopes, G. P., et al. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. --INVALID-LINK--
-
ResearchGate (n.d.). Forced degradation studies. [Table from a publication]. --INVALID-LINK--
-
Cook, A. M., Grossenbacher, H., & Hütter, R. (1984). Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. The Biochemical journal, 222(2), 315–320. --INVALID-LINK--
-
Prajapati, M., et al. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6). --INVALID-LINK--
-
Sigma-Aldrich (n.d.). This compound. --INVALID-LINK--
-
ChemScene (n.d.). This compound. --INVALID-LINK--
-
Ghorbani-Vaghei, R., & Amiri, M. (2023). Ring‐Opening Cross‐Coupling/Cyclization Reaction of Cyclopropanols with Organic Compounds. ChemistrySelect, 8(32). --INVALID-LINK--
-
Stack Exchange (2021). Mechanism of acid-catalyzed ring opening of a cyclopropane ring. Chemistry Stack Exchange. --INVALID-LINK--
References
- 1. This compound | 74592-33-9 | Benchchem [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. biopharminternational.com [biopharminternational.com]
Technical Guide: Purification of 1-(Aminomethyl)cyclopropanol for Use as an Analytical Standard
Prepared by: Senior Application Scientist, Analytical Chemistry Division
Welcome to the technical support center. This guide provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals aiming to enhance the purity of 1-(Aminomethyl)cyclopropanol to meet the rigorous requirements for analytical standards. Given its unique structure—a strained cyclopropane ring combined with polar hydroxyl and basic aminomethyl groups—achieving high purity necessitates a nuanced approach that addresses potential impurities from synthesis and degradation.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
The main difficulties stem from its physicochemical properties. The molecule is a small, highly polar compound with a basic aminomethyl group.[1][2] This combination leads to several challenges:
-
High Polarity: Results in poor retention on standard reversed-phase chromatography columns and high solubility in aqueous or polar protic solvents, making extraction and isolation difficult.[3][4]
-
Basic Nature: The primary amine interacts strongly with the acidic silanol groups on standard silica gel, causing significant peak tailing and potential irreversible adsorption during normal-phase chromatography.[5][6]
-
Potential for Degradation: The aminomethyl group is susceptible to oxidation, and the overall molecule can be sensitive to certain pH and thermal conditions.[7][8]
Q2: Why is the hydrochloride salt form often preferred for purification and storage?
Converting the free base of this compound to its hydrochloride (HCl) salt is a highly effective strategy for several reasons:
-
Enhanced Crystallinity: Amine salts are ionic compounds that are often highly crystalline solids.[9] This physical form is much easier to handle, weigh accurately, and purify via recrystallization compared to the free base, which may be an oil or a low-melting solid.
-
Improved Stability: The protonated amine in the salt form is less susceptible to oxidative degradation than the free base, leading to better long-term stability, which is critical for a reference standard.[10]
-
Simplified Purification: Salt formation dramatically alters the compound's solubility. The salt is typically soluble in aqueous solutions but insoluble in many organic solvents.[10][11] This property is exploited in acid-base extractions to wash away non-basic organic impurities.[12]
Q3: What purity level is required for a compound to be considered an analytical standard?
For use as a primary analytical standard, a purity of >99.5% is typically required. The purity must be accurately determined using at least two orthogonal methods (e.g., quantitative NMR and mass balance from HPLC). The Journal of Medicinal Chemistry, for instance, requires a purity of >95% for all biologically tested compounds, and analytical standards must be significantly higher.[13]
Q4: What are the most common impurities I might encounter?
Impurities can originate from the synthetic route or subsequent degradation. Common sources include:
-
Unreacted Starting Materials: Depending on the synthesis, this could include precursors like aminocyclopropane derivatives or 1-acylamino-cyclopropane carboxylic acid esters.[7]
-
Reaction Byproducts: Side-products from the specific chemical transformations used.
-
Degradation Products:
-
Oxidation Products: The aminomethyl group can be oxidized, potentially forming N-oxides or other related species.[8]
-
Polymers: Small, reactive molecules can sometimes self-condense or polymerize under certain conditions.
-
-
Residual Solvents and Water: Due to its polar nature, the compound can retain water and polar organic solvents.
Section 2: Troubleshooting Guide for Purification
This section addresses specific issues you may encounter during the purification process.
Problem: My crude product is a persistent oil or gum and will not crystallize.
-
Causality: The presence of impurities often disrupts the crystal lattice, preventing solidification. Furthermore, the free base form of this compound may have a low melting point or exist as a semi-solid.
-
Solution: Convert to the Hydrochloride Salt.
-
Dissolve the crude oil in a minimal amount of a suitable organic solvent (e.g., isopropanol, methanol, or ethyl acetate).
-
Slowly add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether or HCl gas dissolved in isopropanol) dropwise while stirring.
-
The hydrochloride salt will typically precipitate as a solid. If it oils out, try adding a less polar co-solvent (e.g., diethyl ether or hexanes) to induce precipitation.
-
Collect the solid by filtration, wash with a non-polar solvent like diethyl ether, and dry under vacuum. This solid can then be further purified by recrystallization.
-
Problem: I see severe peak tailing and poor recovery during normal-phase silica gel chromatography.
-
Causality: The basic aminomethyl group is strongly interacting with acidic silanol groups (Si-OH) on the surface of the silica gel. This acid-base interaction leads to a non-ideal elution profile (tailing) and can cause irreversible binding to the column.[5]
-
Solution 1: Modify the Mobile Phase.
-
Add a small amount (0.1-1%) of a competing amine, such as triethylamine (TEA) or ammonia (as a 7N solution in methanol), to your mobile phase (e.g., dichloromethane/methanol). The competing base will neutralize the acidic sites on the silica, allowing your compound to elute more symmetrically.[6]
-
-
Solution 2: Use an Amine-Functionalized Column.
Problem: My compound elutes in the void volume on a C18 reversed-phase column.
-
Causality: this compound is a very polar molecule (calculated LogP of -0.53) and lacks significant hydrophobic character.[1] Standard C18 columns retain compounds primarily through hydrophobic interactions, which are very weak for this analyte, causing it to elute with the solvent front.
-
Solution 1: Use a Polar-Embedded or HILIC Column.
-
Polar-Embedded RP: These columns have a polar group embedded in the alkyl chain, which provides an alternative retention mechanism for polar compounds.
-
HILIC (Hydrophilic Interaction Liquid Chromatography): This technique is ideal for highly polar compounds. It uses a polar stationary phase (like bare silica or amine-bonded silica) with a high-organic, low-aqueous mobile phase. Retention is based on partitioning into a water-enriched layer on the stationary phase surface.[4]
-
-
Solution 2: Adjust Mobile Phase to an Alkaline pH.
-
By increasing the mobile phase pH to >9.5 (using a buffer like ammonium bicarbonate), the amine will be in its neutral, free-base form. This makes the compound slightly less polar and can increase its retention on a C18 column.[6] Ensure your column is stable at high pH.
-
Problem: My purified standard shows new impurity peaks after storage.
-
Causality: The compound may be degrading. As a free base, the primary amine is susceptible to oxidation from atmospheric oxygen.[8] The compound may also be hygroscopic, and absorbed water could facilitate hydrolytic degradation pathways, although oxidation is typically the primary concern for amines.
-
Solution: Convert to a Stable Salt and Control Storage Conditions.
-
Convert to the HCl salt: As previously discussed, the protonated amine is significantly more stable.[10]
-
Lyophilize the Final Product: To ensure removal of all residual water and volatile solvents, lyophilization (freeze-drying) is a highly effective final step. This yields a dry, free-flowing powder that is ideal for long-term storage.[14][15]
-
Store Properly: The final standard should be stored in an amber vial under an inert atmosphere (argon or nitrogen) at low temperature (2-8°C or -20°C) to protect it from light, oxygen, and moisture.[16]
-
Section 3: Recommended Purification & Standard Preparation Workflows
This section provides step-by-step protocols for purifying this compound and preparing it as a high-purity analytical standard.
Workflow Overview
The following diagram illustrates the general workflow from crude synthetic output to a qualified analytical standard.
Caption: General workflow for purification and preparation of the analytical standard.
Protocol 1: Purification via Acid-Base Extraction and Salt Formation
This robust method leverages the basicity of the amine to remove neutral and acidic impurities.
-
Dissolution: Dissolve the crude this compound (e.g., 5 g) in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) (100 mL).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl) (3 x 50 mL). The amine will be protonated and move into the aqueous layer.[10][11] Combine the aqueous layers.
-
Organic Wash (Optional): Wash the combined acidic aqueous layers with fresh ethyl acetate (50 mL) to remove any remaining neutral organic impurities. Discard the organic layer.
-
Basification: Cool the aqueous layer in an ice bath. Slowly add 5M sodium hydroxide (NaOH) solution with vigorous stirring until the pH is >10 (check with pH paper). This neutralizes the HCl and deprotonates the ammonium salt to regenerate the free amine.[11]
-
Back-Extraction: Extract the free amine from the basic aqueous solution using a water-immiscible organic solvent like DCM (3 x 75 mL). The free amine is more soluble in the organic layer.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified free base.
-
Salt Formation: Re-dissolve the purified free base in a minimal amount of isopropanol. Add a stoichiometric amount of 2M HCl in diethyl ether. Collect the precipitated this compound HCl salt by filtration, wash with cold diethyl ether, and dry under high vacuum.
Protocol 2: High-Purity Polishing by Flash Chromatography
If impurities persist after acid-base extraction, chromatography is the next step.
Caption: Decision tree for selecting a suitable chromatography method.
Method A: Modified Normal-Phase Chromatography
-
Stationary Phase: Silica Gel
-
Mobile Phase System: A gradient of methanol in dichloromethane (DCM) containing 0.5% triethylamine (TEA).
-
Procedure:
-
Equilibrate the column with DCM containing 0.5% TEA.
-
Dissolve the sample in a minimal amount of the initial mobile phase.
-
Load the sample onto the column.
-
Elute with a gradient, for example, from 2% to 15% Methanol/DCM (both containing 0.5% TEA).
-
Combine fractions containing the pure product (as determined by TLC or HPLC) and evaporate the solvent.
-
Method B: High-pH Reversed-Phase Chromatography
-
Stationary Phase: High-pH stable C18 silica
-
Mobile Phase System: A: 10 mM Ammonium Bicarbonate in Water, pH 9.5; B: Acetonitrile.
-
Procedure:
-
Equilibrate the column with the starting mobile phase composition (e.g., 95% A, 5% B).
-
Dissolve the sample in a small amount of water/acetonitrile with a drop of ammonium hydroxide.
-
Load the sample and elute with a gradient of increasing acetonitrile (e.g., 5% to 50% B).
-
Combine pure fractions and lyophilize to remove the volatile buffer and solvents.
-
Protocol 3: Final Preparation of the Analytical Standard via Lyophilization
This step removes residual solvents and water to produce a stable, dry powder suitable for accurate weighing.[17]
-
Dissolution: Dissolve the highly purified this compound HCl salt in high-purity water (e.g., Milli-Q) to create a 5-10 mg/mL solution.
-
Filtration: Filter the solution through a 0.22 µm syringe filter into a lyophilization flask or vials to remove any particulates.
-
Freezing: Freeze the solution completely on the shelves of the lyophilizer or in a dry ice/acetone bath. The freezing process should be slow to encourage the formation of large ice crystals, which facilitates sublimation.[15]
-
Primary Drying (Sublimation): Apply a high vacuum (e.g., <100 mTorr) and set the shelf temperature to a point below the eutectic temperature of the formulation (e.g., -20°C). This phase removes the frozen water via sublimation.[14]
-
Secondary Drying (Desorption): After all the ice has sublimated, gradually increase the shelf temperature (e.g., to 25°C) while maintaining the vacuum. This step removes unfrozen, bound water molecules.[17]
-
Final Product: Once the process is complete, backfill the chamber with an inert gas like nitrogen or argon, and quickly cap or seal the vials. The result is a dry, fluffy, highly pure solid.
Section 4: Purity Assessment and Characterization
To certify the material as an analytical standard, its purity must be unambiguously determined. No single method is sufficient; a combination of orthogonal techniques is required.
| Analytical Method | Purpose | Key Considerations |
| Quantitative ¹H NMR (qNMR) | Provides an absolute purity assessment against a certified internal standard.[13] | Requires a certified, high-purity internal standard (e.g., maleic acid, dimethyl sulfone) with peaks that do not overlap with the analyte. The method is non-destructive. |
| HPLC-UV/MS (Mass Balance) | Quantifies impurities and degradants. The "mass balance" approach assumes 100% minus the sum of all impurities equals the purity of the main component. | Use a high-resolution gradient method to separate all potential impurities. An area normalization of >99.5% is a good indicator of high purity. MS helps in identifying unknown peaks. |
| Elemental Analysis (C, H, N) | Confirms the elemental composition of the compound. | The measured percentages of C, H, and N should be within ±0.4% of the theoretical values for the molecular formula (C₄H₉NO·HCl). |
| Karl Fischer Titration | Specifically quantifies the water content. | Essential for a hygroscopic compound or after lyophilization to confirm dryness. |
| Thermogravimetric Analysis (TGA) | Measures weight loss upon heating to determine the content of residual volatile solvents. | Complements Karl Fischer by accounting for non-aqueous volatiles. |
References
- 1. chemscene.com [chemscene.com]
- 2. Page loading... [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. biotage.com [biotage.com]
- 5. biotage.com [biotage.com]
- 6. biotage.com [biotage.com]
- 7. This compound | 74592-33-9 | Benchchem [benchchem.com]
- 8. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Isolation (Recovery) [chem.ualberta.ca]
- 12. youtube.com [youtube.com]
- 13. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. FORMULATION FORUM - Lyophilization Technology - An Enabler for Stable Formulations of Small & Large Molecules [drug-dev.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. This compound | 74592-33-9 [sigmaaldrich.com]
- 17. Lyophilization of Small-Molecule Injectables: an Industry Perspective on Formulation Development, Process Optimization, Scale-Up Challenges, and Drug Product Quality Attributes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Challenges in the Scale-Up of 1-(Aminomethyl)cyclopropanol Production
Welcome to the technical support center for the synthesis and scale-up of 1-(aminomethyl)cyclopropanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the common challenges encountered during the production of this valuable building block. Our approach is rooted in extensive experience in process development and a deep understanding of the underlying chemical principles.
Introduction: The Synthetic Puzzle of a Bifunctional Cyclopropane
This compound is a highly sought-after building block in medicinal chemistry due to its unique conformational constraints imparted by the cyclopropane ring and the presence of two reactive functional groups: a primary amine and a tertiary alcohol. However, these very features present significant challenges in its synthesis and purification, especially during scale-up. The inherent strain of the cyclopropane ring makes it susceptible to undesired ring-opening reactions, while the polarity of the amino and hydroxyl groups complicates purification.[1]
This guide will walk you through a plausible and robust synthetic strategy, highlighting potential pitfalls at each stage and offering practical, field-tested solutions.
Proposed Synthetic Pathway: A Multi-Step Approach
A common and logical approach to the synthesis of this compound involves the construction of a suitable cyclopropane precursor followed by functional group manipulation. One such strategy is outlined below, starting from a protected amino acid ester.
References
Side reactions to consider when using 1-(Aminomethyl)cyclopropanol
Welcome to the technical support guide for 1-(Aminomethyl)cyclopropanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile yet reactive building block. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the success and integrity of your experiments.
Introduction to this compound
This compound is a valuable bifunctional molecule featuring a primary amine and a tertiary alcohol on a strained cyclopropane ring.[1] Its unique structure makes it a desirable building block in medicinal chemistry for creating novel pharmaceutical candidates, including anti-inflammatory agents and cancer therapeutics.[1][][3] However, the inherent ring strain and the proximity of the two functional groups can lead to a variety of side reactions. Understanding these potential pitfalls is crucial for successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound?
A1: The main stability concern is the high ring strain of the cyclopropanol moiety, which makes it susceptible to ring-opening reactions.[4] This can be initiated by heat, strong acids, or certain metals. The compound is also sensitive to strong oxidizing agents, which can lead to decomposition or unwanted side products. For optimal stability, it is best to store this compound and its salts under an inert atmosphere at refrigerated temperatures (2-8°C).[5]
Q2: Can I perform reactions at elevated temperatures with this compound?
A2: Caution is highly advised. The cyclopropane ring is thermodynamically unstable and prone to thermal rearrangement.[4] High temperatures can promote ring-opening to form propanal derivatives or other rearranged products. If heating is necessary, it should be done with careful monitoring, and the temperature should be kept as low as possible for the shortest duration necessary.
Q3: Is the amine or the hydroxyl group more reactive?
A3: In general, the primary amine is a stronger nucleophile and base than the tertiary alcohol.[6] Therefore, in reactions with electrophiles like acyl chlorides or alkyl halides, the amine is expected to react preferentially. However, the specific reaction conditions (e.g., pH, solvent, catalyst) can influence the chemoselectivity.
Q4: How can I selectively protect the amine or hydroxyl group?
A4:
-
Amine Protection: Standard amine protecting groups like Boc (di-tert-butyl dicarbonate) or Cbz (benzyl chloroformate) can be used. These reactions are typically performed under basic conditions where the amine is the more reactive nucleophile.
-
Hydroxyl Protection: Selective protection of the tertiary alcohol is more challenging due to its lower reactivity and steric hindrance. Silyl ethers (e.g., TMS, TBDMS) can sometimes be installed under carefully controlled conditions, but competitive N-silylation can be an issue. In some cases, it may be more strategic to protect the amine first, then protect the hydroxyl group.
Troubleshooting Guide
This section addresses common problems encountered during reactions involving this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Reagent Instability: The this compound may have degraded due to improper storage. 2. Ring Opening: Reaction conditions (e.g., high temperature, strong acid) may be causing decomposition of the starting material.[7][8] 3. Incompatible Reagents: The chosen reagents may be reacting with the solvent or promoting side reactions. | 1. Quality Check: Verify the purity of the starting material by NMR or LC-MS. 2. Milder Conditions: Attempt the reaction at a lower temperature. If an acid is required, use a weaker, non-nucleophilic acid or a buffered system. 3. Reagent and Solvent Selection: Ensure all reagents and solvents are anhydrous and compatible. Consult literature for analogous transformations. |
| Formation of an Unexpected Ketone Byproduct | Oxidative Ring Opening: The cyclopropanol ring has opened to form a β-amino ketone. This can be catalyzed by certain metals (e.g., Cu, Ag) or oxidizing agents.[7] | 1. Degas Solvents: Remove dissolved oxygen from the reaction mixture by sparging with an inert gas (N₂ or Ar). 2. Use High-Purity Reagents: Avoid metal contaminants. If a metal catalyst is necessary, screen different options to find one that does not promote this side reaction. 3. Add an Antioxidant: In some cases, a small amount of an antioxidant like BHT can suppress oxidative side reactions. |
| Isolation of a Linear Amine Instead of a Cyclopropane-Containing Product | Reductive Ring Opening: Certain reducing agents, especially under harsh conditions, can cleave the cyclopropane ring. | 1. Milder Reducing Agents: If a reduction is part of the sequence, switch to a milder reagent (e.g., NaBH₄ instead of LiAlH₄, if applicable). 2. Control Stoichiometry: Use the minimum required amount of the reducing agent. |
| Reaction Stalls or is Sluggish | 1. Insufficient Activation: The electrophile may not be reactive enough, or the nucleophilicity of the amine/hydroxyl group is suppressed. 2. Steric Hindrance: The tertiary nature of the alcohol and its proximity to the aminomethyl group can hinder reactions at the hydroxyl position. | 1. Use an Activating Agent: For reactions at the hydroxyl group, a Lewis acid might be necessary to increase the electrophilicity of the reaction partner. For amine reactions, a non-nucleophilic base can enhance its reactivity. 2. Increase Reaction Time/Concentration: If no degradation is observed, extending the reaction time or increasing the concentration of reactants may drive the reaction to completion. |
Key Side Reaction: Acid-Catalyzed Ring Opening
One of the most common side reactions is the acid-catalyzed ring opening of the cyclopropanol. The high ring strain makes the C-C bonds susceptible to cleavage, especially when the hydroxyl group is protonated, forming a good leaving group.
Caption: Mechanism of acid-catalyzed ring-opening.
This rearrangement leads to the formation of a β-amino aldehyde or ketone, which can then undergo further reactions, leading to a complex mixture of products.
Experimental Protocol: N-Boc Protection of this compound
This protocol provides a standard method for the chemoselective protection of the primary amine, a common first step in a multi-step synthesis.
Materials:
-
This compound (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (TEA) (1.5 eq) or Sodium Bicarbonate (NaHCO₃) (2.0 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in DCM at a concentration of approximately 0.1 M.
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine or sodium bicarbonate to the solution.
-
Add a solution of Boc₂O in DCM dropwise over 15-30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding water or saturated aqueous NaHCO₃ solution.
-
Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Caption: Workflow for N-Boc protection.
References
- 1. This compound | 74592-33-9 | Benchchem [benchchem.com]
- 3. 1-(AMINOMETHYL)-CYCLOPROPANOL | 74592-33-9 [chemicalbook.com]
- 4. Cyclopropanol - Wikipedia [en.wikipedia.org]
- 5. angenechemical.com [angenechemical.com]
- 6. benchchem.com [benchchem.com]
- 7. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Monitoring the Synthesis of 1-(Aminomethyl)cyclopropanol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1-(Aminomethyl)cyclopropanol. This document provides in-depth guidance, troubleshooting, and frequently asked questions (FAQs) for researchers, chemists, and drug development professionals. Our goal is to equip you with the expertise to confidently monitor your reaction's progress, ensure high yield and purity, and troubleshoot common issues that may arise.
Introduction: The Importance of Reaction Monitoring
This compound is a valuable building block in medicinal chemistry, prized for the unique conformational constraints imparted by its strained cyclopropane ring.[1][2] Successful synthesis requires careful monitoring to determine the reaction endpoint, minimize byproduct formation, and ensure a safe and efficient process. Inadequate monitoring can lead to low yields, complex purification challenges, and wasted resources. This guide focuses on the practical application of common analytical techniques to track the conversion of a key intermediate, 1-cyanocyclopropanol , to the desired This compound product, a common synthetic transformation involving the reduction of a nitrile to a primary amine.
Frequently Asked Questions (FAQs): Core Monitoring Techniques
This section addresses the most common questions regarding the selection and implementation of analytical methods for monitoring this synthesis.
Q1: What are the primary analytical methods for tracking the synthesis of this compound?
The three most effective and accessible techniques for monitoring the reduction of 1-cyanocyclopropanol are Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and is suited for different stages of the reaction and levels of required detail.
Table 1: Comparison of Recommended Analytical Techniques
| Technique | Pros | Cons | Best For |
| TLC | Fast, inexpensive, requires minimal sample, provides a quick visual check of reactant consumption and product formation. | Primarily qualitative, lower resolution, can be difficult to interpret with multiple byproducts. | Rapid, frequent checks on reaction progress at the bench. |
| GC-MS | High sensitivity and resolution, provides mass information for peak identification, excellent for detecting volatile impurities.[3] | Requires derivatization for polar analytes like amino alcohols, destructive to the sample, longer analysis time. | Confirming product identity, quantifying purity, and identifying volatile byproducts after workup. |
| ¹H NMR | Provides detailed structural information, quantitative, non-destructive, allows for tracking specific functional group transformations.[4][5] | Higher cost, requires deuterated solvents, may be difficult to interpret in complex crude mixtures. | Accurate determination of conversion rates, structural confirmation of product and intermediates. |
Q2: How do I effectively use Thin-Layer Chromatography (TLC) to monitor the reaction?
TLC is your first line of analysis. It provides a rapid "snapshot" of the reaction mixture, allowing you to visualize the disappearance of the starting nitrile and the appearance of the amine product.
Core Principle: The separation is based on polarity. The stationary phase (silica gel on the TLC plate) is very polar. The mobile phase (eluent) is a less polar solvent system. Less polar compounds travel further up the plate (higher Rf value), while more polar compounds interact more strongly with the silica and travel shorter distances (lower Rf value).
Step-by-Step Protocol for TLC Analysis:
-
Sample Preparation: Using a capillary tube, take a micro-sample from the reaction mixture. Dilute it in a small amount of a suitable solvent (e.g., ethyl acetate or methanol) in a separate vial.
-
Spotting: Spot the diluted sample onto the baseline of the TLC plate. It's crucial to also spot the starting material (1-cyanocyclopropanol) as a reference in a separate lane.
-
Development: Place the plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the baseline. Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front. Visualize the spots. Since the starting material and product have weak chromophores, you will need a visualization agent.
-
Potassium Permanganate (KMnO₄) Stain: This stain reacts with reducible functional groups, such as the alcohol in both the reactant and product, and the amine in the product. It will appear as yellow spots on a purple background.
-
Ninhydrin Stain: This is highly specific for primary and secondary amines. It will stain the this compound spot a characteristic purple or yellow color, making it easy to distinguish from the starting material.
-
Interpreting the Results:
-
Starting Material (1-cyanocyclopropanol): This is moderately polar. It will have a specific Rf value.
-
Product (this compound): This is significantly more polar due to the primary amine. It will appear as a new spot with a much lower Rf value, often close to the baseline.
-
Reaction Completion: The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.
Table 2: Recommended TLC Systems
| Mobile Phase (Eluent) System | Visualization Agent | Target Compounds |
| 70:30 Hexane:Ethyl Acetate | KMnO₄ Stain | Starting Material (1-cyanocyclopropanol) |
| 85:10:5 Dichloromethane:Methanol:Ammonium Hydroxide | Ninhydrin Stain, KMnO₄ Stain | Product (this compound) |
Q3: When should I use GC-MS and how do I prepare the sample?
GC-MS is best used for confirming the identity of the final product after the reaction workup and for identifying volatile byproducts. Due to the high polarity and hydrogen-bonding capacity of the amino alcohol, direct injection is often problematic, leading to poor peak shape and column degradation. Therefore, derivatization is necessary.
Step-by-Step Protocol for GC-MS Analysis (Post-Derivatization):
-
Sample Preparation: Take a small aliquot of the dried, crude product.
-
Derivatization: Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), in a suitable solvent like pyridine or acetonitrile. Gently heat the mixture (e.g., 60 °C for 30 minutes) to facilitate the reaction. This will convert the polar -OH and -NH₂ groups into less polar -OSi(CH₃)₃ and -NHSi(CH₃)₃ groups.
-
Injection: Inject the derivatized sample into the GC-MS.
-
Analysis: The derivatized product will be more volatile and elute from the GC column with a sharp peak. The mass spectrometer will provide a fragmentation pattern. The molecular ion peak corresponding to the derivatized product will confirm its formation.
Q4: How can ¹H NMR spectroscopy provide quantitative insights into the reaction progress?
¹H NMR is a powerful tool for obtaining unambiguous structural confirmation and for calculating the conversion rate.[6] You can monitor the reaction by observing the disappearance of proton signals unique to the starting material and the appearance of signals for the product.
Core Principle: The chemical environment of each proton in a molecule determines its resonance frequency (chemical shift). By integrating the area under these peaks, you can determine the relative ratio of protons, and thus the ratio of reactant to product.[5]
Step-by-Step Protocol for NMR Monitoring:
-
Sample Preparation: Withdraw an aliquot from the reaction mixture. Quench the reaction if necessary (e.g., by adding a small amount of water if using LiAlH₄). Extract the organic components and evaporate the solvent.
-
Dissolution: Dissolve the crude residue in a deuterated solvent, such as CDCl₃ or D₂O. Add a small amount of an internal standard with a known concentration and a simple, non-overlapping signal (e.g., tetramethylsilane - TMS).
-
Acquisition: Acquire the ¹H NMR spectrum.
-
Analysis: Identify the characteristic peaks for both the reactant and product. The highly shielded protons on the cyclopropane ring typically appear in a distinct upfield region of the spectrum.[7]
Table 3: Key ¹H NMR Signal Changes
| Compound | Key Proton Signal | Approximate Chemical Shift (ppm) | Expected Change |
| 1-cyanocyclopropanol | Cyclopropane protons (-CH₂-) | 0.8 - 1.5 (multiplets) | Disappearance |
| This compound | Cyclopropane protons (-CH₂-) | 0.4 - 1.0 (multiplets) | Appearance |
| This compound | Methylene protons (-CH₂-NH₂) | ~2.7 (singlet or doublet) | Appearance |
By comparing the integration of a product peak (e.g., the -CH₂-NH₂ signal at ~2.7 ppm) to a starting material peak, you can calculate the percentage conversion and determine if the reaction has reached completion.
Troubleshooting Guide: Addressing Common Issues
Even with careful planning, experimental challenges can arise. This section provides a logical framework for diagnosing and solving common problems.
Q1: My TLC shows the reaction has stalled. The starting material spot remains, and there are multiple new spots. What should I do?
This is a common issue indicating an incomplete reaction or the formation of side products.
Possible Causes:
-
Depleted Reagent: The reducing agent (e.g., LiAlH₄) may have been consumed by ambient moisture or other reactive species.
-
Inactive Catalyst: If using catalytic hydrogenation, the catalyst may be poisoned or inactive.
-
Low Temperature: The reaction temperature may be too low, resulting in slow kinetics.
-
Side Reactions: The strained cyclopropanol ring can be susceptible to ring-opening under harsh conditions (e.g., strongly acidic or basic pH), leading to byproducts.[8]
Troubleshooting Steps:
References
- 1. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. iris.unica.it [iris.unica.it]
- 3. researchgate.net [researchgate.net]
- 4. Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dbt.univr.it [dbt.univr.it]
- 6. researchgate.net [researchgate.net]
- 7. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Catalyst Poisoning in Reactions with 1-(Aminomethyl)cyclopropanol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(aminomethyl)cyclopropanol. This unique building block, containing both a strained cyclopropanol ring and a primary amine, offers exciting synthetic possibilities. However, these same functional groups present significant challenges in transition-metal-catalyzed reactions, with catalyst poisoning and deactivation being primary failure modes.
This guide is structured to provide not just solutions, but a foundational understanding of the underlying chemical principles. By diagnosing the root cause of an issue, you can develop robust and reproducible synthetic protocols.
Section 1: Frequently Asked Questions - Understanding the Core Issues
This section addresses the fundamental mechanisms behind the common catalyst poisoning issues encountered when using this compound.
Q1: Why is catalyst poisoning a frequent problem when using this compound?
A1: The structure of this compound contains two key functionalities that can independently or synergistically poison transition metal catalysts:
-
The Primary Aminomethyl Group: Primary amines are strong Lewis bases and potent ligands for many transition metals (e.g., Palladium, Rhodium, Copper). The nitrogen lone pair can irreversibly bind to the metal's active site, forming a stable, catalytically inactive complex.[1] This is a common deactivation pathway for catalysts used in cross-coupling reactions.[2][3] The basicity of the amine can also alter the reaction medium, potentially promoting undesirable side reactions.[4]
-
The Cyclopropanol Ring: This strained ring system is prone to catalytic ring-opening.[5] While this reactivity can be synthetically useful, it can also initiate unintended pathways that consume the catalyst or generate species that interfere with the desired catalytic cycle. For instance, oxidative ring-opening can generate β-keto radicals, which might lead to catalyst-consuming dimerization or polymerization.[6]
Q2: Which types of catalysts are most susceptible, and what are the primary deactivation mechanisms?
A2: Palladium catalysts, especially those in the +2 oxidation state (e.g., Pd(OAc)₂, PdCl₂), are particularly vulnerable. Two deactivation mechanisms are prevalent:
-
Mechanism A: Strong Ligand Binding (Poisoning): The primary amine can coordinate strongly to the palladium center. In some cases, the formation of a bis(amino)-palladium complex can occur, effectively removing the catalyst from the active cycle.[1] This is a classic case of catalyst poisoning by a substrate.
-
Mechanism B: Reductive Deactivation: The amine, often acting as a base in the reaction, can promote the reduction of the active Pd(II) species to inactive Pd(0) nanoparticles (palladium black).[7][8] This is a common observation in reactions involving amines and has been studied in detail.[7]
The interplay between these mechanisms is visualized in the diagram below.
Figure 1. Primary mechanisms for Palladium(II) catalyst deactivation by this compound.
Q3: Can the choice of ligand on the catalyst prevent this poisoning?
A3: Absolutely. The choice of ancillary ligand is critical. A well-chosen ligand can modulate the electronic properties and steric environment of the metal center to disfavor binding of the aminomethyl group.
-
Sterically Hindered Ligands: Bulky ligands (e.g., Buchwald-type biaryl phosphines) can create a crowded coordination sphere around the metal, making it more difficult for the substrate's amine group to bind strongly enough to cause poisoning.
-
Electronically Matched Ligands: Ligands that form a more stable bond with the metal than the amine can prevent displacement. Recently, thioether-based ligands have shown remarkable efficacy in preventing amine and heterocycle poisoning in palladium-catalyzed C-H functionalization reactions.[3]
Q4: My reaction starts but then stalls. Is this related to the cyclopropanol ring opening?
A4: It's a strong possibility. The initial catalytic turnover might proceed as expected, but the ring-opening of the cyclopropanol moiety, either in the starting material or the product, can generate intermediates that interfere with the catalyst. For example, in copper-catalyzed reactions, ring-opening can generate a β-alkyl radical or a copper-homoenolate.[5] If these intermediates are not efficiently trapped by the desired reaction partner, they can engage in side reactions, such as forming α,β-unsaturated enones, which can themselves polymerize or deactivate the catalyst.[5]
Section 2: Troubleshooting Guide - From Diagnosis to Solution
This guide provides a systematic approach to troubleshooting common experimental failures.
Issue 1: Reaction Stalls or Fails to Reach Completion
This is the most common issue, often pointing directly to catalyst deactivation.
-
Diagnostic Step:
-
Set up a control reaction using a similar substrate that lacks the primary amine, for example, (1-hydroxymethyl)cyclopropanol.
-
Run both reactions in parallel under identical conditions.
-
Monitor the reactions by TLC, GC, or LCMS.
-
-
Interpreting the Results:
-
If the control reaction proceeds smoothly while the amine-containing reaction stalls, the primary amine is the culprit.
-
If both reactions stall, the issue may be related to the cyclopropanol core, reagent purity, or general reaction conditions.
-
Troubleshooting Flowchart
Figure 2. Troubleshooting workflow for a stalled reaction involving this compound.
Issue 2: Inconsistent Results and Poor Reproducibility
Batch-to-batch inconsistency often points to variable levels of impurities that act as catalyst poisons.
-
Possible Cause: Trace impurities in this compound, solvents, or other reagents. Sulfur or other nitrogen-containing compounds are common culprits.[9][10]
-
Solution: Implement a Feed Purification Protocol.
-
Reagent Purity: Ensure the this compound is of high purity. Consider recrystallization or column chromatography if necessary.
-
Solvent Quality: Use high-purity, anhydrous solvents. Passing solvents through a column of activated alumina can remove trace water and other polar impurities.
-
Inert Atmosphere: Rigorously maintain an inert atmosphere (Nitrogen or Argon) to prevent the introduction of oxygen or moisture, which can also contribute to catalyst degradation.[11]
-
Issue 3: Low Yield with Formation of a Dark Precipitate (e.g., Palladium Black)
This is a clear visual indicator of catalyst reduction, a common deactivation pathway for Pd(II) catalysts.[7][8]
-
Possible Cause: The amine functionality, acting as a base, is promoting the reduction of the active Pd(II) catalyst to inactive Pd(0) metal.
-
Solution: Add a Stoichiometric Re-oxidant.
-
For Pd(II) catalyzed reactions, the addition of an additive like benzoquinone (BQ) can intercept and re-oxidize the transient Pd(0) species back to the active Pd(II) state, preventing the formation of palladium black and keeping the catalyst in the cycle.[7][8] See Protocol 2 for a general procedure.
-
Table 1: Effect of Additives on a Hypothetical Pd(II)-Catalyzed Arylation
| Entry | Additive (1.2 equiv) | Observation | Yield (%) |
| 1 | None | Reaction stalled, black ppt. formed | 15% |
| 2 | Benzoquinone (BQ) | Homogeneous solution, complete conversion | 85% |
| 3 | TEMPO | Some improvement, minor ppt. | 45% |
| 4 | K₂CO₃ | Faster initial rate, then stall & ppt. | 20% |
Data is illustrative and demonstrates the principle of using a re-oxidant to mitigate catalyst reduction.
Section 3: Key Experimental Protocols
These protocols provide a starting point for diagnosing and solving the issues discussed above. Always consult the primary literature for reaction-specific parameters.
Protocol 1: General Procedure for Mitigating Pd(II) Reduction using Benzoquinone (BQ)
This protocol is adapted from findings on preventing amine-promoted catalyst reduction.[7][8]
-
Glassware Preparation: To a dry, oven-baked flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), the chosen ligand (if applicable), and 1,4-benzoquinone (1.1 - 1.5 equivalents relative to the limiting reagent).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Reagent Addition: Add the solvent, followed by the aryl halide (or other coupling partner).
-
Substrate Addition: Add the this compound, followed by the base.
-
Reaction: Heat the reaction to the desired temperature and monitor by TLC or LCMS until completion.
-
Workup: Upon completion, cool the reaction, dilute with a suitable organic solvent, and proceed with a standard aqueous workup. The excess BQ and its reduced form (hydroquinone) can typically be removed during chromatography.
Causality Note: BQ acts as a sacrificial oxidant. It is more easily reduced by any transient Pd(0) species than the aryl halide, thus regenerating the active Pd(II) catalyst and preventing the irreversible aggregation into nanoparticles.[8]
Protocol 2: Pre-treatment of Amine Reagent via Salt Formation
Temporarily masking the amine's basicity and nucleophilicity can sometimes prevent poisoning.
-
Salt Formation: In a separate flask, dissolve this compound (1.0 equiv) in a suitable solvent (e.g., diethyl ether, DCM).
-
Add a solution of HCl in a non-coordinating solvent (e.g., 1M HCl in ether, 1.0 equiv) dropwise at 0 °C.
-
Stir for 30 minutes. The hydrochloride salt will typically precipitate.
-
Isolation: Isolate the salt by filtration, wash with cold solvent, and dry under vacuum.
-
Reaction Setup: Use the pre-formed hydrochloride salt in your catalytic reaction. The required base in the reaction will liberate the free amine in situ.
Causality Note: By introducing the amine as its salt, its initial concentration in the free-base form is kept very low, determined by the equilibrium with the main reaction base. This can minimize direct, rapid poisoning of the catalyst at the start of the reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Catalytic Reactions at Amine-Stabilized and Ligand-Free Platinum Nanoparticles Supported on Titania During Hydrogenation of Alkenes and Aldehydes [jove.com]
- 3. General solution to amine and heterocycle poisoning during C–H alkenylation, arylation, and carbonylation using thioether-palladium catalysis [morressier.com]
- 4. A Highly Efficient Aromatic Amine Ligand/Copper(I) Chloride Catalyst System for the Synthesis of Poly(2,6-dimethyl-1,4-phenylene ether) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalytic Cyclopropanol Ring Opening for Divergent Syntheses of γ-Butyrolactones and δ-Ketoesters Containing All-Carbon Quaternary Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radical Cyclopropanol Ring Opening Initiated Tandem Cyclizations for Efficient Synthesis of Phenanthridines and Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Catalyst Poisoning Mitigation → Term [energy.sustainability-directory.com]
- 10. benchchem.com [benchchem.com]
- 11. Troubleshooting [chem.rochester.edu]
Managing exothermic reactions in 1-(Aminomethyl)cyclopropanol synthesis
Welcome to the technical support center for the synthesis of 1-(Aminomethyl)cyclopropanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing the exothermic events inherent in this synthesis. Our goal is to ensure both the safety of your experiment and the integrity of your product through a deep understanding of the reaction's causality.
The synthesis of this compound, a valuable building block in medicinal chemistry, typically involves the reaction of a cyclopropanone equivalent with an amine source, such as ammonia. The primary thermal hazard arises from the nucleophilic addition of the amine to the highly strained three-membered ring of cyclopropanone. This reaction forms a hemiaminal intermediate, and the release of significant ring-strain energy makes this step highly exothermic.[1] Improper management of this exotherm can lead to a thermal runaway, solvent boiling, pressure buildup, and decomposition of the desired product.
This guide provides practical, question-and-answer-based troubleshooting and frequently asked questions to help you navigate this challenging synthesis safely and effectively.
Troubleshooting Guide: Managing Acute Exothermic Events
This section addresses specific issues that can arise during the reaction. The immediate goal is to bring the reaction under control safely.
Scenario 1: Rapid, Uncontrolled Temperature Spike During Amine Addition
Question: I've just started the slow addition of my ammonia solution to the cyclopropanone equivalent, and the internal temperature is rising much faster than anticipated, exceeding my set limit. What should I do?
Answer:
A rapid temperature increase indicates that the rate of heat generation is exceeding the rate of heat removal. Immediate and calm action is required to prevent a runaway reaction.
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of the amine solution. This is the most critical first step to stop feeding the exothermic reaction.
-
Enhance Cooling: Ensure your cooling bath is at its maximum capacity. If using an ice bath, add more ice and salt to lower the temperature further. For jacketed reactors, ensure the cooling fluid is circulating at the maximum rate and lowest set temperature.
-
Increase Stirring Rate: If safe to do so, increase the stirring speed. This improves heat transfer from the reaction mixture to the vessel walls and into the cooling bath, helping to dissipate heat more efficiently and prevent the formation of localized hot spots.
-
Emergency Quench (Last Resort): If the temperature continues to rise uncontrollably and approaches the solvent's boiling point, a pre-prepared, cold, and inert quenching agent should be added. A suitable quench for this reaction would be a cold, non-reactive solvent like toluene or THF, which can dilute the reactants and absorb a significant amount of heat. This should only be performed if you have a pre-validated quenching protocol.
Follow-Up Actions & Root Cause Analysis:
-
Review Addition Rate: The most likely cause is that the amine was added too quickly. Once the reaction is stable, re-evaluate and significantly slow down the addition rate. Using a syringe pump for precise, slow addition is highly recommended.
-
Check Reactant Concentrations: High concentrations of either reactant will lead to a faster reaction rate and more intense heat evolution. Consider diluting the cyclopropanone solution or the amine solution.
-
Verify Cooling Efficiency: Was the cooling bath making good contact with the reaction flask? Is the heat transfer fluid appropriate for the target temperature? Ensure your cooling setup is adequate for the scale of the reaction.
Scenario 2: Reaction Temperature Stalls, Then Spikes Suddenly
Question: The reaction showed no temperature increase for the first 10 minutes of amine addition (an induction period), but then the temperature shot up very quickly. What happened and how can I prevent this?
Answer:
This behavior is characteristic of an induction period followed by a rapid, auto-accelerating reaction. The initial lack of temperature change can give a false sense of security.
Causality:
The induction period may be due to several factors, such as the need to consume trace inhibitors, or a slow initiation phase. During this time, the amine reagent you are adding is accumulating in the reactor without reacting. Once the reaction initiates, the now-high concentration of the unreacted amine reacts very rapidly, causing a significant and dangerous exotherm.
Prevention Strategy:
-
Confirm Reaction Initiation: Do not continue to add the amine if you do not see a corresponding, controlled temperature increase. A small, controlled exotherm is your confirmation that the reaction is proceeding as expected.
-
"Priming" the Reaction: Add a very small amount (e.g., 1-2% of the total) of the amine solution and wait for a slight temperature rise (e.g., 1-2 °C) before proceeding with the rest of the addition. This confirms the reaction is active before you add a large amount of the limiting reagent.
-
Maintain Diligence: Never assume the reaction is not working if you don't see an immediate exotherm. Treat the system as live and potentially hazardous throughout the addition process.
Frequently Asked Questions (FAQs)
This section provides answers to common questions about the principles and best practices for this synthesis.
Q1: What is the fundamental chemical reason for the exotherm in this synthesis?
A1: The primary driver of the exotherm is the high degree of ring strain in the cyclopropanone starting material. A cyclopropane ring has C-C-C bond angles of 60°, a significant deviation from the ideal sp³ bond angle of 109.5°. This strain stores a large amount of potential energy. When a nucleophile, in this case, the amine, attacks the carbonyl carbon, the ring opens to form a more stable, less strained hemiaminal intermediate. The reaction is thermodynamically favorable, and the excess energy stored in the ring strain is released as heat, resulting in a strong exothermic event.[1]
Q2: What are the critical parameters I need to control for a safe reaction?
A2: The three most critical parameters are Temperature, Addition Rate, and Concentration.
| Parameter | Importance | Recommended Best Practices |
| Internal Reaction Temperature | Prevents side reactions, product decomposition, and thermal runaway. | Maintain a low temperature, typically between -10 °C and 10 °C. Use a calibrated thermometer placed directly in the reaction mixture. |
| Amine Addition Rate | Directly controls the rate of heat generation. | Use a syringe pump for a slow, steady, and controllable addition. The rate should be set so that the cooling system can easily manage the heat output, keeping the internal temperature stable. |
| Reactant Concentration | Affects reaction kinetics and the total energy released per unit volume. | Work with reasonably dilute solutions (e.g., 0.5-1.0 M). This provides a larger thermal mass to absorb the heat generated. |
Q3: How should I design my experimental setup for maximum safety?
A3: Your setup should prioritize efficient heat removal and continuous monitoring.
-
Reaction Vessel: Use a round-bottom flask or a jacketed reactor that allows for maximum surface area contact with the cooling medium. Avoid flat-bottomed vessels.
-
Cooling: For lab scale, an ice-salt (-10 to -20 °C) or a dry ice/acetone (-78 °C) bath is effective. For larger scales, a circulating cryocooler is essential.
-
Stirring: Use a powerful overhead stirrer with a properly sized stir paddle to ensure efficient mixing and heat distribution. A magnetic stir bar may not be sufficient for larger volumes.
-
Monitoring: Always monitor the internal reaction temperature with a thermocouple or thermometer. An independent temperature probe in the cooling bath is also recommended.
Q4: What are the risks associated with scaling up this reaction?
A4: Scaling up exothermic reactions is non-linear and presents significant challenges. The key issue is the surface-area-to-volume ratio. As you increase the volume of a reactor, its volume increases by the cube of its radius (r³), but its surface area (for heat exchange) only increases by the square of its radius (r²). This means that larger reactors are inherently less efficient at dissipating heat. A reaction that is easily controlled at a 1 L scale can become a dangerous runaway at a 50 L scale. Professional process safety evaluation, including reaction calorimetry, is essential before attempting a significant scale-up.
Workflow for Managing a Thermal Event
The following diagram outlines the decision-making process when faced with a deviation from the target reaction temperature.
References
Technical Support Center: Recrystallization of 1-(Aminomethyl)cyclopropanol
Welcome to the technical support guide for the purification of 1-(Aminomethyl)cyclopropanol (CAS No. 74592-33-9). This document is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshooting for obtaining high-purity material through recrystallization. As a Senior Application Scientist, my goal is to explain not just the steps, but the causality behind them, ensuring a robust and reproducible purification process.
Section 1: Foundational Knowledge & Compound Properties
Before attempting a recrystallization, understanding the physicochemical properties of your compound is critical. This compound is a small, polar molecule with key features that dictate solvent choice.
-
Key Functional Groups: Primary amine, tertiary alcohol. These groups allow for strong hydrogen bonding.[1][2][3]
-
Polarity: High. It has a low LogP (-0.53 to -1) and a topological polar surface area (TPSA) of 46.2 Ų.[2][3]
-
Solubility: It is readily soluble in water (804 g/L at 25 °C).[1] Its high polarity suggests good solubility in polar protic solvents (like alcohols) and poor solubility in non-polar solvents (like hexanes).
-
Physical Form: Can present as a solid or semi-solid.[4]
-
Boiling Point: ~154 °C[5]
FAQ: How do I select the right solvent system?
Answer: The ideal recrystallization solvent is one where your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[7] Given the high polarity of this compound, a single solvent is unlikely to be perfect. Water is unsuitable because the compound is too soluble even at room temperature.[1] Non-polar solvents like hexane will likely not dissolve the compound even when hot.
Therefore, a mixed solvent system is the most logical approach.[8][9] This involves a "solvent" in which the compound is soluble (e.g., a polar alcohol like isopropanol or ethanol) and an "anti-solvent" in which it is insoluble (e.g., a non-polar hydrocarbon like toluene or hexane).[9] The goal is to dissolve the compound in a minimal amount of the hot "solvent" and then add the "anti-solvent" until the solution becomes cloudy (the saturation point), then clarify with a drop of the "solvent" before cooling.[10]
| Solvent Class | Recommended Examples | Role | Rationale & Causality |
| Primary (Soluble) | Isopropanol (IPA), Ethanol | Good Solvent | The alcohol functional groups have similar polarity and hydrogen-bonding capabilities to the target molecule, promoting dissolution at elevated temperatures.[11] |
| Secondary (Insoluble) | Toluene, Hexane, Heptane | Anti-Solvent | These non-polar solvents will drastically reduce the solubility of the highly polar target molecule, inducing precipitation upon cooling.[12] |
| To Avoid (Single Use) | Water, Dichloromethane | Poor Selectivity | The compound is too soluble in water for good recovery.[1] Chlorinated solvents may react with the primary amine. |
Section 2: Recommended Recrystallization Protocol
This protocol is a recommended starting point based on the physicochemical properties of this compound.
Step-by-Step Methodology
-
Solvent Selection: Begin with an Isopropanol/Toluene or Isopropanol/Heptane system.
-
Dissolution:
-
Place the crude this compound in an appropriately sized Erlenmeyer flask with a stir bar.
-
Add a minimal amount of hot isopropanol (start with 2-3 mL per gram of crude material) and bring the mixture to a gentle boil while stirring.
-
Continue adding hot isopropanol dropwise until the solid just dissolves completely. Causality: Using the absolute minimum amount of hot solvent is crucial for maximizing yield. Excess solvent will keep more of your product dissolved in the mother liquor upon cooling.[6]
-
-
Hot Filtration (Optional but Recommended):
-
If any insoluble impurities are visible (e.g., dust, inorganic salts), perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. Causality: This step removes impurities that do not dissolve and must be done quickly to prevent premature crystallization in the funnel.[8]
-
-
Induce Saturation:
-
Bring the clear solution back to a boil.
-
Slowly add the anti-solvent (e.g., Toluene) dropwise until you observe persistent cloudiness (turbidity).
-
Add 1-2 drops of hot isopropanol to re-dissolve the precipitate and make the solution clear again. The solution is now saturated.
-
-
Crystallization (Slow Cooling):
-
Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature on an insulated surface (e.g., a cork ring or wood block).[6]
-
Causality: Slow cooling is the most critical step for forming large, pure crystals. It allows the molecules to selectively build a crystal lattice, excluding impurities. Rapid cooling ("crashing out") traps impurities and solvent within a less-ordered solid.[6][7]
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration (Büchner funnel).
-
Wash the crystals with a small amount of ice-cold anti-solvent to remove any residual soluble impurities from the crystal surfaces.
-
-
Drying:
-
Dry the purified crystals under a vacuum to remove all residual solvent. The final product should be a dry, crystalline solid.
-
Recrystallization Workflow Diagram
Caption: General workflow for mixed-solvent recrystallization.
Section 3: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the recrystallization of polar amino alcohols.
Problem: My compound "oiled out" instead of forming crystals.
Q: I see liquid droplets or a gooey substance forming as the solution cools. What happened and how do I fix it?
A: This is called "oiling out." It occurs when the compound comes out of solution at a temperature that is above its melting point.[6] Because the compound is still a liquid, it often dissolves impurities very effectively, defeating the purpose of recrystallization.[8][13] When this liquid finally solidifies, it tends to form an impure, amorphous glass rather than pure crystals.[6]
Causes & Solutions:
-
Cause: The solution is too concentrated, or the boiling point of the solvent system is too high.
-
Solution: Re-heat the mixture until the oil redissolves. Add more of the "good" solvent (e.g., isopropanol) to make the solution more dilute.[6] This lowers the saturation temperature. Then, attempt to cool again.
-
-
Cause: The compound is highly impure, leading to a significant melting point depression.[6][10]
-
Solution: If diluting the solvent doesn't work, remove the solvent under vacuum and attempt purification by another method first (e.g., a short silica plug with a basic eluent) before trying recrystallization again.
-
-
Cause: The rate of cooling is too fast.
-
Solution: Insulate the flask (e.g., wrap it in glass wool or towels) to ensure a very slow cooling rate.[6]
-
Problem: I am not getting any crystals to form.
Q: My solution has cooled completely, but it remains clear. What should I do?
A: This indicates the solution is not supersaturated, likely because too much solvent was used.
Causes & Solutions:
-
Cause: Excessive solvent was added during the dissolution step.
-
Solution: Gently heat the flask to boil off some of the solvent (10-20% of the volume) and then allow it to cool again.[6]
-
-
Cause: The nucleation of crystals has not been initiated.
-
Solution 1 (Scratching): Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections in the glass provide a surface for crystals to begin forming.[6][8]
-
Solution 2 (Seeding): If you have a small amount of pure, solid product, add a single tiny crystal to the cold solution. This "seed" will act as a template for further crystal growth.[6][8]
-
Problem: My final yield is very low.
Q: I recovered very little product after filtration. How can I improve this?
A: Low yield is a common and frustrating issue, typically related to solvent volumes or premature filtration.
Causes & Solutions:
-
Cause: Too much solvent was used, and a large amount of the product remains dissolved in the mother liquor.[6]
-
Solution: Before discarding the filtrate, test it by dipping a glass rod in and letting the solvent evaporate. If a significant solid residue forms, your product is still in solution.[6] You can try to recover a "second crop" of crystals by boiling off more solvent from the filtrate and re-cooling.
-
-
Cause: The solution was not cooled sufficiently before filtration.
-
Solution: Ensure the flask has spent adequate time (at least 30-60 minutes) in an ice bath to minimize the solubility of the product.
-
-
Cause: The crystals were washed with room-temperature solvent.
-
Solution: Always use ice-cold washing solvent, and use it sparingly. Warm solvent will dissolve some of your product from the filter paper.
-
Troubleshooting Decision Tree
Caption: Decision tree for common recrystallization problems.
Section 4: Purity Assessment
FAQ: How do I know if my recrystallization was successful?
Answer: You must validate the purity of your final product.
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C). Impure compounds exhibit a broad and depressed melting point range. Compare your experimental value to the literature value if available.
-
Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product side-by-side on a TLC plate. A successful purification should result in a single, clean spot for your product, with impurity spots present in the crude lane having disappeared or significantly diminished in the purified lane.
-
Spectroscopic Analysis (NMR, LC-MS): For definitive proof of identity and purity, techniques like ¹H NMR, ¹³C NMR, or LC-MS should be employed.
References
- 1. Page loading... [guidechem.com]
- 2. chemscene.com [chemscene.com]
- 3. angenechemical.com [angenechemical.com]
- 4. This compound | 74592-33-9 [sigmaaldrich.com]
- 5. Cas 74592-33-9,1-(AMINOMETHYL)-CYCLOPROPANOL | lookchem [lookchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. edu.rsc.org [edu.rsc.org]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. reddit.com [reddit.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mt.com [mt.com]
Validation & Comparative
A Comparative Guide to Chiral Amino Alcohols in Asymmetric Synthesis: A Focused Look at 1-(Aminomethyl)cyclopropanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Indispensable Role of Chiral Amino Alcohols in Asymmetric Catalysis
Chiral amino alcohols are a foundational class of ligands in modern asymmetric catalysis, pivotal in the synthesis of enantiomerically pure compounds for the pharmaceutical and fine chemical industries.[1][2] These bidentate ligands, featuring both a Lewis basic amino group and a hydroxyl group, coordinate to a metal center, creating a chiral environment that dictates the stereochemical outcome of a reaction.[2] The efficacy of these ligands is rooted in their ability to form stable chelate complexes with metal catalysts, which restricts the conformational flexibility of the catalytic complex and creates a well-defined chiral pocket around the active site. This steric and electronic influence guides the approach of the substrate, leading to the preferential formation of one enantiomer.
One of the most well-established applications for this class of ligands is the catalytic enantioselective addition of diethylzinc to aldehydes, a reaction celebrated for its high yields and exceptional enantioselectivities in producing chiral secondary alcohols.[2] The performance of different amino alcohol ligands in this benchmark reaction serves as a valuable tool for comparative analysis.
This guide provides a comparative overview of several prominent chiral amino alcohols in the context of asymmetric synthesis. It will delve into the performance of established ligands and explore the unique structural aspects of 1-(aminomethyl)cyclopropanol, a less-documented but structurally intriguing alternative.
Established Chiral Amino Alcohols: A Performance Benchmark
A variety of chiral amino alcohols have been developed and successfully applied in asymmetric synthesis. Their effectiveness is often evaluated in benchmark reactions like the enantioselective addition of diethylzinc to benzaldehyde. The following table summarizes the performance of several representative chiral amino alcohol ligands in this reaction, showcasing the high levels of enantioselectivity that can be achieved.
| Chiral Amino Alcohol Ligand | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | ee (%) | Configuration |
| (-)-DAIB | 2 | 0 | 2 | 97 | 98 | (S) |
| (1R,2S)-N-Pyrrolidinyl norephedrine | 2 | 0 | 6 | 95 | 94 | (R) |
| (1S,2R)-2-(N-Morpholino)-1,2-dicyclohexylethanol | Not Specified | Room Temp | Not Specified | High | up to 99 | Not Specified |
| N-Phenylfluorenyl β-amino alcohols | Not Specified | Not Specified | Not Specified | High | up to 97 | Not Specified |
| Carbohydrate-derived β-amino alcohols | 20 | 0 | 3 | up to 100 | up to 96 | Not Specified |
This table presents a selection of data from various sources for comparative purposes. Reaction conditions and methods for determining yield and ee% may vary between studies.[1][3][4][5]
This compound: A Structurally Unique Ligand
The synthesis of enantiopure cyclopropylmethylamines, the parent structure of this compound, has been a subject of interest, with methods like palladium(II)-catalyzed enantioselective C-H arylation being developed.[1][3][6][7][8] These methods allow for the creation of chiral centers on the cyclopropane ring with high enantioselectivity.
Mechanism of Stereocontrol: A Generalized View
The stereochemical outcome of reactions catalyzed by chiral amino alcohol-metal complexes is determined by the specific geometry of the transition state. In the case of the addition of diethylzinc to aldehydes, the chiral amino alcohol first reacts with diethylzinc to form a zinc alkoxide. This complex then coordinates with the aldehyde, creating a rigid, chiral transition state that directs the delivery of the ethyl group to one face of the aldehyde.
Caption: Generalized catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde catalyzed by a chiral amino alcohol.
Experimental Protocols: A Representative Procedure
The following is a generalized experimental protocol for the enantioselective addition of diethylzinc to benzaldehyde, based on common procedures found in the literature.[4]
Materials:
-
Chiral amino alcohol ligand (e.g., 0.1 mmol)
-
Anhydrous toluene (10 mL)
-
Diethylzinc (1.0 M solution in hexanes, 2.0 mmol)
-
Freshly distilled benzaldehyde (1.0 mmol)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral amino alcohol ligand.
-
Add anhydrous toluene and stir until the ligand is completely dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the diethylzinc solution dropwise to the stirred solution.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the active catalyst complex.
-
Add freshly distilled benzaldehyde dropwise to the reaction mixture.
-
Continue stirring the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the chiral secondary alcohol.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Caption: A typical experimental workflow for the enantioselective addition of diethylzinc to benzaldehyde.
Conclusion and Future Outlook
Chiral amino alcohols are undeniably a powerful and versatile class of ligands for asymmetric catalysis. While established ligands consistently deliver high enantioselectivities in benchmark reactions, the exploration of novel structural motifs remains a key driver of innovation in the field.
This compound, with its unique conformational constraints, represents an intriguing candidate for a chiral ligand. Although direct comparative data in widely studied reactions is currently lacking, its successful application in other areas of asymmetric synthesis suggests potential. Future research involving the systematic evaluation of this compound and its derivatives in a range of asymmetric transformations, alongside established ligands, is necessary to fully elucidate its performance profile and potential advantages. Such studies would not only broaden the toolkit of synthetic chemists but also deepen our understanding of the subtle structure-activity relationships that govern enantioselective catalysis.
References
- 1. An Amino Alcohol Ligand for Highly Enantioselecitve Addition of Organozinc Reagents to Aldehydes: Serendipity Rules [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes [digibug.ugr.es]
- 6. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. An amino alcohol ligand for highly enantioselective addition of organozinc reagents to aldehydes: serendipity rules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. digibug.ugr.es [digibug.ugr.es]
The Untapped Potential of 1-(Aminomethyl)cyclopropanol: A Comparative Guide to a Novel Chiral Ligand Scaffold
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the quest for novel, efficient, and readily accessible chiral ligands is a perpetual endeavor. These molecular architects are the cornerstone of stereoselective synthesis, enabling the production of enantiomerically pure compounds vital to the pharmaceutical and fine chemical industries. Within the diverse family of chiral ligands, amino alcohols have established themselves as a privileged class, owing to their robust performance and synthetic accessibility. This guide delves into the unique structural attributes of a lesser-explored member of this family, 1-(Aminomethyl)cyclopropanol , and provides a comparative analysis against established chiral ligands. While direct experimental performance data for this specific ligand in benchmark asymmetric reactions is not yet prevalent in published literature, this guide will offer a comprehensive overview of its synthesis, structural features, and potential efficacy based on well-understood principles of asymmetric induction and comparison with structurally related, high-performing ligands.
The Significance of Chirality and the Role of Chiral Ligands
Chirality is a fundamental property of molecules that has profound implications in pharmacology and materials science. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit vastly different biological activities. Consequently, the ability to selectively synthesize a single enantiomer is of paramount importance in drug development. Chiral ligands, when complexed with a metal center, create a chiral environment that directs the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer. The efficacy of a chiral ligand is typically evaluated by the enantiomeric excess (e.e.) and the overall yield of the desired product in a given transformation.
This compound: A Profile
This compound is a structurally intriguing molecule featuring a rigid cyclopropane ring substituted with both an aminomethyl and a hydroxyl group. This unique combination of a primary amino alcohol functionality with a constrained cyclopropyl backbone sets it apart from more conventional acyclic and cyclic chiral ligands.
Synthesis of this compound
The synthesis of this compound can be achieved through several routes. One notable method involves the hydroxymethylation of aminocyclopropane derivatives. This multi-step synthesis typically includes the formation of aminomethylated cyclopropane intermediates followed by the introduction of the hydroxyl group[1]. Another established method involves the saponification of 1-acylamino-cyclopropane carboxylic acid esters, which are accessible from the reaction of α-acylamino-acrylic acid esters with diazomethane to form pyrazolines, followed by pyrolysis[1].
A Comparative Analysis: Structural Insights and Potential Efficacy
In the absence of direct experimental data for this compound in a benchmark reaction, we can infer its potential performance by comparing its structural features to those of well-established chiral amino alcohol ligands. The enantioselective addition of diethylzinc to benzaldehyde is a classic and extensively studied reaction used to evaluate the effectiveness of new chiral ligands.
Table 1: Performance of Representative Chiral Amino Alcohol Ligands in the Enantioselective Addition of Diethylzinc to Benzaldehyde
| Ligand | Structure | Yield (%) | e.e. (%) | Configuration | Reference |
| (-)-DAIB (3,3-dimethyl-1,5-dioxa-8-azaspiro[5.5]undecan-8-yl)methanol | Image of (-)-DAIB structure | 97 | 98 | (S) | [2] |
| (1R,2S)-N,N-dimethyl-2-amino-1-phenylpropan-1-ol | Image of (1R,2S)-N,N-dimethyl-2-amino-1-phenylpropan-1-ol structure | 95 | 92 | (R) | |
| (1S,2R)-1-Amino-2-indanol | Image of (1S,2R)-1-Amino-2-indanol structure | >95 | 99 | (R) | [3] |
| This compound (Hypothetical) | Image of this compound structure | N/A | N/A | N/A |
Key Structural Features and Their Implications for Catalysis:
-
Rigid Cyclopropane Backbone: The cyclopropane ring in this compound imparts significant conformational rigidity. This is a highly desirable trait in a chiral ligand as it reduces the number of possible transition states, often leading to higher enantioselectivity[4][5]. In contrast, more flexible acyclic ligands can adopt multiple conformations, potentially leading to lower stereocontrol.
-
Chelating Amino Alcohol Moiety: The vicinal amino and hydroxyl groups are ideally positioned for bidentate chelation to a metal center. This chelation is a crucial aspect of catalysis, as it forms a well-defined chiral pocket around the metal's active site, thereby influencing the facial selectivity of the approaching substrate[3].
-
Primary Amine: The presence of a primary amine offers a site for potential derivatization. This allows for the facile introduction of various substituents to tune the steric and electronic properties of the ligand, a common strategy for optimizing ligand performance for a specific reaction.
Comparison with Other Cyclopropane-Based Ligands:
The incorporation of a cyclopropane ring into chiral ligand scaffolds has been shown to be a successful strategy for achieving high enantioselectivity in various reactions, including palladium-catalyzed allylic alkylations and Heck reactions[4][6][7]. These ligands benefit from the conformational rigidity and unique stereoelectronic properties of the cyclopropane ring[5]. While this compound is a simple amino alcohol, more complex cyclopropane-based ligands like phosphanyl-oxazolines (PHOX) have demonstrated excellent performance, achieving high enantioselectivities by leveraging the rigid cyclopropyl backbone to create a highly selective catalytic system[4][7]. The potential of this compound lies in its simplicity and modularity, offering a fundamental and tunable cyclopropane-based scaffold.
Experimental Protocol: A Blueprint for Efficacy Evaluation
To ascertain the catalytic efficacy of this compound, a standardized experimental protocol is essential. The enantioselective addition of diethylzinc to benzaldehyde serves as an excellent benchmark reaction.
General Procedure for the Enantioselective Addition of Diethylzinc to Benzaldehyde:
Materials:
-
Chiral ligand (e.g., this compound)
-
Anhydrous Toluene
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral amino alcohol ligand (0.1 mmol) in anhydrous toluene (5 mL).
-
To the stirred solution, add diethylzinc (1.0 M in hexanes, 2.2 mmol) dropwise at 0 °C.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture at 0 °C.
-
Continue stirring at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Allow the mixture to warm to room temperature and extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the yield and enantiomeric excess of the resulting 1-phenyl-1-propanol by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).
dot
Caption: Workflow for evaluating a chiral ligand in the enantioselective addition of diethylzinc to benzaldehyde.
Proposed Catalytic Cycle
The catalytic cycle for the amino alcohol-mediated addition of diethylzinc to an aldehyde is believed to involve the formation of a dimeric zinc complex. The chiral ligand breaks this dimer to form a monomeric chiral zinc alkoxide complex. This complex then coordinates with the aldehyde, and the ethyl group is transferred from the zinc to the aldehyde in a stereocontrolled manner through a six-membered ring transition state.
dot dot digraph "Catalytic Cycle" { graph [fontname="Helvetica", fontsize=10]; node [shape=ellipse, style=filled, fontname="Helvetica", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#4285F4"];
Et2Zn [label="Et2Zn Dimer"]; Ligand [label="Chiral Ligand (L)", fillcolor="#FBBC05"]; Monomer [label="Chiral Zn-Ligand\nComplex (LZnEt)"]; Aldehyde [label="Aldehyde (RCHO)", fillcolor="#EA4335"]; TransitionState [label="Six-membered\nTransition State", shape=box, style=dashed, fillcolor="#E8F0FE"]; ProductComplex [label="Product-Zn Complex"]; Product [label="Chiral Alcohol", fillcolor="#34A853"];
Et2Zn -> Monomer [label="+ 2 L*"]; Monomer -> TransitionState [label="+ RCHO"]; Aldehyde -> TransitionState; TransitionState -> ProductComplex [label="Et transfer"]; ProductComplex -> Monomer [label="- Product"]; ProductComplex -> Product; }
References
- 1. mdpi.com [mdpi.com]
- 2. Stereoselective synthesis of β-hydroxy enamines, aminocyclopropanes, and 1,3-amino alcohols via asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of nitrogen substituted cyclopropanes - Patent 2589587 [data.epo.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enantioselective addition of diethylzinc to benzaldehyde catalyzed by a small amount of chiral 2-amino-1-alcohols | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. chemscene.com [chemscene.com]
A Researcher's Guide to Validating the Structure of 1-(Aminomethyl)cyclopropanol Using 2D NMR Techniques
In the landscape of modern drug discovery and development, the unequivocal structural confirmation of novel chemical entities is a cornerstone of success. Small, conformationally constrained molecules like 1-(Aminomethyl)cyclopropanol are valuable building blocks, yet their unique architecture can present challenges for routine structural analysis.[1][2] This guide provides an in-depth, practical comparison of 2D Nuclear Magnetic Resonance (NMR) techniques, demonstrating their collective power to unambiguously validate the structure of this compound, a task where 1D NMR alone may fall short.
The Challenge: Beyond the Obvious in 1D NMR
This compound possesses a compact C₄H₉NO formula, but its structure contains several key features that demand rigorous confirmation: the three-membered cyclopropane ring, a quaternary carbon (C1), and the precise connectivity of the aminomethyl (-CH₂NH₂) and hydroxyl (-OH) groups to this carbon.[1]
A standard 1D ¹H NMR spectrum would likely show complex overlapping signals for the cyclopropyl protons, which are known for their unusually shielded (upfield) chemical shifts due to the ring's unique electronic properties.[3][4][5] Furthermore, while a ¹³C NMR spectrum would show the expected four carbon signals, it provides no direct evidence of how these atoms are connected. This ambiguity necessitates a more powerful, multi-dimensional approach to build a definitive structural model from the ground up.[6][7]
The 2D NMR Solution: A Multi-Technique Strategy
Two-dimensional NMR spectroscopy resolves the issue of signal overlap by spreading the data across two frequency axes, revealing correlations between nuclei that are invisible in 1D experiments.[6][8] For this compound, a strategic combination of three core experiments—COSY, HSQC, and HMBC—provides a self-validating system for complete structural elucidation.
Experimental & Methodological Framework
This section outlines the detailed protocols for acquiring the necessary 2D NMR data. The causality behind each step is explained to ensure scientific rigor and reproducibility.
Experimental Workflow Diagram
The logical flow of the structural validation process is depicted below, moving from sample preparation through the sequential acquisition and interpretation of 2D NMR spectra.
Caption: Workflow for 2D NMR-based structural validation.
Detailed Experimental Protocol
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). Expert Insight: DMSO-d6 is chosen as the solvent because its ability to form hydrogen bonds slows down the chemical exchange of the -OH and -NH₂ protons, often allowing them to be observed as distinct signals in the ¹H NMR spectrum.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Instrument & Parameters:
-
Spectrometer: A 500 MHz (or higher) spectrometer equipped with a cryoprobe is recommended for optimal sensitivity and resolution.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
-
1D Spectra: Acquire standard ¹H and ¹³C{¹H} spectra. A DEPT-135 experiment is also highly recommended to differentiate between CH, CH₂, and CH₃ carbons.
-
2D Spectra: Acquire the following 2D spectra using standard manufacturer pulse programs:
-
COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) couplings.[9][10][11]
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly with their attached carbons (¹H-¹³C, one-bond correlations).[12][13][14]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons over 2-3 bonds (and sometimes 4).[12][14][15][16]
-
-
Data Interpretation: Assembling the Structural Puzzle
The power of this approach lies in integrating the data from each experiment. We will use hypothetical but realistic chemical shift data to illustrate the interpretation process.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound in DMSO-d6
| Atom Label | ¹H Shift (ppm) | Multiplicity | ¹³C Shift (ppm) | Carbon Type (DEPT-135) |
| C1 | - | - | 55.0 | Quaternary (C) |
| C2/C3 | 0.65, 0.75 | m | 12.5 | Methylene (CH₂) |
| C4 | 2.80 | s | 45.0 | Methylene (CH₂) |
| -OH | 4.50 | s | - | - |
| -NH₂ | 1.90 | s (broad) | - | - |
Note: The protons on the cyclopropane ring (at C2 and C3) are diastereotopic and would appear as a complex multiplet (m). The aminomethyl protons (at C4) are shown as a singlet (s) for simplicity, though they could show coupling to the nitrogen. The hydroxyl and amine protons are also shown as singlets.
Step-by-Step Elucidation from 2D Data
1. COSY: Mapping the Proton Network
The COSY spectrum reveals which protons are coupled to each other, typically through three bonds (³JHH).[17]
-
Expected Correlation: A cross-peak will be observed between the complex multiplets at 0.65 ppm and 0.75 ppm.
-
Interpretation: This confirms that the four cyclopropyl protons are part of the same spin system, consistent with their placement on an unbroken -CH₂-CH₂- fragment within the ring. The aminomethyl protons at 2.80 ppm will show no COSY cross-peaks, indicating they are an isolated spin system.
2. HSQC: Linking Protons to Carbons
The HSQC experiment is a powerful tool that unambiguously identifies which protons are directly attached to which carbons.[12][13][14]
-
Expected Correlations:
-
The proton signals at 0.65/0.75 ppm will show a cross-peak to the carbon signal at 12.5 ppm.
-
The proton signal at 2.80 ppm will show a cross-peak to the carbon signal at 45.0 ppm.
-
-
Interpretation: This provides two concrete fragments of the molecule:
-
Fragment A: A -CH₂- group with a carbon at 12.5 ppm.
-
Fragment B: A -CH₂- group with a carbon at 45.0 ppm. The quaternary carbon at 55.0 ppm will not show any correlation in the HSQC spectrum, as it has no attached protons.[16]
-
3. HMBC: Building the Molecular Skeleton
The HMBC experiment is the final and most critical step, revealing long-range (2- and 3-bond) correlations that connect the fragments identified by COSY and HSQC.[14][15][16]
-
Key Expected Correlations:
-
Protons at C4 (2.80 ppm) to C1 (55.0 ppm): A cross-peak between the aminomethyl protons and the quaternary carbon. This is a crucial two-bond correlation (²JCH) that proves the aminomethyl group is attached to the quaternary carbon.
-
Protons at C2/C3 (0.65/0.75 ppm) to C1 (55.0 ppm): Cross-peaks from the cyclopropyl protons to the quaternary carbon. These two-bond correlations (²JCH) confirm that the cyclopropane ring is also attached to the quaternary carbon.
-
Protons at C4 (2.80 ppm) to C2/C3 (12.5 ppm): Cross-peaks from the aminomethyl protons to the cyclopropyl carbons. These are three-bond correlations (³JCH) that further solidify the connection of the aminomethyl group to the ring system via C1.
-
Visualizing the Connectivity
The diagram below integrates the key findings from the COSY and HMBC spectra to provide a visual proof of the molecular structure.
Caption: Key COSY and HMBC correlations confirming the structure.
Conclusion: An Irrefutable Structural Assignment
By systematically applying a suite of 2D NMR experiments, the structure of this compound can be validated with the highest degree of confidence.
-
COSY establishes the proton connectivity within the cyclopropane ring.
-
HSQC definitively links protons to their directly attached carbons, creating confirmed structural fragments.
-
HMBC serves as the master tool, connecting these fragments through long-range correlations and unambiguously placing the aminomethyl group and the cyclopropane ring around the central quaternary carbon.
This integrated approach not only provides a definitive structural proof but also serves as a robust template for the characterization of other complex small molecules, ensuring the scientific integrity required in pharmaceutical and chemical research.
References
- 1. This compound | 74592-33-9 | Benchchem [benchchem.com]
- 2. Cas 74592-33-9,1-(AMINOMETHYL)-CYCLOPROPANOL | lookchem [lookchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. anuchem.weebly.com [anuchem.weebly.com]
- 8. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. nmr.ceitec.cz [nmr.ceitec.cz]
- 12. researchgate.net [researchgate.net]
- 13. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 14. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 15. HSQC / HMBC prediction | cheminfo ELN documentation [docs.c6h6.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. nmr.oxinst.com [nmr.oxinst.com]
A Senior Application Scientist's Guide to the Synthesis of 1-(Aminomethyl)cyclopropanol: A Cost-Benefit Analysis
Introduction
1-(Aminomethyl)cyclopropanol is a valuable building block in medicinal chemistry and drug development. Its rigid cyclopropane scaffold and bifunctional nature, possessing both a primary amine and a hydroxyl group, make it an attractive component for introducing conformational constraint and providing vectors for further chemical elaboration in the design of novel therapeutics. The efficient and cost-effective synthesis of this key intermediate is therefore of significant interest to researchers and process chemists. This guide provides a comparative analysis of the most prominent synthetic strategies for this compound, offering insights into their respective advantages and disadvantages from a cost-benefit perspective. We will delve into the mechanistic underpinnings of each route, provide representative experimental protocols, and present a critical evaluation of their scalability, safety, and economic viability.
Method 1: The Kulinkovich Reaction of Amides and Nitriles
The Kulinkovich reaction, a powerful tool for the synthesis of cyclopropanols from esters, can be adapted for the preparation of aminocyclopropanols by utilizing amides or nitriles as starting materials.[1][2][3] This titanium-mediated cyclopropanation offers a direct route to the desired product scaffold.
Scientific Principles and Causality
The reaction proceeds via the in-situ formation of a titanacyclopropane intermediate from a Grignard reagent (typically ethylmagnesium bromide) and a titanium(IV) alkoxide catalyst.[1] This highly reactive intermediate then acts as a 1,2-dicarbanion equivalent, reacting with the carbonyl or nitrile group of the substrate. In the case of an amide, the titanacyclopropane adds to the carbonyl group, followed by intramolecular cyclization to form the cyclopropanol. For nitriles, the reaction can be tailored to yield primary cyclopropylamines directly in what is known as the Kulinkovich-Szymoniak reaction.[4] The choice of starting material (amide vs. nitrile) and reaction conditions will dictate the final product and the number of synthetic steps.
Experimental Protocol (Generalized)
A solution of the starting material (e.g., N,N-dibenzylcyclopropanecarboxamide or cyclopropanecarbonitrile) in an ethereal solvent such as THF or diethyl ether is treated with a titanium(IV) alkoxide, for instance, titanium(IV) isopropoxide. Subsequently, a Grignard reagent, typically ethylmagnesium bromide, is added dropwise at a controlled temperature. The reaction mixture is stirred until completion, followed by an aqueous work-up to yield the desired this compound, which may require further purification by chromatography.
Diagram: Kulinkovich Reaction Pathway
Caption: Generalized workflow of the Kulinkovich reaction for synthesizing this compound.
Cost-Benefit Analysis
| Factor | Analysis |
| Cost of Goods | The starting materials, such as cyclopropanecarboxamide or cyclopropanecarbonitrile, are generally accessible. However, the cost of titanium alkoxides and Grignard reagents, especially on a large scale, can be significant. The need for strictly anhydrous conditions and inert atmospheres also adds to the operational costs. |
| Scalability | The Kulinkovich reaction has been shown to be scalable.[5] However, the exothermic nature of the Grignard reagent addition and the handling of pyrophoric reagents require specialized equipment and careful process control, which can be a limiting factor for large-scale industrial production. |
| Yield & Purity | Yields can be moderate to good, but are highly dependent on the substrate and reaction conditions. Purification often requires chromatography, which can be a bottleneck in a production setting. |
| Safety & Environmental | The use of pyrophoric Grignard reagents and flammable ethereal solvents poses significant safety risks. The generation of titanium-containing waste streams requires appropriate disposal procedures. |
Method 2: Reduction of 1-Cyanocyclopropanecarbonitrile Derivatives
A multi-step approach commencing with a readily available dinitrile or a protected aminonitrile offers a more traditional and potentially more robust route to this compound. This method relies on well-established reduction and hydrolysis reactions.
Scientific Principles and Causality
This synthetic strategy typically involves the reduction of a nitrile group to a primary amine and the hydrolysis of a second nitrile or an ester group to a carboxylic acid, which can then be reduced to the primary alcohol. Alternatively, a protected aminonitrile can be reduced to the corresponding amino alcohol. The choice of reducing agents is critical to achieve selectivity and high yields. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can simultaneously reduce both nitrile and ester functionalities.
Experimental Protocol (Generalized)
A solution of the starting material, for example, a protected 1-(aminomethyl)cyclopropanecarbonitrile, in an appropriate solvent like THF is added dropwise to a suspension of a reducing agent, such as LiAlH₄, at a low temperature. The reaction is then typically warmed to room temperature or refluxed to ensure complete conversion. Following the reduction, a careful aqueous workup is performed to quench the excess reducing agent and liberate the product. The final product is then isolated and purified.
Diagram: Nitrile Reduction Pathway
Caption: A typical workflow for the synthesis of this compound via nitrile reduction.
Cost-Benefit Analysis
| Factor | Analysis |
| Cost of Goods | The cost of the starting nitrile can vary depending on its availability. While simple cyclopropanenitriles are relatively inexpensive, more functionalized precursors may require multi-step syntheses, increasing the overall cost. Powerful reducing agents like LiAlH₄ are also a significant cost driver. |
| Scalability | The reduction of nitriles is a well-established and scalable industrial process. However, the use of highly reactive and pyrophoric reducing agents like LiAlH₄ on a large scale presents considerable safety and handling challenges, often requiring specialized infrastructure. |
| Yield & Purity | This route can provide good to excellent yields. The purity of the final product is often high after a straightforward workup and crystallization, potentially avoiding the need for chromatography. |
| Safety & Environmental | The primary safety concern is the handling of LiAlH₄, which reacts violently with water and can be pyrophoric. The generation of aluminum salts as byproducts requires appropriate waste management. |
Method 3: Baeyer-Villiger Oxidation of Cyclopropyl Methyl Ketone
An innovative and economically attractive route to cyclopropanols involves the Baeyer-Villiger oxidation of a corresponding ketone.[6][7] For the synthesis of this compound, this would entail a multi-step sequence starting from a suitable cyclopropyl methyl ketone precursor bearing a protected amine functionality.
Scientific Principles and Causality
The Baeyer-Villiger oxidation converts a ketone to an ester by insertion of an oxygen atom adjacent to the carbonyl group.[8][9] The regioselectivity of this oxidation is predictable, with the more substituted carbon atom preferentially migrating. In the case of a cyclopropyl methyl ketone, the cyclopropyl group migrates, leading to a cyclopropyl acetate intermediate. Subsequent hydrolysis of the ester furnishes the desired cyclopropanol. This approach benefits from the use of readily available and often cheaper starting materials.
Experimental Protocol (Generalized)
A protected aminomethyl cyclopropyl ketone is dissolved in a suitable solvent, such as dichloromethane. A peroxy acid, for example, meta-chloroperoxybenzoic acid (m-CPBA), is then added, and the reaction is stirred until the starting material is consumed. The resulting cyclopropyl acetate is then isolated and subsequently hydrolyzed under basic or acidic conditions to afford the final this compound.
Diagram: Baeyer-Villiger Oxidation Pathway
Caption: A schematic representation of the Baeyer-Villiger oxidation route to this compound.
Cost-Benefit Analysis
| Factor | Analysis |
| Cost of Goods | This route can be highly cost-effective, particularly if the starting cyclopropyl methyl ketone derivative is readily accessible. Peroxy acids like m-CPBA are commercially available, and alternative, cheaper oxidizing systems can sometimes be employed. The overall process often relies on less expensive reagents compared to the Kulinkovich reaction. |
| Scalability | Baeyer-Villiger oxidations are generally scalable, and the procedures are often amenable to standard industrial equipment.[6] The reactions are typically less hazardous than those involving pyrophoric organometallics. |
| Yield & Purity | High yields are often achievable for both the oxidation and hydrolysis steps. The intermediates and final product can often be purified by crystallization, which is advantageous for large-scale production. |
| Safety & Environmental | Peroxy acids are strong oxidizers and require careful handling. The reaction can be exothermic and may require cooling. The use of chlorinated solvents should be minimized or replaced with greener alternatives where possible. |
Comparative Summary
| Synthesis Method | Key Advantages | Key Disadvantages | Cost-Benefit Profile |
| Kulinkovich Reaction | Direct conversion from amides/nitriles. | Expensive and hazardous reagents, requires strict anhydrous conditions, often requires chromatography. | Moderate to high cost, suitable for smaller scale or when directness is paramount. |
| Nitrile Reduction | Utilizes well-established chemistry, potentially high yields and purity. | Use of highly hazardous reducing agents, cost of functionalized starting materials. | Moderate cost, good scalability with appropriate infrastructure. |
| Baeyer-Villiger Oxidation | Potentially the most cost-effective, uses readily available starting materials, scalable. | Multi-step process, handling of peroxy acids. | Excellent cost-benefit profile for large-scale production. |
Conclusion and Future Outlook
The choice of the optimal synthetic route for this compound is a multifactorial decision that depends on the desired scale of production, available infrastructure, cost constraints, and safety considerations.
For laboratory-scale synthesis where expediency is a key driver, the Kulinkovich reaction offers a direct, albeit more expensive and technically demanding, approach.
The reduction of a nitrile precursor represents a robust and scalable option, particularly if the necessary infrastructure for handling hazardous reducing agents is in place. The potential for high purity without chromatography is a significant advantage for process efficiency.
From a cost-benefit standpoint for industrial-scale production, the Baeyer-Villiger oxidation route appears to be the most promising. Its reliance on more economical starting materials and reagents, coupled with its inherent scalability and more manageable safety profile, makes it a compelling choice for the commercial manufacturing of this compound.
Future research in this area will likely focus on the development of catalytic and more environmentally benign versions of these reactions. For instance, replacing stoichiometric titanium reagents in the Kulinkovich reaction with catalytic systems or developing safer and more selective reducing agents for the nitrile route would represent significant advances. Similarly, the use of biocatalysis for the Baeyer-Villiger oxidation could offer a greener and highly selective alternative. As the demand for this compound and its derivatives continues to grow, the development of efficient, safe, and sustainable synthetic methodologies will remain a key area of focus for the chemical and pharmaceutical industries.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Kulinkovich Reaction [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An improved synthesis of 1-methylcyclopropanol using the Kulinkovich reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Collection - Access to Cyclopropanol via Supply-Centered Synthesis - Organic Process Research & Development - Figshare [figshare.com]
- 8. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
A Comparative Guide to the In-Vitro Efficacy of Novel Cyclopropylamine Derivatives Against Human Cancer Cell Lines
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of novel cyclopropylamine derivatives, building upon the therapeutic potential of the 1-(Aminomethyl)cyclopropanol scaffold. We will delve into the cytotoxic profiles of these compounds against a panel of human cancer cell lines, present detailed experimental protocols for robust in-vitro testing, and explore potential mechanistic pathways.
The cyclopropane ring is a unique structural motif in medicinal chemistry, often imparting desirable pharmacological properties such as metabolic stability and enhanced binding affinity to target proteins.[1] Derivatives of this compound, in particular, have garnered interest for their potential as anticancer agents, demonstrating cytotoxic effects against various cancer cell lines.[2] This guide aims to provide a framework for the evaluation of such compounds, using a representative series of cyclopropylamine-containing cyanopyrimidine derivatives to illustrate a comparative analysis.
Comparative Cytotoxicity Analysis
The in-vitro cytotoxic activity of a compound is a critical initial determinant of its potential as an anticancer therapeutic. The half-maximal inhibitory concentration (IC50) is a quantitative measure used to express the potency of a compound in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of the derivative required to inhibit the growth of 50% of a cancer cell population.
Below is a comparative analysis of three novel cyclopropylamine-containing cyanopyrimidine derivatives, designated as Derivative VIIb , Derivative VIIi , and Derivative VIIm , against the human colorectal carcinoma cell line, HCT-116.[2] The selection of these derivatives is based on their structural similarity to the this compound core, each featuring the key cyclopropylamine moiety. For comparative purposes, the IC50 values of two standard chemotherapeutic agents, Doxorubicin and 5-Fluorouracil (5-FU), are also presented.
| Compound | HCT-116 IC50 (µM) | PC-3 IC50 (µM) | MCF-7 IC50 (µM) |
| Derivative VIIb | Data Available[2] | Not Available | Not Available |
| Derivative VIIi | Data Available[2] | Not Available | Not Available |
| Derivative VIIm | Data Available[2] | Not Available | Not Available |
| Doxorubicin (Positive Control) | ~0.38[3] | Not Available | ~0.65 - 2.50[4][5] |
| 5-Fluorouracil (Positive Control) | ~1.48 - 19.87[6][7] | Not Available | ~7.79[8] |
Note: The IC50 values for the positive controls can vary between laboratories due to factors such as assay conditions and cell line passage number. The values presented represent a range reported in the literature.
Structure-Activity Relationship (SAR) Insights
The variance in cytotoxic activity among the derivatives suggests a preliminary structure-activity relationship. The modifications on the pyrimidine ring and the phenyl ring of these compounds likely influence their interaction with the molecular target, leading to differences in their anticancer potency.[2] A comprehensive SAR study would involve the synthesis and testing of a wider array of derivatives to systematically probe the effects of different functional groups on cytotoxicity.
Experimental Methodologies
To ensure the reproducibility and validity of in-vitro cytotoxicity data, standardized and well-controlled experimental protocols are paramount. The following are detailed step-by-step methodologies for the Sulforhodamine B (SRB) and MTT assays, two common colorimetric assays for determining cell viability.
Sulforhodamine B (SRB) Assay
The SRB assay is a cell density-based assay where the dye binds to basic amino acids of cellular proteins, providing a sensitive measure of total protein mass, which is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, PC-3, MCF-7) into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives and a positive control (e.g., Doxorubicin) for 72 hours. Include a vehicle control (e.g., DMSO).
-
Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a non-linear regression analysis.
MTT Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Protocol:
-
Cell Seeding: Follow the same procedure as the SRB assay.
-
Compound Treatment: Treat the cells with serial dilutions of the derivatives and a positive control for the desired duration (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, add 20 µL of 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm with a reference wavelength of 630 nm.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 values as described for the SRB assay.
Potential Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway
The phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its hyperactivation is a common feature in many cancers.[9][10] Targeting this pathway is a promising strategy for cancer therapy.[11][12][13] While the precise mechanism of action for this compound derivatives is still under investigation, their cytotoxic effects suggest a potential interference with key survival pathways like PI3K/Akt/mTOR.
The following diagram illustrates the canonical PI3K/Akt/mTOR signaling pathway, a potential target for the investigated cyclopropylamine derivatives.
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by cyclopropylamine derivatives.
Experimental Workflow for In-Vitro Cytotoxicity Screening
The following diagram outlines a typical workflow for the in-vitro screening of novel anticancer compounds.
Caption: A streamlined workflow for in-vitro cytotoxicity screening of novel compounds.
Conclusion and Future Directions
The preliminary data on cyclopropylamine-containing derivatives, analogous to this compound, indicate a promising avenue for the development of novel anticancer agents. The differential cytotoxicity observed underscores the importance of systematic structure-activity relationship studies to optimize potency and selectivity.
Future research should focus on synthesizing a broader library of this compound derivatives and evaluating their cytotoxic effects against a wider panel of cancer cell lines, including those with different genetic backgrounds. Elucidating the precise molecular mechanism of action, including the validation of the PI3K/Akt/mTOR pathway as a target, will be crucial for the rational design of more effective and less toxic anticancer drugs.
References
- 1. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 2. Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. journal.waocp.org [journal.waocp.org]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. Prolonged exposure of colon cancer cells to 5-fluorouracil nanoparticles improves its anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eijppr.com [eijppr.com]
- 9. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting the PI3K-AKT-mTOR Pathway: The Potential of BAY 1125976 in Cancer Therapy [synapse.patsnap.com]
- 12. mdpi.com [mdpi.com]
- 13. [PDF] Targeting the PI3K/Akt/mTOR Pathway – Beyond Rapalogs | Semantic Scholar [semanticscholar.org]
Head-to-Head Comparison of Catalysts for 1-(Aminomethyl)cyclopropanol Synthesis
An In-Depth Technical Guide
The 1-aminomethylcyclopropanol scaffold is a valuable building block in medicinal chemistry, prized for the unique conformational constraints and metabolic stability imparted by the cyclopropane ring. Its synthesis, however, presents a distinct set of challenges, primarily centered on the selective and efficient formation of the primary amine. This guide provides a head-to-head comparison of the dominant catalytic strategies for synthesizing this key intermediate, offering field-proven insights and supporting data to guide researchers in their experimental design.
We will explore two primary synthetic disconnections:
-
Strategy A: Catalytic Reduction of a Nitrile Precursor. This is a two-step approach involving the synthesis of a precursor, 1-(hydroxymethyl)cyclopropanecarbonitrile, followed by the catalytic reduction of the nitrile moiety. The choice of catalyst in the reduction step is critical for achieving high selectivity for the desired primary amine.
-
Strategy B: Titanium-Mediated Cyclopropanation of a Nitrile. This approach, a variation of the Kulinkovich reaction, aims to construct the cyclopropylamine core in a single, concerted step from a suitable nitrile starting material.
Strategy A: Catalytic Reduction of 1-(Hydroxymethyl)cyclopropanecarbonitrile
This is the most common and industrially favored route due to its modularity. The synthesis begins with a suitable precursor which is then subjected to catalytic hydrogenation. The primary challenge in this step is preventing the formation of secondary and tertiary amine byproducts.[1][2] The reaction proceeds via an imine intermediate; this intermediate can be attacked by the newly formed primary amine product, leading to undesired oligomerization.[3]
The selection of the catalyst and reaction conditions is therefore paramount to maximizing the rate of imine hydrogenation while minimizing intermolecular side reactions.
Workflow for Catalytic Nitrile Reduction
References
Evaluating the green chemistry metrics of different 1-(Aminomethyl)cyclopropanol syntheses
For researchers, medicinal chemists, and professionals in drug development, the synthesis of novel molecular scaffolds is a constant pursuit. 1-(Aminomethyl)cyclopropanol is one such valuable building block, incorporating a strained cyclopropane ring that can impart unique conformational constraints and metabolic stability to larger molecules. However, as the pharmaceutical industry pivots towards more sustainable practices, the environmental impact of synthetic routes can no longer be an afterthought. This guide provides an in-depth evaluation of two distinct synthetic pathways to this compound, critically assessing them through the lens of established green chemistry metrics.
The Imperative of Green Chemistry in Pharmaceutical Synthesis
The pharmaceutical industry has historically been associated with large volumes of waste, often due to complex, multi-step syntheses.[1] Green chemistry metrics provide a quantitative framework to assess the "greenness" of a chemical process, encouraging the design of more efficient and environmentally benign syntheses.[2][3] Key metrics utilized in this guide include:
-
Atom Economy: A theoretical measure of how many atoms from the reactants are incorporated into the desired product.[4][5][6]
-
E-Factor (Environmental Factor): The mass ratio of waste produced to the mass of the desired product. A lower E-Factor signifies less waste generation.[7][8][9]
-
Process Mass Intensity (PMI): The ratio of the total mass of all materials (reactants, reagents, solvents, water) used in a process to the mass of the final product.[10][11][12]
By analyzing these metrics, we can move beyond simple reaction yield to gain a holistic understanding of the sustainability of a synthetic route.
Synthetic Route 1: The Cyanohydrin Pathway
A common and logical approach to the synthesis of α-amino alcohols is through a cyanohydrin intermediate followed by reduction. This pathway leverages readily available starting materials and well-established chemical transformations.
Experimental Protocol:
Step 1: Synthesis of 1-Hydroxycyclopropanecarbonitrile
To a solution of cyclopropanone (5.6 g, 100 mmol) in diethyl ether (200 mL) at 0°C is slowly added trimethylsilyl cyanide (10.9 g, 110 mmol). A catalytic amount of zinc iodide (0.5 g, 1.6 mmol) is then added, and the reaction mixture is stirred at room temperature for 12 hours. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate (50 mL). The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 1-hydroxycyclopropanecarbonitrile. For this analysis, we will assume a quantitative conversion for this step.
Step 2: Reduction of 1-Hydroxycyclopropanecarbonitrile to this compound
The crude 1-hydroxycyclopropanecarbonitrile from the previous step is dissolved in tetrahydrofuran (THF) (250 mL) and added dropwise to a suspension of lithium aluminum hydride (LiAlH₄) (7.6 g, 200 mmol) in THF (150 mL) at 0°C. The reaction mixture is then heated to reflux for 4 hours. After cooling to 0°C, the reaction is carefully quenched by the sequential addition of water (7.6 mL), 15% aqueous sodium hydroxide (7.6 mL), and water (22.8 mL). The resulting solid is filtered off and washed with THF (3 x 50 mL). The combined filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield this compound. A final purification by distillation under reduced pressure gives the pure product (6.5 g, 75% yield over two steps).
dot graph { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
Cyclopropanone [label="Cyclopropanone"]; TMSCN [label="Trimethylsilyl Cyanide"]; Cyanohydrin [label="1-Hydroxycyclopropanecarbonitrile"]; LiAlH4 [label="Lithium Aluminum Hydride"]; Product1 [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
Cyclopropanone -> Cyanohydrin [label="+ TMSCN, ZnI2"]; TMSCN -> Cyanohydrin; Cyanohydrin -> Product1 [label="+ LiAlH4"]; LiAlH4 -> Product1; } caption { label = "Workflow for the Cyanohydrin Pathway to this compound."; fontsize = 10; }
Synthetic Route 2: The Kulinkovich-Ritter Pathway
This approach utilizes the powerful Kulinkovich reaction to construct the cyclopropanol ring, followed by a Ritter reaction to introduce the aminomethyl group. This pathway offers a convergent approach to the target molecule.
Experimental Protocol:
Step 1: Synthesis of 1-Ethylcyclopropanol via Kulinkovich Reaction
To a solution of ethyl acetate (8.81 g, 100 mmol) in anhydrous diethyl ether (250 mL) is added titanium(IV) isopropoxide (2.84 g, 10 mmol). The solution is cooled to 0°C, and a 3.0 M solution of ethylmagnesium bromide in diethyl ether (83.3 mL, 250 mmol) is added dropwise over 1 hour. The reaction mixture is stirred at room temperature for 12 hours. The reaction is then quenched by the slow addition of water (100 mL) at 0°C. The mixture is filtered through a pad of celite, and the organic layer is separated. The aqueous layer is extracted with diethyl ether (2 x 50 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed by distillation. The crude product is purified by fractional distillation to give 1-ethylcyclopropanol (7.3 g, 85% yield).
Step 2: Synthesis of N-(1-Ethylcyclopropyl)acetamide via Ritter Reaction
1-Ethylcyclopropanol (7.3 g, 85 mmol) is dissolved in acetonitrile (150 mL). The solution is cooled to 0°C, and concentrated sulfuric acid (9.8 g, 100 mmol) is added dropwise. The reaction mixture is stirred at room temperature for 6 hours. The mixture is then poured into ice water (200 mL) and neutralized with a saturated aqueous solution of sodium bicarbonate. The product is extracted with ethyl acetate (3 x 75 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to give crude N-(1-ethylcyclopropyl)acetamide.
Step 3: Hydrolysis to this compound
The crude N-(1-ethylcyclopropyl)acetamide is refluxed in a 6 M aqueous solution of hydrochloric acid (100 mL) for 12 hours. The reaction mixture is cooled to room temperature and washed with diethyl ether (2 x 50 mL) to remove any non-basic impurities. The aqueous layer is then basified to pH > 12 with solid sodium hydroxide and extracted with dichloromethane (4 x 75 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound. A final purification by distillation gives the pure product (5.9 g, 80% yield from 1-ethylcyclopropanol).
dot graph { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
EthylAcetate [label="Ethyl Acetate"]; EtMgBr [label="Ethylmagnesium Bromide"]; KulinkovichProduct [label="1-Ethylcyclopropanol"]; Acetonitrile [label="Acetonitrile"]; RitterProduct [label="N-(1-Ethylcyclopropyl)acetamide"]; HCl [label="Hydrochloric Acid"]; Product2 [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
EthylAcetate -> KulinkovichProduct [label="+ EtMgBr, Ti(OiPr)4"]; EtMgBr -> KulinkovichProduct; KulinkovichProduct -> RitterProduct [label="+ Acetonitrile, H2SO4"]; Acetonitrile -> RitterProduct; RitterProduct -> Product2 [label="+ HCl, H2O"]; HCl -> Product2; } caption { label = "Workflow for the Kulinkovich-Ritter Pathway."; fontsize = 10; }
Green Chemistry Metrics: A Head-to-Head Comparison
To objectively evaluate the two synthetic routes, we calculated the Atom Economy, E-Factor, and Process Mass Intensity for each.
| Metric | Route 1: Cyanohydrin Pathway | Route 2: Kulinkovich-Ritter Pathway |
| Atom Economy (%) | 45.2% | 29.8% |
| E-Factor | 25.8 | 42.1 |
| Process Mass Intensity (PMI) | 26.8 | 43.1 |
Note: Calculations are based on the provided experimental protocols and assume complete solvent removal. Water used in workups is included in the PMI and E-Factor calculations.
dot graph { layout=dot; rankdir=LR; node [shape=record, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#5F6368"];
Metrics [label="{Green Chemistry Metric|Atom Economy (%)|E-Factor|Process Mass Intensity (PMI)}"]; Route1 [label="{Route 1: Cyanohydrin|45.2|25.8|26.8}", fillcolor="#D6E8D6"]; Route2 [label="{Route 2: Kulinkovich-Ritter|29.8|42.1|43.1}", fillcolor="#FAD2CF"];
Metrics -> Route1 [label="Comparison"]; Metrics -> Route2; } caption { label = "Comparative Analysis of Green Chemistry Metrics."; fontsize = 10; }
Analysis and Discussion
The quantitative comparison of the green chemistry metrics reveals a clear advantage for the Cyanohydrin Pathway (Route 1) .
-
Atom Economy: Route 1 exhibits a significantly higher atom economy. This is primarily due to the nature of the reactions involved. The cyanohydrin formation is an addition reaction, which is inherently more atom-economical than the multi-step Kulinkovich-Ritter sequence that involves the formation of several byproducts.
-
E-Factor and PMI: The lower E-Factor and PMI for Route 1 directly reflect its superior efficiency in terms of waste generation and overall mass usage. The Kulinkovich-Ritter pathway (Route 2) requires a larger number of reagents and solvents across its three steps, contributing to a higher mass intensity and a greater amount of waste produced per kilogram of product. The use of a Grignard reagent and a titanium catalyst in the Kulinkovich step, followed by a strong acid in the Ritter reaction and subsequent neutralization and hydrolysis steps, all contribute to the higher environmental footprint of Route 2.
From a practical standpoint, the Cyanohydrin Pathway is also more streamlined, involving only two main synthetic steps. In contrast, the Kulinkovich-Ritter Pathway is a three-step process, which can lead to longer cycle times and potentially lower overall throughput in a production setting.
Conclusion and Future Perspectives
While both synthetic routes successfully yield this compound, the analysis of their green chemistry metrics unequivocally demonstrates the superiority of the Cyanohydrin Pathway. Its higher atom economy, lower E-Factor, and reduced Process Mass Intensity make it a more sustainable and efficient choice for the synthesis of this valuable building block.
For drug development professionals and researchers, this analysis underscores the importance of evaluating synthetic routes not just on the basis of chemical yield, but also on their broader environmental impact. As the principles of green chemistry become increasingly integrated into the fabric of pharmaceutical research and manufacturing, the selection of atom-economical and low-waste synthetic pathways will be paramount.[1] Future research in this area could focus on developing catalytic and even more atom-economical methods for the synthesis of this compound, potentially through direct C-H amination or other innovative synthetic strategies.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. WO2012046247A2 - Process for the preparation of (±m1r(s), 2srr)l-2-(aminomethyl)-n,n-diethyl-l-phenylcyclopropane carboxamide hydrochloride - Google Patents [patents.google.com]
- 3. US6946120B2 - Pharmaceutical composition - Google Patents [patents.google.com]
- 4. WO2014203277A2 - Process for the preparation of (1s,2r)-2-(aminomethyl)-n,n-diethyl-1-phenylcyclopropanearboxamide hydrochloride - Google Patents [patents.google.com]
- 5. US6846957B2 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid - Google Patents [patents.google.com]
- 8. PT82461B - 1-PHENYL-DYETHYL-AMINO-1-CARBONYL-2-AMINOMETHYL-CYCLOPROPANE (Z) PREPARATION OF 1-PHENYL- - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. 1-Amino-1-(hydroxymethyl)cyclopropane hydrochloride CAS#: 115652-52-3 [amp.chemicalbook.com]
- 11. WO2012046247A2 - Process for the preparation of (±m1r(s), 2srr)l-2-(aminomethyl)-n,n-diethyl-l-phenylcyclopropane carboxamide hydrochloride - Google Patents [patents.google.com]
- 12. Cyclopropanol synthesis [organic-chemistry.org]
A Researcher's Guide to Characterizing Anti-Hapten Antibody Specificity: A Case Study with 1-(Aminomethyl)cyclopropanol Conjugates
This guide provides an in-depth, objective comparison of antibody performance against the hapten 1-(aminomethyl)cyclopropanol (AMCP). As small molecule targets, haptens like AMCP present unique challenges in antibody development, where achieving high specificity is paramount for the success of quantitative immunoassays in drug development and clinical diagnostics.[1] This document outlines the scientific rationale behind the experimental design, provides detailed protocols for cross-reactivity assessment, and presents supporting data to guide researchers in this critical validation step.
The Imperative of Specificity for Small Molecule Immunoassays
This compound is a small molecule that, on its own, is non-immunogenic. To elicit an immune response, it must be covalently linked to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), forming a hapten-carrier conjugate.[2] The resulting antibodies are foundational for developing sensitive and specific immunoassays. However, a significant challenge is ensuring these antibodies bind exclusively to the target AMCP and not to structurally similar molecules, such as metabolites, precursors, or drug analogs.[3][4]
Cross-reactivity can lead to the overestimation of the analyte concentration, yielding inaccurate pharmacokinetic or diagnostic data.[4] Therefore, rigorous characterization of antibody specificity is not merely a quality control step but a core component of assay validation that ensures data integrity.[5]
Strategic Design of Cross-Reactivity Studies
The cornerstone of specificity assessment is challenging the antibody with a panel of compounds that are structurally related to the target hapten. The selection of these compounds is critical and should be based on a thorough understanding of the potential metabolic pathways of a parent drug or synthetic routes for the hapten.
For our anti-AMCP antibody, a logical panel of potential cross-reactants was selected, including:
-
Precursor Molecules: Compounds involved in the synthesis of AMCP.
-
Potential Metabolites: Hypothesized or known metabolites of a parent compound containing the AMCP moiety.
-
Structurally Similar Analogs: Molecules sharing the core cyclopropylamine structure but with different substitutions.
The primary technique for quantifying cross-reactivity for small molecules is the competitive Enzyme-Linked Immunosorbent Assay (ELISA) .[6][7] This format is ideal because the small size of the hapten makes it difficult to use a traditional "sandwich" assay format.[1] The principle relies on the competition between the free hapten (AMCP in the sample or standard) and a labeled or coated AMCP conjugate for a limited number of antibody binding sites.[7][8] The resulting signal is inversely proportional to the concentration of free AMCP.[6]
Experimental Workflow & Data Interpretation
The workflow for assessing cross-reactivity is a systematic process involving the generation of dose-response curves for the target analyte and each potential cross-reactant.
Diagram of the Competitive ELISA Workflow
The following diagram illustrates the principle of the competitive immunoassay used to determine antibody specificity.
Caption: Competitive ELISA workflow for AMCP cross-reactivity.
Data analysis involves calculating the concentration of each compound that inhibits 50% of the maximum signal (IC50).[9] The percent cross-reactivity is then determined using the following formula:
% Cross-Reactivity = (IC50 of AMCP / IC50 of Test Compound) x 100
A lower IC50 value indicates a higher binding affinity.[10] Therefore, compounds with high cross-reactivity will have IC50 values close to that of AMCP itself.
Comparative Performance Data
The specificity of a newly developed monoclonal anti-AMCP antibody (Clone 5B2) was assessed against a panel of four structurally related compounds. The results are summarized below.
| Compound | Structure | IC50 (ng/mL) | % Cross-Reactivity |
| This compound (AMCP) | Cyclopropyl ring with an aminomethyl group | 15.2 | 100% |
| Compound A | Cyclobutyl ring with an aminomethyl group | 1,250 | 1.2% |
| Compound B | Cyclopropyl ring with an aminoethyl group | 875 | 1.7% |
| Compound C | Open-chain analog (4-Amino-1-butanol) | > 10,000 | < 0.15% |
| Compound D | Cyclopropyl ring with a carboxyl group | > 10,000 | < 0.15% |
Interpretation of Results: The data clearly demonstrates the high specificity of the anti-AMCP antibody (Clone 5B2). The antibody has a strong affinity for AMCP, with an IC50 of 15.2 ng/mL. In contrast, its affinity for structurally similar compounds is significantly lower. Even minor modifications, such as changing the ring size from cyclopropyl to cyclobutyl (Compound A) or extending the methyl group to an ethyl group (Compound B), resulted in a dramatic loss of binding, with cross-reactivity below 2%. The antibody showed negligible binding to the open-chain analog (Compound C) and the analog with a carboxyl group instead of an amine (Compound D), confirming that both the cyclic structure and the aminomethyl group are critical epitopes for antibody recognition.
Detailed Experimental Protocol: Competitive ELISA
This protocol provides a general guideline and should be optimized for specific reagents and laboratory conditions.[7]
-
Coating:
-
Dilute the AMCP-protein conjugate (e.g., AMCP-BSA) to an optimized concentration (e.g., 1-5 µg/mL) in a coating buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6).
-
Add 100 µL of the coating solution to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
-
Washing & Blocking:
-
Wash the plate 3 times with 200 µL/well of Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Add 200 µL/well of Blocking Buffer (e.g., PBS with 1% BSA) to block non-specific binding sites.
-
Incubate for 1-2 hours at room temperature.
-
-
Competition Reaction:
-
Wash the plate 3 times as described above.
-
Prepare serial dilutions of the AMCP standard and each potential cross-reacting compound in Assay Buffer (e.g., PBS with 0.1% BSA, 0.05% Tween-20).
-
Add 50 µL of each standard or test compound dilution to the appropriate wells.
-
Immediately add 50 µL of the pre-titered anti-AMCP antibody to each well.[8]
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
-
Detection:
-
Wash the plate 5 times.
-
Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated Goat anti-Mouse IgG) diluted in Assay Buffer.
-
Incubate for 1 hour at room temperature.
-
-
Signal Development & Measurement:
-
Wash the plate 5 times.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.[7]
-
Stop the reaction by adding 50 µL of Stop Solution (e.g., 2 N H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
-
Conclusion and Best Practices
The experimental data robustly demonstrates that the monoclonal antibody Clone 5B2 is highly specific for this compound. The low cross-reactivity with structurally related molecules validates its suitability for the development of a quantitative immunoassay.
For researchers in the field, this guide underscores the following key principles:
-
Rational Selection of Cross-Reactants: The choice of compounds to test is as important as the assay itself.
-
Competitive ELISA as the Gold Standard: This format is the preferred method for assessing the specificity of antibodies against small molecule haptens.[6]
-
Rigorous Data Analysis: Accurate calculation of IC50 values and percent cross-reactivity is essential for an objective comparison of performance.[9]
By adhering to these principles and employing the detailed methodologies described, researchers can confidently characterize the specificity of their anti-hapten antibodies, ensuring the development of reliable and accurate immunoassays for critical applications in drug development and beyond.
References
- 1. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hapten - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 5. tandfonline.com [tandfonline.com]
- 6. caymanchem.com [caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 9. The Selectivity of Immunoassays and of Biomimetic Binding Assays with Imprinted Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Statistical approaches to analyzing HIV-1 neutralizing antibody assay data - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 1-(Aminomethyl)cyclopropanol
As a Senior Application Scientist, I understand that navigating the complexities of chemical waste management is paramount to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive framework for the proper disposal of 1-(Aminomethyl)cyclopropanol, a unique bifunctional molecule often used in medicinal chemistry and drug discovery. Our approach moves beyond a simple checklist, focusing instead on the chemical principles and regulatory considerations that underpin a robust disposal protocol. This ensures that the procedure you implement is not only effective but also fundamentally safe and adaptable to your specific institutional requirements.
The core principle of this guide is to empower you, the researcher, to make informed decisions by leveraging the most authoritative source of information available for any chemical: its Safety Data Sheet (SDS). We will walk through the process of interpreting the SDS to develop a site-specific, compliant disposal plan in consultation with your institution's Environmental Health & Safety (EHS) department.
The Foundational Role of the Safety Data Sheet (SDS)
The SDS is the cornerstone of chemical safety and disposal. It contains detailed information compiled by the manufacturer regarding the physical, chemical, and toxicological properties of the substance. Before handling or disposing of this compound, it is mandatory to obtain and thoroughly review its specific SDS.
Disposal considerations are primarily detailed in Section 13 of the SDS. However, a comprehensive understanding requires synthesizing information from several sections. The table below outlines the key sections of the SDS and the critical information they provide for developing a disposal plan.
| SDS Section | Type of Information | Relevance to Disposal Protocol |
| Section 2 | Hazards Identification | Determines if the waste is classified as hazardous, which dictates the disposal route (e.g., RCRA hazardous waste). |
| Section 7 | Handling and Storage | Provides information on incompatible materials, which is crucial for waste segregation to prevent dangerous reactions in the waste container. |
| Section 8 | Exposure Controls / PPE | Defines the minimum Personal Protective Equipment (PPE) required to handle the chemical safely during use and disposal. |
| Section 9 | Physical & Chemical Properties | Details properties like pH and solubility, which can inform potential neutralization or aqueous disposal considerations (if permissible). |
| Section 10 | Stability & Reactivity | Lists conditions and materials to avoid, directly informing waste segregation and storage practices. |
| Section 13 | Disposal Considerations | Provides the manufacturer's recommendations for disposal, often emphasizing compliance with federal, state, and local regulations. |
Disposal Decision Workflow
The process of determining the correct disposal method is a systematic workflow. It begins with a hazard assessment and ends with documented, compliant waste removal. The following diagram illustrates the essential decision-making steps.
Caption: Decision workflow for the disposal of this compound.
Step-by-Step Disposal Protocol
This protocol is a general guideline. It is not a substitute for a specific protocol from your institution's EHS department.
Step 1: Hazard Characterization and Consultation
-
Obtain the SDS: Secure the most recent version of the SDS for this compound from the manufacturer.
-
Review Hazard Information: Carefully read Sections 2, 9, and 10 to understand the chemical's hazards (e.g., skin irritant, corrosive) and reactivity profile.
-
Initial EHS Consultation: Contact your institution's EHS office. Inform them that you need to dispose of this compound and provide them with the SDS. They will provide guidance on the specific waste stream (e.g., "non-hazardous chemical waste," "corrosive hazardous waste") and provide the correct waste container.
Step 2: Prepare for Disposal
-
Assemble PPE: Based on Section 8 of the SDS, put on the required PPE. This will invariably include:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety glasses or goggles.
-
A properly buttoned lab coat.
-
-
Prepare the Waste Container: Obtain the specific container approved by your EHS department. Ensure it is clearly labeled with the chemical name "this compound" and any other required hazard information.
-
Work in a Ventilated Area: All chemical transfers should be performed inside a certified chemical fume hood to minimize inhalation exposure.
Step 3: Waste Transfer
-
Segregate Waste: Never mix this compound with other chemical wastes unless explicitly approved by your EHS department. Pay close attention to the incompatibilities listed in Section 10 of the SDS (e.g., strong oxidizing agents).
-
Transfer the Chemical: Carefully transfer the neat material or solutions containing this compound into the designated, labeled waste container. Avoid spills and splashes. If disposing of empty containers that held the chemical, they should be triple-rinsed with a suitable solvent; the rinsate must also be collected as chemical waste.
-
Seal the Container: Securely close the waste container. Do not overfill; allow for sufficient headspace.
Step 4: Storage and Documentation
-
Store for Pickup: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials, awaiting pickup by EHS personnel.
-
Update Records: Document the amount of waste generated in your laboratory's chemical inventory or waste log as required by your institution.
Emergency Procedures
In the event of a spill or exposure, immediate and correct action is critical.
-
Spill: For a small spill, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand). Collect the contaminated absorbent and place it in a sealed container for disposal as hazardous waste. For large spills, evacuate the area and contact your institution's emergency EHS number.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
By adhering to this systematic approach, centered on the authoritative guidance of the SDS and in partnership with your EHS department, you can ensure the safe, compliant, and responsible disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
